molecular formula C7H7BClFO3 B1456076 3-Chloro-5-fluoro-4-methoxyphenylboronic acid CAS No. 1451392-04-3

3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Cat. No.: B1456076
CAS No.: 1451392-04-3
M. Wt: 204.39 g/mol
InChI Key: DGIMNBNEOUYRII-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxyphenylboronic acid ( 1451392-04-3) is a high-purity boronic acid derivative supplied at a minimum of 95% purity . With the molecular formula C 7 H 7 BClFO 3 and a molecular weight of 204.39 g/mol , it is a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . This compound is primarily designed for use in Suzuki-Miyaura cross-coupling reactions . Its specific substitution pattern—featuring chloro, fluoro, and methoxy groups on the phenyl ring—makes it a key intermediate for constructing complex, multi-substituted biaryl structures. Such structures are commonly explored in the research and development of agrochemicals and pharmaceuticals . For instance, analogous chlorinated and fluorinated phenylboronic acids are used in patented synthetic routes to create advanced intermediates for herbicidal and active pharmaceutical ingredients (APIs) . Safety and Handling: This product is labeled with the signal word Warning and has the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Researchers should wear appropriate personal protective equipment and handle the material in a well-ventilated place. Disclaimer: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. . Product Specifications: • CAS Number: 1451392-04-3 • MDL Number: MFCD13181625 • Molecular Formula: C 7 H 7 BClFO 3 • Molecular Weight: 204.39 g/mol • Purity: ≥95% • Storage: Recommended to be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

(3-chloro-5-fluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIMNBNEOUYRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235348
Record name B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid
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Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-04-3
Record name B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Utility of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a specialized arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, provides medicinal chemists with a versatile tool to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices and the strategic importance of this reagent in drug discovery programs are emphasized throughout.

Arylboronic acids are indispensable reagents in the synthesis of complex organic molecules, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] Within this class, this compound stands out due to its trifunctional substitution. The strategic placement of chloro, fluoro, and methoxy groups on the phenyl ring allows for nuanced modulation of a molecule's properties, a critical aspect of drug development.[2]

  • The Chloro Group: Often enhances metabolic stability by blocking potential sites of oxidation. It can also increase lipophilicity and participate in halogen bonding, a key interaction in protein-ligand binding.[2][3]

  • The Fluoro Group: A bioisostere for hydrogen, it can significantly alter electronic properties and pKa without a large steric penalty. Its presence often improves metabolic stability and membrane permeability.

  • The Methoxy Group: Acts as a hydrogen bond acceptor and can influence conformation. Its metabolic liability (O-demethylation) can be sterically hindered by the adjacent halogen substituents, a common strategy in drug design.[2]

The combination of these three groups makes this boronic acid a high-value intermediate for constructing biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

Physicochemical Properties

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 204.39 g/mol [4][5][6]
Molecular Formula C₇H₇BClFO₃[4][6]
CAS Number 1451392-04-3[4]
Physical Form Solid / Powder[5]
Purity Typically ≥95%[4]
Storage Sealed in dry, 2-8°C[5]

Synthesis and Purification Protocol

The synthesis of arylboronic acids typically proceeds via the lithiation of an aryl halide followed by quenching with a boron electrophile. This protocol is a representative method for the preparation of this compound from its corresponding aryl bromide.

Synthesis Workflow Diagram

Synthesis_Workflow A 1. Starting Material (1-Bromo-3-chloro-5-fluoro-4-methoxybenzene) B 2. Lithiation (n-BuLi, THF, -78°C) A->B Anhydrous conditions C 3. Borylation (B(OMe)₃, -78°C) B->C Quench with electrophile D 4. Hydrolysis (Aqueous HCl workup) C->D Warm to RT E 5. Purification (Recrystallization or Chromatography) D->E Isolate crude product F Final Product (3-Chloro-5-fluoro-4- methoxyphenylboronic acid) E->F

Caption: General workflow for the synthesis of the target boronic acid.

Step-by-Step Synthesis Methodology

Expertise & Causality: This procedure relies on the generation of a highly reactive aryllithium intermediate. Maintaining anhydrous conditions and cryogenic temperatures (-78°C) is critical. Low temperatures prevent side reactions, such as the decomposition of the aryllithium and reaction with the THF solvent. The subsequent borylation and hydrolysis convert the intermediate into the final product.[7]

  • Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), charge an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel with 1-bromo-3-chloro-5-fluoro-4-methoxybenzene (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF).

  • Lithiated Intermediate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 equiv, 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour.[7]

  • Borylation: Slowly add trimethyl borate (B(OMe)₃, ~3.0 equiv) to the reaction mixture, again maintaining a temperature below -70°C.[8][9] The borate ester is formed in situ.

  • Hydrolysis and Workup: After stirring for an additional hour at -78°C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds, typically for the synthesis of biaryl compounds.[1][10]

Suzuki-Miyaura Reaction Workflow

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Process BoronicAcid 3-Chloro-5-fluoro-4- methoxyphenylboronic acid (1.2 equiv) Setup 1. Combine reagents in degassed solvent (e.g., Dioxane/H₂O) BoronicAcid->Setup ArylHalide Aryl/Heteroaryl Halide (Ar-X, 1.0 equiv) ArylHalide->Setup Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Catalyst->Setup Base Base (e.g., K₂CO₃, 2.0 equiv) Base->Setup Reaction 2. Heat under inert atmosphere (e.g., 80-100°C) Setup->Reaction Workup 3. Aqueous workup & extraction Reaction->Workup Purification 4. Column Chromatography Workup->Purification Product Final Product (Coupled Biaryl) Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Coupling Protocol

Trustworthiness & Self-Validation: This protocol is designed to be a robust starting point. The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to confirm the consumption of the limiting aryl halide. A common side-reaction is the homocoupling of the boronic acid; using a slight excess (1.1-1.5 equiv) of the boronic acid and ensuring efficient stirring can help drive the desired cross-coupling reaction to completion.[11]

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[12]

  • Solvent Addition: Seal the flask and purge with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring. Monitor the reaction's progress until the starting aryl halide is consumed.

  • Workup and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using flash column chromatography to isolate the desired biaryl product.

Role in Drug Discovery and Medicinal Chemistry

The selection of this specific building block is a deliberate choice made to address multifaceted challenges in drug design. The interplay of its substituents provides a powerful lever to optimize a lead compound's profile.

  • Modulating Potency and Selectivity: The chloro and fluoro groups can engage in specific, beneficial interactions within a protein's binding pocket, such as halogen bonding or dipole-dipole interactions, which can significantly enhance binding affinity and selectivity.

  • Improving ADME Properties: The introduction of halogens is a well-established strategy to block sites of metabolic attack (e.g., P450-mediated oxidation), thereby increasing the half-life of a drug.[3] The overall polarity and lipophilicity imparted by the substituent array can be used to optimize absorption and distribution characteristics.

  • Scaffolding and Vectorial Growth: This reagent provides a robust anchor point for extending a molecule. The biaryl bond formed via the Suzuki coupling allows for the exploration of new chemical space by orienting the substituted phenyl ring into different regions of a binding site.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and reactivity of the boronic acid.

  • Storage: Boronic acids are susceptible to dehydration, which can lead to the formation of boroxine anhydrides. It is recommended to store this compound in a tightly sealed container under an inert atmosphere, refrigerated (2-8°C), and protected from light and moisture.[5]

  • Safety: The compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for specific hazard information.

Conclusion

This compound is more than a simple reagent; it is a sophisticated tool for molecular design. Its value lies in the combined influence of its chloro, fluoro, and methoxy substituents, which provide a pre-packaged solution for enhancing the drug-like properties of complex molecules. A thorough understanding of its properties, synthesis, and application in Suzuki-Miyaura coupling enables researchers to leverage its full potential in the rational design of next-generation therapeutics and functional materials.

References

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health (NIH). [Link]

  • 3-Fluoro-4-methoxyphenylboronic acid. LookChem. [Link]

  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | C7H7BClFO3 | CID 44129706. PubChem. [Link]

  • Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]

  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Suzuki Coupling. YouTube. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoro-4-methoxyphenylboronic acid is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, imparts specific electronic and steric properties that are highly sought after in the design of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of a robust and scientifically sound synthesis route for this important compound, delving into the underlying chemical principles and offering a detailed experimental protocol.

The strategic importance of substituted phenylboronic acids lies in their versatility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that form the core of many biologically active molecules. The specific arrangement of substituents on the phenyl ring of this compound allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

This guide is structured to provide not just a set of instructions, but a deeper understanding of the synthesis, empowering researchers to adapt and troubleshoot the procedure as needed.

Proposed Synthesis Route: A Mechanistic Perspective

The most logical and efficient pathway to synthesize this compound involves a halogen-metal exchange followed by borylation and subsequent hydrolysis. This strategy is well-established for the preparation of a wide array of substituted phenylboronic acids.[4][5][6][7]

The chosen starting material for this synthesis is 1-bromo-3-chloro-5-fluoro-4-methoxybenzene . The bromine atom is more susceptible to halogen-metal exchange with an organolithium reagent compared to the chlorine atom, providing the necessary regioselectivity.

The synthesis can be broken down into three key steps:

  • Lithiation: Treatment of 1-bromo-3-chloro-5-fluoro-4-methoxybenzene with a strong organolithium base, such as n-butyllithium, at low temperatures. This step generates a highly reactive aryllithium intermediate.

  • Borylation: The aryllithium species then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form a boronate ester.

  • Hydrolysis: Finally, acidic workup of the boronate ester cleaves the boron-oxygen bonds, yielding the desired this compound.

Synthesis_Route Start 1-Bromo-3-chloro-5-fluoro-4-methoxybenzene Intermediate1 Aryllithium Intermediate Start->Intermediate1 n-Butyllithium THF, -78 °C Intermediate2 Boronate Ester Intermediate1->Intermediate2 Triisopropyl borate -78 °C to RT Product This compound Intermediate2->Product Acidic Hydrolysis (e.g., HCl)

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-Bromo-3-chloro-5-fluoro-4-methoxybenzene253.4410.02.53 g
n-Butyllithium (2.5 M in hexanes)64.0611.04.4 mL
Triisopropyl borate188.0812.02.26 g (2.8 mL)
Anhydrous Tetrahydrofuran (THF)--50 mL
2 M Hydrochloric Acid (HCl)--As needed
Diethyl ether--For extraction
Brine (saturated NaCl solution)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--For drying
Hexanes--For trituration

Procedure:

  • Reaction Setup: To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-bromo-3-chloro-5-fluoro-4-methoxybenzene (2.53 g, 10.0 mmol).

  • Dissolution and Cooling: Add anhydrous tetrahydrofuran (50 mL) to the flask and stir until the starting material is fully dissolved. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the aryllithium solution, add triisopropyl borate (2.8 mL, 12.0 mmol) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the pH of the aqueous layer is between 1 and 2. Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Triturate the crude solid with cold hexanes to remove non-polar impurities. Filter the solid and dry under vacuum to yield this compound as a white to off-white solid.

Causality and Experimental Choices

  • Choice of Base and Solvent: n-Butyllithium is a strong enough base to facilitate the halogen-metal exchange with the aryl bromide at a practical rate. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the organolithium intermediate, maintaining its reactivity at low temperatures.

  • Low-Temperature Conditions: The reaction is conducted at -78 °C to prevent side reactions, such as the reaction of n-butyllithium with the solvent or other functional groups on the starting material. It also ensures the stability of the highly reactive aryllithium intermediate.

  • Stoichiometry: A slight excess of n-butyllithium and the trialkyl borate is used to ensure the complete conversion of the starting material.

  • Acidic Workup: The hydrolysis of the boronate ester is acid-catalyzed. A pH of 1-2 ensures the complete conversion to the boronic acid.

  • Purification by Trituration: This method is often sufficient to obtain a product of high purity by washing away soluble impurities, providing a more straightforward and often higher-yielding alternative to column chromatography for this class of compounds.

Trustworthiness: A Self-Validating System

The described protocol incorporates several checkpoints to ensure the successful synthesis of the target compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should be consistent with the structure of this compound.

Conclusion

The synthesis route outlined in this technical guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocol, researchers can confidently produce this valuable building block for their synthetic endeavors in drug discovery and materials science. The versatility of this compound in Suzuki-Miyaura and other cross-coupling reactions opens up a vast chemical space for the creation of novel and functional molecules.

References

  • Google Patents. Process for preparing substituted phenyl boronic acids.
  • Jiang, H. M. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. [Link]

  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • Georganics. (2024, January 9). Phenylboronic acid – preparation and application. [Link]

  • Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-methoxyphenylboronic acid: Properties, Characterization, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid, a key organoboron intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this guide details the compound's core physical and chemical properties, outlines self-validating protocols for its characterization and quality control, and provides expert insights into its handling, storage, and synthetic applications. The narrative emphasizes the rationale behind experimental choices, ensuring a deep, practical understanding of this versatile building block.

Introduction: A Strategically Substituted Building Block

This compound is a polysubstituted arylboronic acid that has emerged as a valuable reagent in the synthesis of complex organic molecules. Boronic acids are cornerstone reagents in organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation.[1]

The specific substitution pattern of this molecule is not arbitrary; it is strategically designed to impart specific electronic and steric properties. The presence of both a chloro and a fluoro group, both electronegative halogens, significantly influences the electronic nature of the aromatic ring.[2][3] The methoxy group further modulates these properties. This unique combination makes the compound a highly sought-after intermediate in the discovery of novel therapeutic agents and advanced materials, where precise control over molecular architecture is paramount for achieving desired biological activity or material function.[4][5][6]

This guide serves as a senior-level resource, moving beyond simple data recitation to explain the causality behind the compound's behavior and the protocols for its use.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are critical for reaction planning, safety assessments, and quality control.

PropertyValueSource(s)
CAS Number 1451392-04-3[7]
Molecular Formula C₇H₇BClFO₃[7]
Molecular Weight 204.39 g/mol [7][8]
Appearance Typically a white to off-white solid or crystalline powder.[9][10][11]
Purity Commercially available with purities often ≥95%.[7]
Melting Point Data for this specific isomer is not widely published; however, structurally similar compounds such as 3-Fluoro-4-methoxyphenylboronic acid and 3-Chloro-4-methoxyphenylboronic acid have melting points in the range of 206-242 °C, suggesting a high melting point for this compound as well.
Stability and Reactivity Profile

Like many arylboronic acids, this compound is susceptible to dehydration, which results in the formation of a cyclic anhydride known as a boroxine. This is a critical consideration for both storage and reaction stoichiometry. The presence of this boroxine is the most common impurity and can impact reaction yields if not accounted for.[12]

The compound is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[13] It is also known to be hygroscopic and sensitive to moisture and air, which can facilitate the aforementioned dehydration.[13][14]

Caption: Core identifiers for the subject compound.

Quality Control and Characterization: A Self-Validating Protocol

To ensure reproducibility in synthesis, rigorous quality control is non-negotiable. The protocol described below is a self-validating system designed to confirm not only the identity but also the purity and integrity of the boronic acid, specifically accounting for potential boroxine formation.

Experimental Workflow

The following workflow provides a robust method for characterizing incoming batches of this compound.

QC_Workflow cluster_prep Sample Preparation cluster_validation Data Validation Sample Receive Material Dry Dry under vacuum to remove moisture Sample->Dry Dissolve Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR) Dry->Dissolve NMR ¹H and ¹⁹F NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry (e.g., ESI-MS) Dissolve->MS HPLC RP-HPLC with UV Detection Dissolve->HPLC Confirm_Structure Confirm Structure & Assess Boroxine Content NMR->Confirm_Structure Confirm_MW Confirm Molecular Ion Peak MS->Confirm_MW Determine_Purity Determine % Purity HPLC->Determine_Purity

Sources

A Technical Guide to the Solubility of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-fluoro-4-methoxyphenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis, primarily as a building block in Suzuki-Miyaura cross-coupling reactions.[1] A comprehensive understanding of its solubility is critical for reaction optimization, purification, and formulation in drug development. This guide provides a detailed overview of the physicochemical properties of this compound, extrapolates its expected solubility in common organic solvents based on foundational principles and data from analogous compounds, and presents a robust experimental protocol for its precise solubility determination. Additionally, it explores the key factors influencing the solubility of this and related boronic acids.

Introduction: The Critical Role of Solubility for Arylboronic Acids

Arylboronic acids are indispensable reagents in modern drug discovery, largely due to their versatility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1] The solubility of these reagents in a given solvent system directly impacts reaction kinetics, yield, and purity. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and challenges in downstream processing. Conversely, a thorough understanding of solubility enables the rational selection of solvents for synthesis, crystallization, and formulation, which is paramount for the development of efficient and scalable chemical processes.

Despite their widespread use, there is a notable lack of publicly available, quantitative solubility data for many specialized boronic acids, including this compound.[2] This guide aims to bridge this gap by providing both theoretical context and a practical framework for researchers to determine and understand the solubility of this important building block.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

PropertyValueSource
CAS Number 1451392-04-3[3]
Molecular Formula C₇H₇BClFO₃[3]
Molecular Weight 204.39 g/mol [3]
Appearance White to off-white crystalline powder (typical for arylboronic acids)[1]
Melting Point Not available. For comparison, 3-chloro-4-methoxyphenylboronic acid melts at 242 °C.[1]N/A

The presence of a chloro, fluoro, and methoxy group on the phenyl ring significantly influences the molecule's polarity, hydrogen bonding capacity, and crystal lattice energy, all of which are key determinants of solubility.[4] The electron-withdrawing nature of the halogen substituents and the electron-donating, hydrogen-bond accepting character of the methoxy group create a complex electronic and steric profile that dictates its interactions with various solvents.

Expected Solubility Profile

The substituents on this compound are expected to modify this baseline:

  • Polar Solvents (Ethers, Ketones): The polar functional groups (fluoro, chloro, methoxy) and the boronic acid moiety itself should allow for favorable dipole-dipole interactions and hydrogen bonding with solvents like acetone, tetrahydrofuran (THF), and 1,4-dioxane. Therefore, high solubility is anticipated in these solvents.

  • Protic Solvents (Alcohols, Water): Solubility in protic solvents like ethanol and methanol is expected to be moderate to high, facilitated by hydrogen bonding. However, in aqueous media, the overall hydrophobicity of the substituted phenyl ring will likely limit solubility. Boronic acids, as a class, tend to have low solubility in water.[7]

  • Chlorinated Solvents: Moderate solubility is expected in solvents like dichloromethane and chloroform.

  • Nonpolar Solvents (Hydrocarbons): The molecule's polarity suggests that it will have very low solubility in nonpolar solvents such as hexanes and toluene.

This extrapolated profile provides a starting point for solvent selection in experimental work.

Experimental Determination of Thermodynamic Solubility

The following protocol describes a standard and reliable method for determining the thermodynamic (equilibrium) solubility of this compound. This "shake-flask" method is considered a gold standard for its accuracy and reproducibility.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temp. (e.g., 24-48 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter aliquot (0.22 µm PTFE) sample1->sample2 sample3 Dilute sample sample2->sample3 analysis Analyze via HPLC-UV sample3->analysis quant Determine concentration (mg/mL or mol/L) analysis->quant cal_curve Prepare calibration curve cal_curve->quant

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that ensures solid remains at the end of the experiment is crucial (e.g., 5-10 mg).

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A key indicator of equilibrium is when solubility measurements at two consecutive time points (e.g., 24h and 48h) are statistically identical.

  • Sampling and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Prepare a calibration curve using standards of known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of arylboronic acids is a complex interplay of several factors. Understanding these provides the causal logic behind experimental observations.

The Challenge of Boroxine Formation

A significant challenge in handling boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[6][9]

G cluster_main 3 R-B(OH)2 3 x Boronic Acid Boroxine Boroxine 3 R-B(OH)2->Boroxine Dehydration Boroxine->3 R-B(OH)2 Hydration 3 H2O 3 x Water

Caption: Equilibrium between a boronic acid and its boroxine.

This equilibrium between the acid and the less polar boroxine means that the measured solubility can be that of a mixture, not a single species.[6] The position of this equilibrium is influenced by the solvent, temperature, and the presence of water. This phenomenon can lead to difficulties in obtaining reproducible solubility data, especially in non-polar, aprotic solvents where the boroxine form may be favored.[6]

Impact of Temperature

For most solid solutes, solubility increases with temperature. This relationship can be leveraged for purification via recrystallization. Determining the solubility at various temperatures allows for the construction of a solubility curve, which is invaluable for process development. The van't Hoff equation can be used to analyze this temperature dependence and determine the thermodynamic parameters of dissolution.

pH and Aqueous Solubility

In aqueous solutions, the pH is a critical determinant of a boronic acid's solubility. The boronic acid moiety (B(OH)₂) is a Lewis acid that can accept a hydroxide ion to form the more soluble boronate anion (B(OH)₃⁻). Therefore, the solubility of this compound in aqueous media is expected to increase significantly at higher pH values.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides a comprehensive framework for researchers to approach this critical parameter. By understanding the compound's physicochemical properties, the expected solubility trends based on analogous structures, and the robust experimental protocol provided, scientists in drug discovery and process chemistry can effectively measure and leverage solubility data to optimize their synthetic and formulation strategies. The inherent complexities of boronic acids, particularly boroxine formation, necessitate the rigorous and controlled experimental approach detailed herein to ensure the generation of reliable and meaningful data.

References

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. Retrieved from

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

  • BenchChem. (n.d.). Solubility of Allenylboronic Acid in Common Organic Solvents: An In-depth Technical Guide. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Retrieved from

  • Domańska, U., et al. (2019). Solubility of investigated compounds in water. ResearchGate.

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.

  • Sigma-Aldrich. (n.d.). (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. Retrieved from

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.

  • Sigma-Aldrich. (n.d.). (3-Chloro-5-methoxyphenyl)boronic acid. Retrieved from

  • Abovchem. (n.d.). (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid. Retrieved from

  • Chemistry LibreTexts. (2021). 11: Solubility and Borax (Experiment). Retrieved from

  • PubChem. (n.d.). (3-Fluoro-5-hydroxy-4-methoxyphenyl)boronic acid. Retrieved from

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Retrieved from

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

  • Chem-Impex. (n.d.). 3-Chloro-4-methoxyphenylboronic acid. Retrieved from

  • CymitQuimica. (n.d.). 4-Fluoro-3-methoxy-5-methylphenylboronic acid. Retrieved from

  • AOBChem. (n.d.). 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid. Retrieved from

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoro-4-methoxyphenylboronic acid is a key building block in modern medicinal chemistry and drug development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl structures, which are prevalent in many pharmaceutical compounds. However, the stability of this and other arylboronic acids is a critical factor that can significantly impact the success of synthetic endeavors, as well as the purity and shelf-life of the compound itself. This guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage conditions, and analytical methods for assessing its integrity.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
CAS Number 1451392-04-3[1]
Molecular Formula C₇H₇BClFO₃[1]
Molecular Weight 204.39 g/mol [2]
Appearance White to off-white solid/powder
Purity (Typical) ≥95% - 98%[1]

Key Stability Considerations and Degradation Pathways

The stability of this compound is influenced by several environmental factors, primarily moisture, temperature, light, and oxygen. Two principal degradation pathways are of concern for arylboronic acids: protodeboronation and oxidation.

Protodeboronation: The Predominant Hydrolytic Degradation Pathway

Protodeboronation is a hydrolytic process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (1-chloro-3-fluoro-2-methoxybenzene) and boric acid. This reaction is often the primary cause of arylboronic acid degradation.

The rate of protodeboronation is highly dependent on the electronic properties of the substituents on the aromatic ring, as well as the pH of the environment. For this compound, the substituents present a mixed electronic effect. The chlorine and fluorine atoms are electron-withdrawing, which can make the aromatic ring more susceptible to nucleophilic attack, a key step in some protodeboronation mechanisms. Conversely, the methoxy group is electron-donating. The interplay of these groups will dictate the overall susceptibility to this degradation pathway. Generally, arylboronic acids with electron-deficient rings are more prone to base-catalyzed protodeboronation.

Oxidative Degradation

Arylboronic acids can undergo oxidative degradation, particularly in the presence of oxygen and light, to yield the corresponding phenol (3-chloro-5-fluoro-4-methoxyphenol). This process can be accelerated by the presence of metal ions. The mechanism often involves the formation of radical species.

Below is a diagram illustrating the primary degradation pathways of this compound.

G main This compound proto_product 1-Chloro-3-fluoro-2-methoxybenzene + Boric Acid main->proto_product Protodeboronation (Hydrolysis) ox_product 3-Chloro-5-fluoro-4-methoxyphenol main->ox_product Oxidation (O₂, light, metal ions) G start Obtain Sample of This compound forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation storage_study Long-Term and Accelerated Stability Studies start->storage_study analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->analytical_method analysis Analyze Samples at Specific Time Points analytical_method->analysis storage_study->analysis data_evaluation Evaluate Data for Degradation Products and Purity analysis->data_evaluation conclusion Determine Shelf-Life and Optimal Storage Conditions data_evaluation->conclusion

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for 3-Chloro-5-fluoro-4-methoxyphenylboronic acid (Molecular Formula: C₇H₇BClFO₃, Molecular Weight: 204.39 g/mol ).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound.

Introduction: The Role of Spectroscopic Analysis

In modern synthetic chemistry and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide a non-destructive window into the atomic and molecular framework of a substance. For a polysubstituted aromatic compound like this compound, a multi-faceted analytical approach is not just beneficial, but essential. Each technique—NMR, IR, and MS—offers unique and complementary pieces of the structural puzzle. This guide will not only present the anticipated data for this specific molecule but will also explain the rationale behind the data acquisition and interpretation, empowering researchers to apply these principles to analogous systems.

Physicochemical Properties and Expected Data Summary

A foundational understanding of the compound's basic properties is crucial before delving into complex spectral data.

PropertyValueSource
Molecular FormulaC₇H₇BClFO₃Abovchem[1]
Molecular Weight204.39 g/mol Abovchem[1]
AppearanceWhite to off-white solidTypical for phenylboronic acids

The following sections will explore the predicted spectral data that corroborates this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F, ¹¹B), we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and neighboring relationships of hydrogen atoms. For arylboronic acids, oligomerization into boroxines (cyclic trimers) can lead to complex or broad spectra. To circumvent this, spectra are often acquired in a solvent like DMSO-d₆ or methanol-d₄, which breaks up these oligomers.[2]

Anticipated ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Key Insights
~8.20 Broad Singlet 2H B(OH)₂ The acidic protons of the boronic acid are often broad and exchange with residual water in the solvent. Their chemical shift is highly concentration and temperature-dependent.
~7.45 Doublet of doublets (dd) 1H Ar-H (H-2) This proton is ortho to the boronic acid group and meta to both the chlorine and fluorine atoms. The primary splitting will be a smaller meta-coupling to H-6 (~2-3 Hz), and the secondary splitting will be a larger meta-coupling to the ¹⁹F nucleus (~5-7 Hz).
~7.30 Doublet of doublets (dd) 1H Ar-H (H-6) This proton is ortho to the fluorine and meta to the boronic acid and chlorine. It will exhibit a larger ortho-coupling to the ¹⁹F nucleus (~8-10 Hz) and a smaller meta-coupling to H-2 (~2-3 Hz).

| ~3.90 | Singlet | 3H | -OCH ₃ | The methoxy protons are deshielded by the attached oxygen and appear as a sharp singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon.[3]

Anticipated ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale & Key Insights
~160 (d, ¹JCF ≈ 250 Hz) C -F (C-5) The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is significantly downfield due to fluorine's electronegativity. This is a key diagnostic signal.
~150 (d, ²JCF ≈ 15 Hz) C -OCH₃ (C-4) This carbon is two bonds away from fluorine, resulting in a smaller coupling constant. The attachment to oxygen places it far downfield.
~135 (d, ⁴JCF ≈ 3 Hz) C -Cl (C-3) The effect of the chlorine atom and minor coupling to fluorine will influence this shift.
~130 C -B (C-1) The carbon attached to boron is often broad and can be difficult to observe due to the quadrupolar nature of the boron nucleus. Its chemical shift is variable.
~125 (d, ²JCF ≈ 20 Hz) C -H (C-6) This carbon is ortho to the fluorine, leading to a significant two-bond C-F coupling.
~115 (d, ³JCF ≈ 5 Hz) C -H (C-2) This carbon is meta to the fluorine, showing a smaller three-bond coupling.

| ~56 | -OC H₃ | The methoxy carbon appears in the typical range for sp³ carbons attached to an oxygen atom.[4] |

¹⁹F NMR Spectroscopy

With a 100% natural abundance and high sensitivity, ¹⁹F NMR is a crucial experiment for any fluorine-containing compound.[5] Chemical shifts are highly sensitive to the electronic environment.[6]

Anticipated ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆, proton-decoupled):

Chemical Shift (δ, ppm) Rationale & Key Insights

| -110 to -130 | Ar-F | The chemical shift for an aryl fluoride is highly dependent on the substitution pattern. For this compound, being ortho to a methoxy and a chlorine group, the shift is expected in this general region. The precise value is a unique identifier for the molecule. |

¹¹B NMR Spectroscopy

While less common in routine analysis, ¹¹B NMR can confirm the presence and oxidation state of the boron atom. Boronic acids typically appear as a broad signal.

Anticipated ¹¹B NMR Spectrum (160 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Rationale & Key Insights

| ~25 to ~30 | B (OH)₂ | This broad signal is characteristic of a trigonal planar boronic acid. The formation of boronate esters with diol solvents can shift this peak significantly. |

Experimental Protocol: NMR Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in a sonicator can aid dissolution if necessary.

  • Analysis: Insert the tube into the NMR spectrometer. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it helps to solubilize the compound and sharpen the B(OH)₂ proton signals.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[8]

Anticipated FT-IR Data (Solid-state, KBr pellet or ATR):

Wavenumber (cm⁻¹) Intensity Assignment Rationale & Key Insights
3500-3200 Strong, Broad O-H stretch This very broad and intense absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.
~3050 Medium Aromatic C-H stretch Absorption just above 3000 cm⁻¹ indicates C-H bonds on an sp²-hybridized carbon (the aromatic ring).
~2950, ~2850 Weak-Medium Aliphatic C-H stretch These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methoxy group.
~1600, ~1470 Medium-Strong C=C stretch These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.
~1350 Strong B-O stretch The stretching vibration of the boron-oxygen single bond is a key indicator of the boronic acid group.
~1250 Strong Asymmetric C-O-C stretch This strong peak is indicative of the aryl-alkyl ether linkage of the methoxy group.
~1030 Strong Symmetric C-O-C stretch A second characteristic peak for the ether linkage.
~1100 Medium C-F stretch The carbon-fluorine bond stretch typically appears in this region as a strong band.

| ~850 | Strong | C-Cl stretch | The carbon-chlorine bond absorption is found in the lower frequency region of the spectrum. |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule's overall structure.[9]

Experimental Protocol: Solid-State FT-IR (KBr Pellet Method)

  • Grinding: Grind 1-2 mg of the solid sample with an agate mortar and pestle until it is a fine, consistent powder.[10]

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[10]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[10] The goal is to create a pellet that is clear enough for the IR beam to pass through.[12]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The choice of ionization technique is critical. For a relatively small, polar molecule like this, Electrospray Ionization (ESI) is a suitable "soft" ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[13][14]

Anticipated ESI-MS Data (Positive Ion Mode):

m/z (Mass-to-Charge Ratio) Ion Species Rationale & Key Insights
205.02 / 207.02 [M+H]⁺ The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl). This is a definitive confirmation of chlorine's presence.

| 187.01 / 189.01 | [M+H - H₂O]⁺ | A common fragmentation pathway for boronic acids is the loss of a water molecule from the [M+H]⁺ ion. The chlorine isotope pattern would be preserved. |

Anticipated Fragmentation Pattern (from Tandem MS/MS):

In a tandem MS (MS/MS) experiment, the molecular ion is isolated and fragmented to provide further structural detail.

  • Loss of B(OH)₂: A fragment corresponding to the loss of the boronic acid group (44.8 Da) from the molecular ion.

  • Loss of CH₃: Cleavage of the methyl group from the ether would result in a loss of 15 Da.

  • Loss of OCH₃: Loss of the entire methoxy group would result in a fragment 31 Da lighter than the parent ion.

The fragmentation of phenylboronic acids can be complex, sometimes involving the boron atom itself, leading to characteristic ions like BO⁻ or BO₂⁻ in negative ion mode.[15]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: The solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (like [M+H]⁺) are formed.[13]

  • Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured.

Integrated Spectroscopic Workflow

The power of these techniques is realized when they are used in concert. The logical flow of analysis confirms the structure of this compound with a high degree of confidence.

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive analysis of this compound requires an integrated application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and the specific locations of the fluorine and boronic acid substituents. IR spectroscopy offers rapid confirmation of key functional groups, such as the hydroxyls of the boronic acid and the aryl-ether linkage. Finally, mass spectrometry validates the molecular weight and confirms the presence of chlorine through its distinct isotopic pattern. Together, these techniques provide a self-validating system that ensures the identity and purity of the target compound, a critical requirement for its application in research and development.

References

  • Antunes, R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 21, 2026, from [Link]

  • Gerpe, M. (2024). Fluorine NMR. University of Florida. Retrieved January 21, 2026, from [Link]

  • Hofmann, M. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Retrieved January 21, 2026, from [Link]

  • LibreTexts. (2023). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

  • McMaster University. (n.d.). Sample preparation for FT-IR. Retrieved January 21, 2026, from [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 21, 2026, from [Link]

  • Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Retrieved January 21, 2026, from [Link]

  • University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved January 21, 2026, from [Link]

  • Van der Waals, J. D. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved January 21, 2026, from [Link]

Sources

Commercial Availability and Technical Guide for 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoro-4-methoxyphenylboronic acid, with the CAS number 1451392-04-3, is a substituted arylboronic acid of significant interest in modern synthetic and medicinal chemistry.[1][2] Its unique substitution pattern, featuring a chloro, a fluoro, and a methoxy group on the phenyl ring, offers a nuanced electronic and steric profile that can be strategically exploited in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, key technical specifications, and practical considerations for its use, particularly in the context of palladium-catalyzed cross-coupling reactions. The strategic placement of halogen atoms and an electron-donating methoxy group makes this reagent a valuable building block in the development of novel pharmaceutical and agrochemical agents.[3]

Physicochemical Properties

PropertyValueSource
CAS Number 1451392-04-3[1][2]
Molecular Formula C₇H₇BClFO₃[1][2]
Molecular Weight 204.39 g/mol [1][2]
Typical Purity ≥95% to ≥98%[1][2]
Physical Form Solid
Storage Conditions Inert atmosphere, 2-8°C

Commercial Availability and Supplier Evaluation

This compound is available from a range of chemical suppliers specializing in research and development chemicals. When sourcing this reagent, it is crucial to consider not only the listed purity but also the supplier's quality control processes and the availability of comprehensive analytical data.

SupplierCatalog NumberPurityNotes
Abovchem AC70501295%For research use only.[1]
CyclicPharma SL10994NLT 98%Custom synthesis available.[2]
BLDpharm --Offers cold-chain transportation.
Angene AGN-PC-0WOA5D-Provides MDL number MFCD13181625.[4]

Expert Insight: When selecting a supplier, it is advisable to request a lot-specific Certificate of Analysis (CoA). A comprehensive CoA should include not only the purity as determined by a primary analytical technique (e.g., qNMR or HPLC) but also spectroscopic data (¹H NMR, ¹³C NMR) to confirm the structure and identify any potential impurities. While a publicly available CoA for this specific compound is not readily found, reputable suppliers should provide one upon request. This documentation is a cornerstone of a self-validating experimental system, ensuring the integrity of your starting materials.

The Strategic Role in Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of C-C bonds.[5][6] The unique electronic properties imparted by the substituents on this compound make it a valuable partner in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.

Causality of Substituent Effects:

  • Fluoro and Chloro Groups: These electron-withdrawing groups can influence the reactivity of the boronic acid and the electronic properties of the resulting product. In drug discovery, the presence of fluorine can enhance metabolic stability and binding affinity.

  • Methoxy Group: As an electron-donating group, the methoxy substituent can modulate the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

The interplay of these substituents allows for fine-tuning of the electronic and steric properties of the target molecules, which is a key consideration in rational drug design.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is based on established methods for similar boronic acids and should be optimized for specific substrates.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents 1. Reagent Preparation - Aryl Halide - Boronic Acid - Palladium Catalyst - Base setup 2. Inert Atmosphere Setup - Dry Glassware - Purge with N₂/Ar reagents->setup Combine in flask solvent 3. Solvent Addition - Degassed Solvent setup->solvent reaction 4. Reaction - Heat with Stirring solvent->reaction workup 5. Aqueous Workup - Quench Reaction - Extraction reaction->workup Cool to RT purification 6. Purification - Column Chromatography workup->purification product 7. Product Analysis - NMR, MS purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol mixture)

  • Degassed water

  • Round-bottom flask with a magnetic stir bar

  • Septum and inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).[7]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[7]

  • Solvent and Base Addition: Add the degassed solvent (e.g., 5 mL of Toluene). In a separate vial, prepare a solution of the base (e.g., 2 mmol of Na₂CO₃ in 2 mL of degassed water). Add the base solution to the reaction mixture via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Trustworthiness through Self-Validation: The success of this protocol relies on the quality of the reagents. It is imperative to confirm the identity and purity of the this compound via analytical methods before commencing the reaction.

Safety and Handling

General Precautions:

  • Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[8]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation and inhalation. Use in a well-ventilated area.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

First Aid Measures:

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Clean mouth with water and drink plenty of water afterward.

Always consult the supplier-provided SDS for the most accurate and up-to-date safety information.

Conclusion

This compound is a commercially available and valuable reagent for the synthesis of complex organic molecules. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a significant building block for researchers in drug discovery and materials science. By carefully selecting suppliers, verifying the quality of the material through comprehensive analytical data, and adhering to appropriate handling and reaction protocols, scientists can effectively leverage the unique properties of this compound to advance their research and development efforts.

References

  • Angene. (n.d.). This compound | 1451392-04-3. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ghanghoria, M. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(34), 20846-20877. Retrieved from [Link]

Sources

reactivity of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Application of 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid

This guide provides an in-depth analysis of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural descriptions to explore the underlying principles governing its reactivity, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. Our objective is to equip you with the expert insights needed to optimize reaction conditions, troubleshoot potential issues, and effectively integrate this versatile reagent into your synthetic programs.

Core Characteristics and Handling

This compound is a polysubstituted aromatic boronic acid. The interplay of its chloro, fluoro, and methoxy substituents creates a unique electronic profile that is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.

Physicochemical and Safety Data

Proper handling and storage are paramount for maintaining the integrity of the reagent. It is a solid that should be stored in a dry, well-sealed container, typically under refrigeration (2-8°C), to prevent degradation.[1]

PropertyValueReference
CAS Number 1451392-04-3[2]
Molecular Formula C₇H₇BClFO₃[2]
Molecular Weight 204.39 g/mol [2][3]
Physical Form Solid[1]
Storage Sealed in dry, 2-8°C[1]
Purity Typically ≥95%[2]
Hazard Statement H302 (Harmful if swallowed)[1]

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is the cornerstone application for this boronic acid, enabling the formation of C-C bonds to create complex biaryl structures.[4] Understanding the catalytic cycle is essential for rational optimization and troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

The Catalytic Cycle

The generally accepted mechanism involves the transformation of a Palladium(0) species through a Palladium(II) intermediate and back.

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle cluster_0 Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdXL2 Ar-Pd(II)-X L₂ (Palladacycle) Pd0->ArPdXL2 ArPdXL2->Pd0 Transmetal Transmetalation ArPdArL2 Ar-Pd(II)-Ar' L₂ ArPdXL2->ArPdArL2 ArPdArL2->Pd0 ArPdArL2->ArPdXL2 RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal Halide Ar-X (Aryl Halide) Halide->OxAdd Base Base (e.g., K₂CO₃) BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Base->BoronicAcid Activation BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The crucial step of transmetalation requires activation of the boronic acid by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group (in this case, the 3-chloro-5-fluoro-4-methoxyphenyl group) to the palladium center.[6]

Influence of Substituents on Reactivity

The electronic nature of this compound is a delicate balance of competing effects:

  • Electron-Withdrawing Effects: The chloro and fluoro substituents are inductively electron-withdrawing. This increases the Lewis acidity of the boron atom, potentially facilitating the initial activation by the base. However, strongly electron-deficient arylboronic acids can be more susceptible to side reactions like protodeboronation and homocoupling.[7]

  • Electron-Donating Effect: The methoxy group is electron-donating through resonance. This effect counteracts the withdrawing effects of the halogens, modulating the overall electronic character of the ring and influencing the rate of transmetalation.

This balanced electronic profile makes it a versatile coupling partner, generally exhibiting good reactivity without being overly prone to decomposition.

Core Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling start Start: Assemble Reagents setup Setup Reaction Vessel (Flask, Stir Bar) start->setup reagents Add Aryl Halide, Boronic Acid, Base setup->reagents inert Seal, Purge with Inert Gas (Ar/N₂) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent catalyst Add Pd Catalyst/Ligand solvent->catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Cool, then Aqueous Workup (Add H₂O, Extract with Organic Solvent) monitor->workup Upon Completion purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent oxygen from entering, which can lead to catalyst degradation and side reactions.[7]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting aryl halide is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography.

Navigating Challenges: Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

Common Issues and Validating Solutions
ProblemPotential Cause(s)Recommended Solutions & Rationale
Low or No Conversion 1. Inactive Catalyst2. Insufficient Base Strength3. Poor Substrate Reactivity1. Use a fresh catalyst or a pre-catalyst. Ensure the reaction is truly anaerobic. Pd(II) sources require in-situ reduction, which can sometimes be inefficient.[8]2. Switch to a stronger base like K₃PO₄, especially for less reactive aryl chlorides.[7]3. Increase temperature or switch to a more active ligand system (e.g., a Buchwald ligand like SPhos or XPhos) to accelerate oxidative addition.[7][9]
Significant Homocoupling 1. Presence of Oxygen2. Use of a Pd(II) Pre-catalyst1. Rigorously degas all solvents and maintain a strict inert atmosphere. Oxygen can oxidize the Pd(0) catalyst, promoting homocoupling of the boronic acid.[7]2. Use a Pd(0) source like Pd(PPh₃)₄ to bypass the reduction step that can initiate homocoupling.[7] Alternatively, convert the boronic acid to a more stable pinacol ester.
Protodeboronation 1. High Temperatures2. Presence of excess water or acidic/basic conditions1. Attempt the reaction at a lower temperature for a longer duration.2. Ensure the base is not excessively strong or used in large excess. Minimize water content if possible, while still allowing for base solubility.

Conclusion

This compound is a highly valuable reagent whose reactivity is governed by a sophisticated interplay of electronic effects and reaction conditions. A thorough understanding of the Suzuki-Miyaura mechanism, coupled with a systematic approach to protocol design and troubleshooting, enables chemists to harness its full synthetic potential. By carefully selecting the catalyst, base, and solvent, and by maintaining a rigorously inert atmosphere, this building block can be reliably employed to construct novel molecular architectures for the advancement of science and medicine.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. [Link]

  • BenchChem. (2025). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.

Sources

electronic effects of substituents in 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Introduction: A Molecule of Strategic Importance in Modern Synthesis

This compound is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The sophisticated substitution pattern on the phenyl ring—a confluence of halogen and methoxy groups—imparts a unique electronic character that dictates its reactivity and, consequently, the properties of the resulting products.

This guide provides a detailed analysis of the electronic effects—inductive and resonance—exerted by the chloro, fluoro, and methoxy substituents, and the boronic acid moiety itself. Understanding this intricate interplay is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing novel molecules with desired physicochemical properties, such as enhanced metabolic stability or specific binding affinities in drug candidates.[3]

Part 1: Deconstructing the Electronic Contributions of Individual Substituents

The overall electronic nature of this compound is a composite of the individual contributions from each functional group attached to the phenyl ring. These effects are broadly categorized as the inductive effect (transmitted through sigma bonds) and the resonance (or mesomeric) effect (transmitted through pi systems).[4][5]

The Methoxy Group (-OCH₃): A Potent Resonance Donor

The methoxy group exhibits a classic dual electronic nature.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the C-O sigma bond.[6][7]

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[6][8] This donation of electron density is significantly more powerful than the inductive withdrawal.[4]

Overall Impact: The dominant +R effect makes the methoxy group a strong electron-donating group and a powerful ring activator for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[5][6]

G cluster_methoxy Methoxy Group (-OCH₃) Effects Methoxy Methoxy Group Inductive_M Inductive Effect (-I) (Electron Withdrawing) Methoxy->Inductive_M via σ-bond Resonance_M Resonance Effect (+R) (Electron Donating) Methoxy->Resonance_M via π-system Overall_M Overall Effect: Strongly Donating/Activating Inductive_M->Overall_M Resonance Dominates Resonance_M->Overall_M Resonance Dominates

Caption: Inductive vs. Resonance Effects of the Methoxy Group.

The Halogens (-F and -Cl): The Anomaly of Deactivating Ortho-Para Directors

Fluorine and chlorine share a similar, yet nuanced, electronic profile.

  • Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine strongly withdraw electron density from the benzene ring through their sigma bonds.[9][10] This effect deactivates the ring, making it less nucleophilic and slower to react with electrophiles compared to benzene.[7] Fluorine is more electronegative, resulting in a stronger -I effect than chlorine.

  • Resonance Effect (+R): Like oxygen, halogens possess lone pairs that can be donated into the aromatic π-system.[11][12] This resonance donation enriches the electron density specifically at the ortho and para positions, thereby directing electrophilic attack to these sites.[7]

The Halogen Anomaly: Uniquely for halogens, the powerful electron-withdrawing inductive effect (-I) outweighs the electron-donating resonance effect (+R).[5][9] This combination results in the classification of halogens as deactivating, ortho-para directing groups.[10]

G cluster_halogen Halogen (-F, -Cl) Effects Halogen Halogen Atom Inductive_H Inductive Effect (-I) (Strongly Withdrawing) Halogen->Inductive_H via σ-bond Resonance_H Resonance Effect (+R) (Weakly Donating) Halogen->Resonance_H via π-system Overall_H Overall Effect: Deactivating, ortho-para Director Inductive_H->Overall_H Inductive Dominates Resonance_H->Overall_H Inductive Dominates

Caption: Inductive vs. Resonance Effects of Halogen Substituents.

The Boronic Acid Group (-B(OH)₂): A Lewis Acidic Anchor

The boronic acid group is a key functional handle, primarily characterized by its Lewis acidity. The boron atom, with its vacant p-orbital, acts as an electron acceptor. This makes the boronic acid group electron-withdrawing, primarily through a combination of inductive and resonance effects. The presence of other electron-withdrawing substituents on the phenyl ring enhances the Lewis acidity of the boron center.[13][14] This increased acidity is a critical parameter, influencing the compound's ability to engage in transmetalation during catalytic cycles.[13]

Part 2: Synergy and Net Electronic Landscape

The final electronic character of this compound is determined by the vector sum of these individual effects, dictated by their positions on the ring.

Structural Analysis:

  • Boronic Acid (C1): The primary reaction site.

  • Methoxy (C4): Positioned para to the boronic acid. Its strong +R effect donates electron density directly to C1.

  • Chloro (C3) & Fluoro (C5): Positioned meta to the boronic acid. At the meta position, the resonance effect is much weaker.[13] Therefore, their influence is dominated by their strong -I effects, which withdraw electron density from the entire ring system.

Net Effect on the Ring and Boronic Acid Moiety: The powerful electron-donating resonance of the para-methoxy group works to counteract the strong inductive withdrawal from the two meta-halogens. However, the cumulative -I effect of both chlorine and fluorine significantly lowers the overall electron density of the aromatic ring compared to a simple methoxyphenylboronic acid. This electron-deficient character has profound implications for reactivity.

  • Increased Lewis Acidity: The net electron withdrawal by the halogens enhances the electrophilicity of the boron atom, increasing its Lewis acidity.[13] This can facilitate the formation of the boronate species required for transmetalation in the Suzuki-Miyaura reaction.[1][15]

  • Reactivity in Cross-Coupling: While electron-deficient arylboronic acids can be highly effective in cross-coupling, they may also be more susceptible to side reactions like protodeboronation (loss of the boronic acid group), especially under basic conditions.[1]

G cluster_inputs Electronic Inputs cluster_outputs Resulting Properties Ring Aromatic Ring (this compound) Acidity Increased Lewis Acidity of Boron Center Ring->Acidity Reactivity Modulated Reactivity in Suzuki Coupling Ring->Reactivity Methoxy Methoxy (+R > -I) Electron Donating (para) Methoxy->Ring Halogens Cl, F (-I > +R) Electron Withdrawing (meta) Halogens->Ring

Caption: Synergy of Substituent Effects on the Core Molecule.

Part 3: Quantitative and Experimental Validation

The qualitative discussion of electronic effects can be substantiated through quantitative data and experimental protocols.

Quantifying Electronic Influence with Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence (inductive and resonance) of substituents on a benzene ring.[16] The sign and magnitude of the Hammett constant (σ) indicate whether a group is electron-donating (negative σ) or electron-withdrawing (positive σ).

SubstituentPositionHammett Constant (σ)Predominant Effect
-OCH₃ meta+0.12Inductive (-I)
para-0.27Resonance (+R)
-F meta+0.34Inductive (-I)
para+0.06Inductive (-I) > Resonance (+R)
-Cl meta+0.37Inductive (-I)
para+0.23Inductive (-I) > Resonance (+R)
(Data sourced from established literature values)[17]

This data quantitatively confirms that the para-methoxy group is strongly electron-donating, while the meta-chloro and meta-fluoro groups are strongly electron-withdrawing.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The practical utility of this compound is best demonstrated through a representative experimental protocol for a Suzuki-Miyaura reaction. This procedure outlines the formation of a biaryl compound, a common objective in drug discovery programs.[18]

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a specified temperature (typically 80-110 °C) for a period of 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-X PdII Ar¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM Ar²-B(OR)₂ Base PdII_Ar2 Ar¹-Pd(II)L₂-Ar² TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Product Ar¹-Ar² (Product) RE->Product

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Conclusion

The electronic landscape of this compound is a finely tuned system governed by the competing and cooperative effects of its substituents. The strong resonance donation from the para-methoxy group is tempered by the powerful inductive withdrawal of the meta-positioned chloro and fluoro groups. This unique balance results in an electron-deficient aromatic ring with an enhanced Lewis acidic boronic acid moiety. This profile makes the molecule a highly effective and strategic reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex, high-value molecules for pharmaceutical and materials science applications. A thorough understanding of these underlying electronic principles is essential for any scientist seeking to harness its full synthetic potential.

References

  • Brainly. (2023, February 10). When looking at anisole (methoxybenzene), the methoxy group is inductively electron-withdrawing because... Retrieved from [Link]

  • Schleicher, K. (n.d.). Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]

  • Quora. (2019, April 14). When do we know that chlorine shows negative inductive effect and resonance in benzene? Retrieved from [Link]

  • Soderberg, T. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict & Saint John's University. Retrieved from [Link]

  • Khan Academy. (n.d.). Ortho-para directors III. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1044–1055. Retrieved from [Link]

  • StackExchange. (2024, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. Retrieved from [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Activate Chemistry. (2020, November 4). What is Inductive & Mesomeric Effect in case of Phenol, Chlorobenzene , Nitro benzene. YouTube. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]

  • Santucci, A., & Sgamellotti, A. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2093. Retrieved from [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15065–15074. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Adamczyk-Woźniak, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry. Retrieved from [Link]

  • Solà, M., et al. (2019). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Retrieved from [Link]

  • StackExchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange. Retrieved from [Link]

  • jOeCHEM. (2020, November 20). Directing Groups--Activating and Deactivating Benzene (via Resonance and Induction). YouTube. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

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  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

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  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett constants for CF2OCH3 and similar groups. Retrieved from [Link]

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  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

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Methodological & Application

3-Chloro-5-fluoro-4-methoxyphenylboronic acid Suzuki coupling protocol.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid

Application Note & Protocol

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale chemical production, particularly in the pharmaceutical and materials science sectors.[1][3]

This guide focuses on a specific, high-value building block: This compound . The unique substitution pattern of this reagent—featuring an electron-donating methoxy group alongside electron-withdrawing halogen atoms—imparts distinct electronic properties and conformational constraints to the resulting biaryl structures. These characteristics are highly sought after in drug development for modulating properties such as metabolic stability, binding affinity, and membrane permeability. This document provides a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and a field-proven laboratory protocol for the successful application of this versatile reagent.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts into the carbon-halogen bond of the organohalide (Ar¹-X). This step forms a new organopalladium(II) complex.[1][3] The reactivity of the halide is critical, following the general trend of I > Br > OTf >> Cl, which corresponds to the bond dissociation energies.[6][7]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base.[8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[3][9][10][11]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) complex are coupled, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[1][3][4]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar¹-Pd(II)L₂-X (Palladium Complex) ox_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_complex Ar¹-Pd(II)L₂-Ar² (Di-organo Complex) transmetalation->di_org_complex red_elim Reductive Elimination di_org_complex->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product boronic_acid Ar²-B(OH)₂ ate_complex [Ar²-B(OH)₃]⁻ ('Ate' Complex) boronic_acid->ate_complex organohalide Ar¹-X organohalide->ox_add base Base (e.g., OH⁻) base->ate_complex ate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Key Parameters & Optimization

The success of coupling this compound hinges on the judicious selection of four key components: the palladium catalyst (precursor and ligand), the base, the solvent, and the organohalide coupling partner.

  • Organohalide Partner (Ar-X) : Due to the relatively low reactivity of aryl chlorides, more robust catalytic systems are often required. Aryl bromides and iodides are significantly more reactive and are excellent starting points for initial screening. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step.

  • Palladium Catalyst System :

    • Precursor : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][8] The first two are sources of Pd(0) that are activated in situ by phosphine ligands, while Pd(PPh₃)₄ is a pre-formed Pd(0) complex.

    • Ligand : The choice of ligand is critical. For challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands are essential.[12] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated exceptional activity and broad substrate scope, facilitating reactions even at room temperature in some cases.[12][13]

  • Base : The base activates the boronic acid for transmetalation.[11] The choice can dramatically affect reaction rates and yields.

    • Inorganic bases are most common. Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used and effective.[11] K₃PO₄ is often a good choice for less reactive aryl chlorides.

  • Solvent : The solvent system must solubilize the various components of the reaction. Typically, a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[5]

    • Common choices : 1,4-Dioxane/water, Toluene/water, or DMF/water are frequently employed.[5][14][15] It is imperative to degas the solvents thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Potential Side Reactions : The primary competing side reaction is protodeboronation , where the boronic acid reacts with water to replace the boronic acid group with a hydrogen atom. This side reaction is catalyzed by the base and can also be accelerated by certain palladium-phosphine complexes, particularly those with bulky ligands.[16][17] Careful control of reaction conditions is necessary to minimize this pathway.

Comparative Reaction Parameters

The following table summarizes typical starting conditions for coupling this compound with different classes of aryl halides. These should be viewed as starting points for further optimization.

ParameterAryl Bromide (General)Aryl Chloride (Less Activated)
Aryl Halide 1.0 equiv1.0 equiv
Boronic Acid 1.2–1.5 equiv1.5–2.0 equiv
Pd Precursor Pd(OAc)₂ (1–2 mol%)Pd₂(dba)₃ (1–2 mol%)
Ligand PPh₃ (4–8 mol%) or SPhos (2–4 mol%)SPhos or similar bulky ligand (2–4 mol%)
Base K₂CO₃ or Na₂CO₃ (2.0–3.0 equiv)K₃PO₄ (3.0 equiv)
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂ODioxane/H₂O (4:1)
Temperature 80–100 °C100–110 °C
Typical Yield Good to ExcellentModerate to Good

Detailed Experimental Protocol: General Procedure

This protocol provides a robust method for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL, degassed)

  • Water, deionized (2 mL, degassed)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser and inert gas (Argon or Nitrogen) manifold

  • Standard laboratory glassware for workup and purification

Experimental_Workflow Experimental Workflow setup 1. Reaction Setup - Combine solids (Aryl-Br, Boronic Acid, Pd(OAc)₂, SPhos, K₂CO₃) - Place under inert atmosphere (Ar) solvents 2. Solvent Addition - Add degassed 1,4-Dioxane and Water via syringe setup->solvents reaction 3. Reaction - Heat mixture to 90-100 °C with vigorous stirring - Monitor by TLC or LC-MS solvents->reaction workup 4. Work-up - Cool to RT - Dilute with water and ethyl acetate - Separate layers, extract aqueous phase reaction->workup purify 5. Purification - Dry combined organic layers (Na₂SO₄) - Concentrate under reduced pressure - Purify by flash column chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere : Fit the flask with a condenser, and evacuate and backfill the system with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition : Through the top of the condenser, add 8 mL of degassed 1,4-dioxane followed by 2 mL of degassed water via syringe.[7]

  • Heating and Monitoring : With the inert gas flow maintained, lower the flask into a preheated oil bath at 90-100 °C. Stir the mixture vigorously. Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting aryl halide is consumed.[7]

  • Reaction Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Drying and Concentration : Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[5]

  • Purification : The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure biaryl product.[5][14]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing complex, functionalized biaryl compounds. Success is predicated on a logical approach to protocol design, emphasizing the synergistic relationship between the catalyst system, base, and solvent. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively leverage this valuable building block to advance projects in drug discovery and materials science.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • Isley, N. A., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Isley, N. A., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synlett. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

Application and Protocol Guide for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among these, molecules containing fluorinated phenyl moieties are of particular interest due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The specific substrate, 3-Chloro-5-fluoro-4-methoxyphenylboronic acid, represents a valuable building block for introducing a highly functionalized, electron-rich, and sterically demanding phenyl ring. However, the presence of an aryl chloride, known for its relative inertness compared to bromides and iodides, presents a significant challenge in traditional cross-coupling reactions.[1][2]

This guide provides a comprehensive overview and a detailed experimental protocol for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a guide to catalyst and ligand selection, and provide a robust troubleshooting section to address common experimental hurdles. The methodologies described herein are designed to be both reproducible and adaptable for a variety of coupling partners.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura cross-coupling reaction is a powerful C-C bond-forming transformation that proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this cycle is paramount for rational catalyst selection and troubleshooting. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OA_complex R¹-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition + R¹-X TM_complex R¹-Pd(II)(R²)L_n (Transmetalation Complex) OA_complex->TM_complex Transmetalation + [R²-B(OR)₃]⁻ TM_complex->Pd0 Reductive Elimination - R¹-R² Product Biaryl Product (R¹-R²) TM_complex->Product Boronic_acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_acid->Boronate + Base (e.g., K₃PO₄) Boronate->OA_complex Enters Cycle R1X Aryl Halide (R¹-X) e.g., Aryl Chloride R1X->OA_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (R¹-X) to a low-valent palladium(0) species. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6] The palladium inserts itself into the carbon-halogen bond, forming a Pd(II) complex. The choice of ligand is critical here; electron-rich and bulky ligands can significantly accelerate this step.[7][8]

2. Transmetalation: In this step, the organic group from the boronic acid (R²) is transferred to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species.[9] This boronate then displaces the halide on the palladium complex, forming a new Pd(II) species with both organic partners attached.

3. Reductive Elimination: This is the final step where the two organic groups (R¹ and R²) are coupled, forming the new C-C bond of the desired biaryl product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[4]

Catalyst and Ligand Selection for a Challenging Substrate

The success of coupling an unactivated aryl chloride like in this compound hinges on the selection of a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ often prove ineffective.[9] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are essential.[7][10]

Catalyst SystemLigand TypeAdvantagesDisadvantages
Pd₂(dba)₃ with Buchwald Ligands (e.g., XPhos, SPhos) Bulky, electron-rich biaryl monophosphineHigh activity for aryl chlorides, promotes fast reductive elimination, commercially available as stable precatalysts (G2, G3, G4).[6][10]Higher cost, air-sensitive in non-precatalyst form.
Pd(OAc)₂ with cataCXium® A Di-adamantylalkylphosphineExcellent for sterically hindered substrates, high thermal stability.Can be less effective for electron-poor partners.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Highly stable, very effective for sterically demanding couplings, often requires lower catalyst loading.[9]Precatalyst activation can sometimes be slower.

For the coupling of this compound, we recommend a Buchwald-type ligand system, specifically XPhos Pd G3 , due to its high reactivity and stability, which is crucial for achieving good yields with challenging aryl chlorides.

Catalyst_Selection Start Select Coupling Partner (Aryl Bromide or Triflate) Substrate_Analysis Analyze Substrate: - Aryl Chloride - Sterically Hindered - Electron Rich Start->Substrate_Analysis Catalyst_Choice Choose High-Activity Catalyst System Substrate_Analysis->Catalyst_Choice Buchwald Buchwald Ligands (XPhos, SPhos) Catalyst_Choice->Buchwald NHC NHC Ligands (e.g., PEPPSI™) Catalyst_Choice->NHC Recommendation Recommended System: XPhos Pd G3 Precatalyst Buchwald->Recommendation NHC->Recommendation

Figure 2: Decision workflow for catalyst selection.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) supply

  • Standard glassware for workup and purification

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar) Reagents 2. Add Solids (Boronic Acid, Aryl Bromide, K₃PO₄, XPhos Pd G3) Setup->Reagents Inert 3. Inert Atmosphere (Evacuate and backfill with Ar/N₂) Reagents->Inert Solvent 4. Add Solvents (Anhydrous Dioxane, Degassed Water) Inert->Solvent Degas 5. Degas Mixture (Ar/N₂ bubbling) Solvent->Degas React 6. Heat to Reaction Temp (e.g., 100 °C) Degas->React Monitor 7. Monitor Progress (TLC, LC-MS) React->Monitor Workup 8. Workup (Quench, Extract, Dry) Monitor->Workup Purify 9. Purify (Column Chromatography) Workup->Purify

Figure 3: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, potassium phosphate, and XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

ParameterRecommended ConditionRationale
Catalyst Loading 1-3 mol%Sufficient for efficient turnover with challenging substrates without being wasteful.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation.[9][11]
Solvent System Dioxane/Water or Toluene/WaterAprotic organic solvent with water facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient thermal energy to overcome the activation barrier for the oxidative addition of the aryl chloride.
Reaction Time 4-24 hoursDependent on the reactivity of the coupling partner; should be monitored.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed reaction mixture.3. Poor quality of reagents or solvents.4. Insufficient temperature.1. Use an air-stable precatalyst (like G3/G4) or handle catalyst in a glovebox.2. Ensure thorough degassing of solvents and the reaction mixture.3. Use anhydrous solvents and pure reagents.4. Increase the reaction temperature in 10 °C increments.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Reaction temperature is too high.1. Rigorously exclude oxygen from the reaction.2. Lower the reaction temperature. Consider a slower, more controlled reaction.
Dehalogenation of Aryl Halide 1. Hydride source in the reaction (e.g., from solvent or base).2. Inefficient transmetalation.1. Switch to a different solvent (e.g., THF instead of an alcohol).2. Ensure the base is fully dissolved and active. Consider a different base like CsF.
Protodeborylation of Boronic Acid 1. Prolonged reaction time at high temperature.2. Presence of excess water or protic solvents.1. Monitor the reaction closely and stop it once the starting material is consumed.2. Use a lower proportion of water in the solvent mixture.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success relies on a deep understanding of the catalytic cycle and a rational approach to selecting the appropriate catalyst system and reaction conditions. By employing modern, highly active palladium precatalysts with bulky, electron-rich ligands, and by carefully controlling the reaction environment to exclude oxygen, researchers can efficiently synthesize valuable fluorinated biaryl compounds for a wide range of applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • National Institutes of Health. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • SciSpace. (2015). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • MDPI. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • MIT Open Access Articles. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

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Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the Suzuki-Miyaura coupling of a specific, electronically complex substrate: 3-chloro-5-fluoro-4-methoxyphenylboronic acid . This particular boronic acid is a valuable building block in medicinal chemistry, where the unique substitution pattern can impart desirable pharmacological properties.

The choice of base is a critical parameter that extends beyond simple deprotonation; it fundamentally influences the reaction's kinetics, yield, and side-product profile.[3] This document elucidates the mechanistic roles of the base, analyzes the specific electronic characteristics of the target boronic acid, and provides systematic protocols for empirical base screening and optimization. Our objective is to empower researchers to move beyond trial-and-error and make informed, causality-driven decisions in their experimental design.

The Mechanistic Imperative of the Base

The base plays at least three crucial roles in the Suzuki-Miyaura catalytic cycle[4]:

  • Activation of the Boronic Acid: The primary and most widely accepted role is the formation of a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻) from the boronic acid.[1][5][6] This activation enhances the rate of transmetalation, where the organic moiety is transferred from boron to the palladium center.

  • Formation of the Active Palladium Complex: The base reacts with the Pd(II)-halide species formed after oxidative addition, often generating a palladium-hydroxide or palladium-alkoxide complex. This intermediate is more susceptible to transmetalation than the corresponding halide complex.[4]

  • Acceleration of Reductive Elimination: In some cases, the base can facilitate the final reductive elimination step, regenerating the active Pd(0) catalyst and releasing the biaryl product.[4]

The interplay of these roles is visualized in the catalytic cycle below.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Base_Metathesis Base Metathesis PdII_ArX->Base_Metathesis Base (OR⁻) PdII_ArOR Ar-Pd(II)L2-OR Base_Metathesis->PdII_ArOR Transmetalation Transmetalation PdII_ArOR->Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl X⁻ or B(OH)₃ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 Base_Activation Base (e.g., OH⁻) BoronicAcid->Base_Activation Boronate [Ar'-B(OH)3]⁻ Boronate->Transmetalation Activation for Transmetalation Base_Activation->Boronate

Caption: The Suzuki-Miyaura Catalytic Cycle highlighting the roles of the base.

Substrate Analysis: this compound

The electronic nature of the boronic acid is a key determinant in base selection. The substituents on the phenyl ring modulate the Lewis acidity of the boron atom and the molecule's overall stability.

  • Fluoro (-F) and Chloro (-Cl) Groups: These halogens are potent electron-withdrawing groups (EWGs) via the inductive effect. This increases the Lewis acidity of the boron center, making the boronic acid proton more acidic (lower pKa) compared to unsubstituted phenylboronic acid.

  • Methoxy (-OMe) Group: This is an electron-donating group (EDG) via resonance, which partially counteracts the effect of the halogens.

Implications for Reactivity: The net effect of these substituents is an electron-deficient aromatic ring. This increased acidity suggests that a weaker base may be sufficient to form the reactive boronate "ate" complex.[6] However, electron-deficient boronic acids can also be more susceptible to protodeboronation , an undesirable side reaction where the C-B bond is cleaved, particularly under harsh basic conditions or at elevated temperatures. This delicate balance necessitates a careful screening of bases to maximize yield while minimizing degradation.

A Comparative Guide to Common Bases

The choice of base is a function of the desired reactivity, substrate stability, solvent system, and the nature of the coupling partner. Below is a comparative summary of common bases used in Suzuki-Miyaura couplings.

BaseClasspKa (Conj. Acid)StrengthTypical SolventsKey Considerations
Na₂CO₃ Carbonate10.3ModerateToluene/H₂O, Dioxane/H₂OInexpensive, widely used, effective for many aryl bromides.[3]
K₂CO₃ Carbonate10.3ModerateToluene/H₂O, Dioxane/H₂OSimilar to Na₂CO₃, sometimes offers slightly better solubility/reactivity.
Cs₂CO₃ Carbonate10.3ModerateDioxane, THF, TolueneHigher solubility in organic solvents; often effective in challenging couplings.[3]
K₃PO₄ Phosphate12.3StrongDioxane, Toluene, THFHighly effective for coupling unreactive aryl chlorides and sterically hindered substrates.[7] Often considered less harsh than hydroxides.
NaOH/KOH Hydroxide15.7Very StrongToluene/H₂O, AlcoholsCan be very effective but increases the risk of protodeboronation and side reactions with base-sensitive functional groups.[8]
KF Fluoride3.2WeakToluene, THFMild conditions. The fluoride ion is thought to form a highly nucleophilic trifluoroborate species.[5] Ideal for substrates with base-labile groups.

pKa values are approximate and can vary with solvent and temperature.[9]

Experimental Protocol: Systematic Base Screening

This protocol provides a robust, parallel methodology for efficiently identifying the optimal base for coupling this compound with a representative aryl halide.

Objective: To determine the relative efficacy of different bases (K₃PO₄, K₂CO₃, Na₂CO₃, KF) for the Suzuki coupling of the title boronic acid with 4-bromotoluene.

Workflow start Start: Parallel Reaction Setup prep Prepare 4 Reaction Vials (1 for each base) start->prep reagents Add Solids: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) - Assigned Base (2.0 eq) prep->reagents inert Seal, Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) inert->solvent reaction Heat to Reaction Temp (e.g., 90-100 °C) with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Continue until completion or set time point workup Reaction Cooled Aqueous Work-up monitor->workup analysis Analyze Organic Layer (GC-MS or LC-MS) to Determine Conversion workup->analysis end End: Compare Results analysis->end

Caption: A standardized workflow for the parallel screening of bases.

5.1 Materials and Reagents

  • This compound (1.2 mmol)

  • 4-Bromotoluene (1.0 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)

  • Base 1: K₃PO₄ (2.0 mmol)

  • Base 2: K₂CO₃ (2.0 mmol)

  • Base 3: Na₂CO₃ (2.0 mmol)

  • Base 4: KF (2.0 mmol)

  • Solvent: 1,4-Dioxane and Degassed H₂O (4:1 mixture, 5 mL per reaction)

  • Reaction vials with stir bars and septa

  • Standard glassware for work-up

  • Ethyl acetate, brine, anhydrous Na₂SO₄

5.2 Step-by-Step Procedure

  • Preparation: To each of four labeled reaction vials, add 4-bromotoluene (171 mg, 1.0 mmol), this compound (245 mg, 1.2 mmol), and PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol).

  • Base Addition: To each respective vial, add the assigned base: K₃PO₄ (424 mg, 2.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), Na₂CO₃ (212 mg, 2.0 mmol), or KF (116 mg, 2.0 mmol).

  • Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 4:1 Dioxane/H₂O solvent mixture (5 mL) to each vial via syringe.

  • Reaction: Place the vials in a pre-heated reaction block or oil bath at 100 °C. Stir vigorously for a predetermined time (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the vials to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion percentage for each base.

Interpreting Results and Troubleshooting

ObservationPossible CauseSuggested Action
No Reaction Ineffective base; catalyst deactivation; insufficient temperature.Try a stronger base (e.g., if K₂CO₃ failed, try K₃PO₄). Ensure the catalyst is active and the temperature is appropriate for the coupling partner.
Low Yield Protodeboronation of the starting material; incomplete reaction.Try a milder base (e.g., KF or K₂CO₃) or a lower reaction temperature. Confirm full consumption of the limiting reagent.
Significant Side Products Homocoupling of the boronic acid; decomposition.Lower the reaction temperature. Ensure a thoroughly deoxygenated environment.
Aryl Chloride Partner Fails C-Cl bond is difficult to activate.Aryl chlorides typically require stronger conditions. Use K₃PO₄ as the base and a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos).[7][8]

Conclusion and Recommendations

The strategic selection of a base is paramount for the successful Suzuki-Miyaura coupling of the electronically nuanced this compound. Due to the presence of electron-withdrawing groups, this substrate is prone to protodeboronation, favoring the use of moderately strong but non-hydroxide bases.

For initial screening with aryl bromides, K₃PO₄ and K₂CO₃ are recommended as primary candidates. For more challenging couplings involving aryl chlorides, K₃PO₄ is the superior choice, often paired with advanced ligand systems. By following the systematic screening protocol outlined herein, researchers can efficiently identify the optimal conditions, minimizing side reactions and maximizing the yield of the desired biaryl product.

References

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Suzuki reaction: easy mechanism,application - Chemistry Notes. Chemistry Notes. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Effect of substituents on SuzukieMiyaura reactions. a - ResearchGate. ResearchGate. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. ACS Publications. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Beilstein Journals. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. MDPI. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. National Institutes of Health. [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. ResearchGate. [Link]

  • pKa Values of Common Bases. University of Rochester. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. ACS Publications. [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. Harvard University. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. ResearchGate. [Link]

Sources

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid in Medicinal Chemistry

This compound is a key building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its substituted phenyl ring is a prevalent motif in a variety of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a paramount method for incorporating this moiety into larger molecular scaffolds, enabling the construction of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, the electronic nature of this particular boronic acid, characterized by the presence of electron-withdrawing chloro and fluoro substituents, presents unique challenges, including a propensity for side reactions such as protodeboronation and homocoupling.[4][5] This application note provides a detailed guide to understanding and mitigating these challenges through the rational selection of solvents, a critical and often underestimated reaction parameter.[6][7]

Theoretical Framework: The Pivotal Role of Solvents in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[8] The solvent plays a multifaceted role in each of the three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] An in-depth understanding of these solvent-mediated effects is crucial for optimizing the cross-coupling of this compound.

Oxidative Addition:

This initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[8] The polarity of the solvent can significantly influence the rate of this step. Polar solvents can stabilize the polar transition state of the oxidative addition, thereby accelerating the reaction.[9][11] However, the coordinating ability of the solvent is also a critical factor.[12] Strongly coordinating solvents can compete with the aryl halide for binding to the palladium center, potentially inhibiting the reaction.

Transmetalation:

In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[13] The solvent's ability to dissolve the inorganic base and the boronate salt is paramount for an efficient transmetalation.[14] Protic solvents, such as water or alcohols, can facilitate the formation of the active boronate and the subsequent transfer to the palladium center. Aprotic polar solvents can also promote this step by effectively solvating the cationic counter-ion of the base.

Reductive Elimination:

This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst. The solvent can influence the rate of reductive elimination by affecting the geometry and electronic properties of the palladium(II) intermediate.[15]

Visualizing the Catalytic Cycle and Solvent Influence

To illustrate the intricate interplay of the solvent in the Suzuki-Miyaura coupling, the following diagram outlines the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n ArX Ar-X (Aryl Halide) PdII_ArX Ar-Pd(II)L_n-X ArX->PdII_ArX Oxidative Addition OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR Transmetalation (with Base + R-B(OH)₂) BoronicAcid R-B(OH)₂ (Boronic Acid) Base Base Transmetalation Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R (Product) PdII_ArR->Product RedElim Reductive Elimination Solvent_OxAdd Polar solvents can stabilize the transition state Solvent_Transmetalation Solubility of base and boronate is crucial Solvent_Coordination Coordinating solvents can compete with substrates

Caption: The Suzuki-Miyaura catalytic cycle and key points of solvent influence.

Experimental Protocol: A Comparative Study of Solvent Effects

This protocol is designed as a self-validating system to screen a range of solvents for the Suzuki-Miyaura cross-coupling of this compound with a model aryl bromide.

Materials:
  • This compound

  • 4-Bromoanisole (Model aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene (Anhydrous)

  • 1,4-Dioxane (Anhydrous)

  • Acetonitrile (ACN) (Anhydrous)[16]

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Ethanol (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (for each solvent) cluster_workup Workup and Analysis Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base Setup Combine reagents and catalyst in reaction vessel under inert gas Reagents->Setup Catalyst Prepare Catalyst Precursor: - Pd(OAc)₂ - PPh₃ Catalyst->Setup Solvents Degas Solvents AddSolvent Add degassed solvent Solvents->AddSolvent Setup->AddSolvent Heat Heat reaction mixture (e.g., 80 °C) with stirring AddSolvent->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench Cool to RT and quench with water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Analyze Analyze by ¹H NMR and LC-MS to determine yield and purity Purify->Analyze

Sources

Application Notes and Protocols for 3-Chloro-5-fluoro-4-methoxyphenylboronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

3-Chloro-5-fluoro-4-methoxyphenylboronic acid is a polysubstituted arylboronic acid that has emerged as a valuable reagent in contemporary organic synthesis. Its unique substitution pattern, featuring a chloro, a fluoro, and a methoxy group, imparts distinct electronic and steric properties that make it an attractive building block for the synthesis of complex organic molecules. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions and its potential in copper-catalyzed transformations. The protocols and discussions herein are intended for researchers, scientists, and professionals in the field of drug development and materials science.

The strategic placement of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups on the phenyl ring allows for fine-tuning of the electronic nature of the molecule. This, in turn, influences the reactivity of the boronic acid moiety and the properties of the resulting products. Consequently, this reagent is particularly useful in the synthesis of biaryl and diaryl ether motifs, which are prevalent in many biologically active compounds and functional materials.[1][2]

Physicochemical Properties

PropertyValueSource
CAS Number1451392-04-3
Molecular FormulaC₇H₇BClFO₃
Molecular Weight204.39 g/mol

Safety and Handling

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. While specific SDS for this compound is not broadly available, data for structurally similar compounds like 3-chloro-4-methoxyphenylboronic acid suggest that it may cause skin, eye, and respiratory irritation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][3] this compound is an excellent coupling partner in these reactions for the synthesis of highly substituted biaryl compounds.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Choices:

  • Catalyst: A palladium(0) source is the active catalyst. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are often more stable and are reduced in situ to the active Pd(0) species. The choice of phosphine ligands (e.g., PPh₃, SPhos, XPhos) is critical for stabilizing the palladium center and promoting the catalytic cycle, especially when using less reactive aryl chlorides as coupling partners.[5][6]

  • Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly influence the reaction rate and yield. Inorganic bases are commonly used in aqueous solvent mixtures.

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently employed to dissolve both the organic-soluble and water-soluble reactants.[6][7] Degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and homocoupling of the boronic acid.[5]

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (or other suitable coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

Experimental Workflow:

Suzuki_Workflow A 1. Reagent Combination - Aryl Halide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) - Catalyst (1-5 mol%) - In an inert atmosphere B 2. Solvent Addition - Add degassed solvent system (e.g., Dioxane/Water 4:1) A->B C 3. Reaction - Heat with vigorous stirring (80-110 °C) - Monitor by TLC or LC-MS B->C D 4. Work-up - Cool to room temperature - Dilute with organic solvent C->D E 5. Extraction - Wash with water and brine - Dry organic layer (e.g., Na2SO4) D->E F 6. Purification - Concentrate in vacuo - Purify by column chromatography E->F

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1 - 1.5 equiv), and the base (2.0 - 3.0 equiv).[7]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%).[7]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) via a syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, temperatures may be higher (e.g., 120-150 °C) with shorter reaction times.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-24 hours).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Troubleshooting:

  • Low Yield: Consider increasing the reaction temperature, using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands), or a stronger base. Ensure the solvent is thoroughly degassed.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by rigorously excluding oxygen from the reaction mixture and by using a palladium(0) catalyst source directly.[5]

  • Difficult Purification: If the product co-elutes with byproducts, explore different solvent systems for column chromatography.

Potential Application: Chan-Lam Coupling for Diaryl Ether Synthesis

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most notably C-O and C-N bonds, from arylboronic acids.[8][9] This reaction offers a valuable alternative to the traditional Ullmann condensation for the synthesis of diaryl ethers, often under milder conditions.

Mechanism of the Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is still a subject of investigation but is thought to involve a copper(II) or copper(III) intermediate. The reaction is typically carried out in the presence of an oxidant, often atmospheric oxygen.

Chan_Lam_Mechanism Cu(II)L2 Cu(II)L2 Ar-Cu(II)-L2 Ar-Cu(II)-L2 Cu(II)L2->Ar-Cu(II)-L2 Transmetalation (Ar-B(OH)2) Ar-Cu(III)-OR(L2) Ar-Cu(III)-OR(L2) Ar-Cu(II)-L2->Ar-Cu(III)-OR(L2) Oxidation & Ligand Exchange (R-OH) Cu(I)L Cu(I)L Ar-Cu(III)-OR(L2)->Cu(I)L Reductive Elimination Ar-O-R Ar-O-R Ar-Cu(III)-OR(L2)->Ar-O-R Cu(I)L->Cu(II)L2 Oxidation (O2)

Figure 3: A plausible catalytic cycle for the Chan-Lam C-O coupling reaction.

Proposed Protocol for Chan-Lam Coupling

This proposed protocol is based on general procedures for Chan-Lam couplings and would require optimization for the specific substrates.

Materials:

  • This compound

  • Phenol or alcohol

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (e.g., pyridine, triethylamine)

  • Solvent (e.g., Dichloromethane, Toluene)

Step-by-Step Procedure:

  • To a reaction flask, add the phenol or alcohol (1.0 equiv), this compound (1.5-2.0 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 1.0 equiv).

  • Add the solvent (e.g., dichloromethane) and the base (e.g., pyridine, 2.0 equiv).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction to generate complex biaryl structures, which are of high interest in medicinal chemistry and materials science. Furthermore, its utility can likely be extended to other metal-catalyzed reactions such as the Chan-Lam coupling for the synthesis of diaryl ethers. The protocols provided herein serve as a starting point for the exploration of the synthetic utility of this versatile reagent. As with any chemical reaction, careful optimization of the reaction conditions is key to achieving high yields and purity of the desired products.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Biaryls in Modern Chemistry

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] Their prevalence in numerous top-selling drugs underscores their significance in medicinal chemistry. The precise arrangement of substituents on the biaryl core is critical for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the synthesis of these vital structures, owing to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[2][3][4]

This application note provides a comprehensive guide to the use of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid (CAS 1451392-04-3), a key building block for the synthesis of highly functionalized biaryl compounds. The unique substitution pattern of this reagent—featuring a chloro, a fluoro, and a methoxy group—offers medicinal chemists a valuable tool for fine-tuning the electronic and steric properties of target molecules. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the chloro and methoxy groups provide additional points for synthetic diversification or specific molecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species.[4][5][6]

The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylX Ar-Pd(II)L₂-X OxAdd->PdII_ArylX Transmetalation Transmetalation PdII_ArylX->Transmetalation Ar'-B(OH)₂ Base PdII_ArylAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArylAr RedElim Reductive Elimination PdII_ArylAr->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology and Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides and iodides.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (1.0 mmol scale)Molar Equiv.
Aryl Halide (e.g., 4-Bromoanisole)104-92-7187.04187 mg1.0
This compound1451392-04-3204.39245 mg1.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.5635 mg0.03
Sodium Carbonate (Na₂CO₃)497-19-8105.99212 mg2.0
Toluene108-88-392.145 mL-
Water (degassed)7732-18-518.022 mL-
Ethyl Acetate141-78-688.11For workup-
Brine--For workup-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying-

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed toluene (5 mL) to the reaction mixture via syringe.

  • Base Addition: In a separate vial, dissolve sodium carbonate (2.0 mmol) in degassed water (2 mL). Add this aqueous solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid synthesis and optimization, microwave irradiation can significantly reduce reaction times.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (0.5 mmol scale)Molar Equiv.
Aryl Halide (e.g., 4-Bromoanisole)104-92-7187.0494 mg1.0
This compound1451392-04-3204.39153 mg1.5
PdCl₂(dppf)-CH₂Cl₂ Adduct95464-05-4816.6412 mg0.03
Potassium Carbonate (K₂CO₃)584-08-7138.21207 mg3.0
1,4-Dioxane/Water (4:1)--3 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (0.015 mmol), and potassium carbonate (1.5 mmol).

  • Solvent Addition: Add 3 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.

  • Workup and Purification: After cooling, follow the workup and purification steps outlined in Protocol 1.

Troubleshooting and Optimization

The success of the Suzuki-Miyaura coupling can be influenced by several factors, particularly when using electronically modified substrates like this compound.

IssuePotential CauseRecommended Solution
Low or No Yield - Inactive catalyst- Inefficient transmetalation- Steric hindrance- Use a pre-catalyst or a more active ligand (e.g., XPhos, SPhos).- Increase catalyst loading (e.g., to 5 mol%).- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄).
Protodeborylation - Presence of water and prolonged reaction times at high temperatures.- Use anhydrous solvents if possible, or minimize the amount of water.- Use a milder base (e.g., KF).- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).

Applications in Drug Discovery and Materials Science

The biaryl motifs synthesized using this compound are of significant interest in the development of novel therapeutic agents and functional materials. The specific substitution pattern can impart desirable properties such as:

  • Enhanced Potency and Selectivity: The chloro, fluoro, and methoxy groups can engage in specific interactions with biological targets, leading to improved potency and selectivity of drug candidates.

  • Improved Pharmacokinetic Profile: The presence of fluorine is a well-established strategy in medicinal chemistry to block metabolic pathways, thereby increasing the in vivo half-life of a drug.

  • Modulation of Electronic Properties: In materials science, the electronic nature of the substituents can be used to tune the optical and electronic properties of organic semiconductors and other functional materials.

While specific examples of commercially available drugs synthesized using this exact boronic acid are not prevalent in publicly accessible literature, the structural motifs it enables are found in numerous kinase inhibitors and other targeted therapies currently in development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic campaigns. Careful consideration of the choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity, particularly when working with functionalized and electronically diverse substrates. The continued exploration of this and similar reagents will undoubtedly contribute to the discovery and development of the next generation of pharmaceuticals and advanced materials.

References

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Room-Temperature, Suzuki–Miyaura Couplings of B-Alkylcatecholboranes.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for Suzuki−Miyaura Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Carrow, B. P., & Hartwig, J. F. (2010). Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 132(2), 796-797.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
  • Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (pp. 11-59). Springer, Berlin, Heidelberg.
  • Kudo, N., & Fu, G. C. (2004). A General and Efficient Method for the Nickel-Catalyzed Suzuki Coupling of Aryl Chlorides and Arylboronic Acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Jorgensen, W. L. (2012). The Many Roles of Biaryl Motifs in Drug Design. Journal of Medicinal Chemistry, 55(17), 7447-7448.

Sources

Application Note: Leveraging 3-Chloro-5-fluoro-4-methoxyphenylboronic acid in Fragment-Based Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of modern lead generation, prized for its efficient exploration of chemical space and its capacity to yield drug candidates with superior physicochemical properties.[1][2] This application note provides a detailed guide for researchers on the strategic utilization of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid , a uniquely functionalized fragment, within FBDD campaigns. We dissect the intrinsic properties of this fragment, explaining the tactical advantages conferred by its boronic acid, halogen, and methoxy substituents. Furthermore, we present a comprehensive, multi-platform experimental protocol, spanning primary screening by Surface Plasmon Resonance (SPR), orthogonal validation by Nuclear Magnetic Resonance (NMR), and definitive structural elucidation by X-ray crystallography, to guide its successful application from hit identification to lead optimization.

Introduction: The Strategic Value of a Multifunctional Fragment

Fragment-based approaches identify low-molecular-weight compounds (typically <300 Da) that bind with low affinity to a biological target.[3][4] These initial "hits" serve as starting points for structure-guided optimization into high-affinity lead compounds.[5] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library.

This compound is a fragment of significant interest due to the convergence of three key pharmacophoric features on a simple phenyl scaffold:

  • A boronic acid moiety, capable of forming reversible covalent bonds with nucleophilic residues.[6][7]

  • Halogen atoms (Chlorine and Fluorine), which can engage in specific, non-covalent halogen bonds to enhance binding affinity and modulate selectivity.[8][9][10]

  • A methoxy group , a non-lipophilic pocket-finding element that can serve as a hydrogen bond acceptor.[11][12]

This guide provides the theoretical rationale and practical protocols for leveraging these features to accelerate drug discovery programs.

Physicochemical Profile and Rationale for Use

The utility of this fragment is rooted in its distinct chemical properties, which provide multiple avenues for interaction with a protein target.

PropertyValueRationale in FBDD
Molecular Formula C₇H₇BClFO₃[13]
Molecular Weight 204.39 g/mol [13][14]Compliant with the "Rule of Three" for fragments (MW < 300 Da).
Boronic Acid Group Reversible Covalent WarheadCan form reversible covalent adducts with active site serine, threonine, or lysine residues, offering a potent binding mechanism often seen in approved drugs like Bortezomib.[6][15] This provides a strong anchor point for the fragment.
Chloro & Fluoro Groups Halogen Bond DonorsThe electron-withdrawing nature of the ring can create a positive σ-hole on the chlorine atom, enabling it to act as a halogen bond donor to electron-rich atoms (e.g., backbone carbonyls) in the binding site.[10][16] This highly directional interaction can significantly improve binding affinity and selectivity.[9]
Methoxy Group H-Bond Acceptor / ScoutOn an aromatic ring, the methoxy group is essentially non-lipophilic, which is favorable for maintaining good ADME properties during optimization.[11] It can act as a hydrogen bond acceptor or a "scout" to probe for small pockets, but its potential for O-demethylation by cytochrome P450 enzymes must be considered as a potential metabolic liability.[11]

Experimental Workflow: A Biophysical Screening Cascade

To confidently identify and validate fragment hits while eliminating artifacts, we recommend a multi-step, orthogonal workflow. This cascade ensures that hits are confirmed by different biophysical principles before committing resources to structural biology and medicinal chemistry.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Optimization PrimaryScreen Protocol 1: Primary Screen (SPR) HitTriage Hit Triage (Affinity & Stoichiometry) PrimaryScreen->HitTriage Identify binders OrthoScreen Protocol 2: Orthogonal Validation (NMR) HitTriage->OrthoScreen Progress hits ConfirmHits Confirm True Binders OrthoScreen->ConfirmHits Structure Protocol 3: Structural Biology (X-ray) ConfirmHits->Structure Prioritize validated hits BindingMode Determine Binding Mode & Interaction Map Structure->BindingMode SBDD Structure-Based Drug Design (SBDD) BindingMode->SBDD Inform design LeadOpt Lead Optimization SBDD->LeadOpt Synthesize analogs

Caption: FBDD screening cascade for hit identification and validation.

Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique ideal for primary screening of fragments due to its ability to detect weak binding events in real-time.[17][18][19]

Objective: To identify fragments that bind to the target protein and provide an initial estimate of binding affinity (K D).

Methodology:

  • Immobilization:

    • Covalently immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).

    • Activate a reference flow cell with coupling reagents but do not immobilize protein; this will be used for reference subtraction.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 100 mM in 100% DMSO.

    • Create a dilution series of the fragment in running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 500 µM. Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer (typically ≤1%) to avoid false positives from refractive index mismatch. [17]

  • Binding Analysis:

    • Inject the fragment concentrations in ascending order over both the target and reference flow cells using a multi-cycle kinetic protocol.

    • Use a contact time of 60 seconds and a dissociation time of 120 seconds, adjusting as needed based on observed kinetics.

    • Perform a buffer-only (blank) injection periodically for double-referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting both the reference flow cell signal and the blank injection signal.

    • Plot the steady-state response levels against fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

    • Success Criterion: A confirmed hit demonstrates a concentration-dependent binding response and a measurable K D, typically in the high micromolar to low millimolar range for fragments.

Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy

NMR is a powerful tool for confirming hits from primary screens, as it detects binding in solution and is less prone to artifacts that can affect surface-based methods.[20][21] Ligand-observed experiments like Saturation Transfer Difference (STD)-NMR are particularly well-suited for FBDD.[22]

Objective: To confirm that the fragment binds to the target protein in solution.

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples in a suitable deuterated buffer (e.g., 20 mM phosphate, 150 mM NaCl, pD 7.4).

    • Sample A (Reference): 500 µM of the fragment.

    • Sample B (Test): 500 µM of the fragment plus 10-20 µM of the target protein.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum for both samples to ensure fragment integrity and solubility.

    • Acquire STD-NMR spectra for Sample B. This involves two experiments:

      • On-resonance: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals are present.

      • Off-resonance: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from protons of the fragment that were in close proximity to the saturated protein.

    • Success Criterion: The presence of clear signals in the STD difference spectrum corresponding to the fragment's protons is a definitive confirmation of binding. The relative intensity of the signals can provide initial insights into which part of the fragment is closest to the protein surface.

Protocol 3: Structural Characterization via X-ray Crystallography

Crystallography provides the ultimate validation of a fragment hit by revealing the precise atomic interactions between the fragment and the target.[3][23] This structural information is indispensable for effective hit-to-lead optimization.[24][25]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Methodology:

  • Crystal Preparation:

    • Grow crystals of the apo-protein to a suitable size and quality for diffraction (typically >50 µm). A robust crystal system that diffracts to high resolution (<2.5 Å) is required.[26]

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a concentration well above its K D (e.g., 1-10 mM) in a cryo-protectant solution compatible with the crystal conditions.

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

  • Structure Analysis:

    • Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment. Specialized software can aid in detecting low-occupancy binders.[26]

    • Model the fragment into the density and refine the structure.

    • Success Criterion: Unambiguous electron density for the fragment allows for the determination of its binding location, conformation, and key interactions (e.g., hydrogen bonds, halogen bonds, covalent adducts).

Structure-Guided Fragment Elaboration: From Hit to Lead

With a high-resolution crystal structure of the this compound complex, a rational, structure-guided optimization campaign can begin. The goal is to "grow" the fragment by adding new chemical functionality that exploits adjacent pockets and interactions to improve potency.

SAR_Tree cluster_0 Analysis of Binding Mode cluster_1 Growth Vectors Start Fragment Hit Confirmed (this compound) Boronic Boronic acid interaction? (e.g., covalent bond to Ser/Thr) Start->Boronic Halogen Halogen bond observed? (e.g., Cl···O=C) Start->Halogen Methoxy Methoxy orientation? (Points to pocket or solvent?) Start->Methoxy Vec1 Vector 1: Phenyl Ring (Explore hydrophobic pocket) Boronic->Vec1 Optimize scaffold for covalent geometry Vec3 Vector 3: Halogen Position (Optimize halogen bond geometry) Halogen->Vec3 Substitute F/Cl with Br/I to strengthen Vec2 Vector 2: Methoxy Position (Target adjacent H-bond donor/acceptor) Methoxy->Vec2 Grow/replace to gain affinity

Caption: Decision tree for structure-guided optimization of the fragment hit.

Optimization Strategies:

  • Vector 1 (Exploiting the Phenyl Ring): If the boronic acid forms a covalent bond, the phenyl ring's orientation is fixed. Analyze the surrounding pocket for opportunities to add substituents to the ring that can form new hydrophobic or polar interactions, thereby increasing potency.

  • Vector 2 (Targeting from the Methoxy Position): If the methoxy group points towards an open pocket, it represents a prime vector for growth. Replace it with longer alkyl ethers or other functional groups that can pick up additional hydrogen bonds or van der Waals interactions. If it is solvent-exposed, it may be a suitable vector for adding groups to improve solubility.

  • Vector 3 (Optimizing Halogen Bonds): If a halogen bond is observed (e.g., between the chlorine and a backbone carbonyl), its strength can be tuned. The strength of halogen bonds generally follows the trend I > Br > Cl > F.[16] Synthesizing analogs where the chlorine is replaced by a bromine could result in a significant potency gain if the geometry is optimal.

Conclusion

This compound is a high-value fragment for FBDD campaigns. Its pre-validated combination of a reversible covalent warhead, halogen bonding potential, and a non-lipophilic scaffolding element provides multiple, distinct opportunities for establishing high-quality interactions with a protein target. By employing a rigorous, orthogonal biophysical workflow as detailed in these protocols, researchers can confidently identify and validate its binding. The subsequent structural insights gained from crystallography provide a clear and actionable roadmap for efficient, structure-guided evolution of a simple fragment into a potent, optimized lead candidate.

References

  • Ciulli, A., & Abell, C. (2007). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-Based Lead Discovery. Nature Reviews Drug Discovery. [Link]

  • Ishihara, Y., & Taylor, R. E. (2021). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry. [Link]

  • Zheng, S., et al. (2016). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Journal of Medicinal Chemistry. [Link]

  • Renaudet, O., & Pascal, R. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure Website. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery Website. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry. [Link]

  • Ford, M. C., & Ho, P. S. (2016). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition. [Link]

  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures Website. [Link]

  • Pelay-Gimeno, M., et al. (2013). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology. [Link]

  • Takeuchi, K., & Wagner, G. (2006). NMR screening in fragment-based drug discovery. Current Opinion in Structural Biology. [Link]

  • Lu, Y., et al. (2018). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita Website. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst Website. [Link]

  • Kar, S., & De, D. (2024). Halogen Bonding: A New Frontier in Medicinal Chemistry. IntechOpen. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Wang, S., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research. [Link]

  • Culp, J. S., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Expert Opinion on Drug Discovery. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery Website. [Link]

  • Ghosh, A. K., et al. (2021). Key advances in the development of reversible covalent inhibitors. Journal of Medicinal Chemistry. [Link]

  • Fiveable. (n.d.). Methoxy Definition. Fiveable Organic Chemistry Key Term. [Link]

  • Ishihara, Y., & Taylor, R. E. (2024). The role of the methoxy group in approved drugs. Medicinal Chemistry Research. [Link]

  • ChemRxiv. (2022). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv Preprint. [Link]

  • Wang, D., et al. (2017). Targeting Biomolecules with Reversible Covalent Chemistry. Trends in Pharmacological Sciences. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. CHI Website. [Link]

  • National Institutes of Health. (n.d.). [3-Fluoro-5-(oxan-4-ylmethoxy)phenyl]boronic acid. PubChem. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery Conference. CHI Website. [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. [Link]

  • LookChem. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid. LookChem Website. [Link]

  • Wang, N., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • de Vlieger, D., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Research. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. RSC Publishing. [Link]

  • Holvey, C. E., et al. (2024). Fragment-based drug discovery: A graphical review. Progress in Biophysics and Molecular Biology. [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • AOBChem. (n.d.). 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid. AOBChem Website. [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

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Troubleshooting & Optimization

Technical Support Guide: Minimizing Homocoupling of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

3-Chloro-5-fluoro-4-methoxyphenylboronic acid is a valuable reagent in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. However, its unique electronic profile—characterized by a delicate balance of electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups—makes it particularly susceptible to an undesired side reaction: oxidative homocoupling. This process leads to the formation of a symmetrical biaryl byproduct, consuming the starting material, complicating purification, and ultimately reducing the yield of the desired cross-coupled product.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and minimize the homocoupling of this specific boronic acid. By explaining the underlying mechanistic principles and offering field-proven protocols, this document serves as a self-validating system for achieving clean, high-yielding cross-coupling reactions.

The Root Cause: Electronic Profile and Reactivity

The propensity of this compound to undergo homocoupling is not arbitrary; it is a direct consequence of its molecular structure. The aryl ring is substituted with both an activating group (the para-methoxy) and deactivating groups (meta-chloro and -fluoro).

  • Activating Methoxy Group: The methoxy group is strongly electron-donating through resonance, increasing the electron density of the aromatic ring. This enhanced nucleophilicity makes the aryl group more reactive and prone to participating in oxidative processes.

  • Deactivating Halogens: The chloro and fluoro groups are electron-withdrawing by induction, which can influence the rate of key steps in the catalytic cycle.

This electronic push-pull relationship creates a molecule that, while effective in the desired cross-coupling, is also primed for side reactions. The primary pathway for homocoupling is an oxidative process , often initiated by dissolved molecular oxygen in the reaction solvent.[1][2][3] This is particularly problematic when the desired Suzuki-Miyaura cross-coupling reaction is sluggish, allowing the competing homocoupling pathway more time to proceed.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during experiments with this compound.

Q1: I'm seeing a significant amount of the symmetrical 2,2'-dichloro-6,6'-difluoro-3,3'-dimethoxy-1,1'-biphenyl byproduct. What is the most likely cause?

A1: The most frequent culprit behind boronic acid homocoupling is the presence of dissolved oxygen .[2][3] The active Pd(0) catalyst can react with O₂ to form a palladium peroxo complex.[4] This species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating a Pd(II) species, which re-enters a catalytic cycle for homocoupling.[4][5] If your desired cross-coupling is slow, this oxygen-mediated pathway can become a major competing reaction.[4]

Immediate Action: The most critical first step is to ensure your reaction is performed under strictly anaerobic conditions. This involves rigorously degassing your solvent(s) and reaction vessel.

Q2: My reaction is slow, and I have unreacted starting material, yet I still observe the homocoupling byproduct. Why isn't the desired reaction proceeding efficiently?

A2: This scenario suggests that the rate of transmetalation in the Suzuki-Miyaura cycle is slow, allowing the oxidative homocoupling pathway to compete effectively. Several factors can contribute to a sluggish transmetalation step:

  • Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6] If the base is too weak or is not soluble enough in the reaction medium, the concentration of the active boronate will be low.

  • Inappropriate Solvent: The solvent plays a critical role in solubilizing the reagents (boronic acid, halide, base) and stabilizing the catalytic species.[7][8][9] A poor solvent choice can hinder the reaction kinetics.

  • Catalyst/Ligand Mismatch: The choice of palladium source and, more importantly, the phosphine ligand, can dramatically influence the rates of the catalytic cycle steps. Electron-rich and sterically hindered phosphine ligands are often effective for challenging couplings.[10]

Q3: How does my choice of palladium catalyst and ligand affect homocoupling?

A3: The catalyst system is central to controlling selectivity.

  • Palladium Source: While common sources like Pd(OAc)₂ or Pd(PPh₃)₄ are often used, they can sometimes promote homocoupling.[11] Using a pre-formed Pd(0) source or a catalyst system that rapidly generates the active Pd(0) species can be beneficial. Some studies suggest that heterogeneous catalysts like Pd on carbon (Pd/C) may result in less homocoupling compared to homogeneous Pd(OAc)₂ under certain conditions.[12]

  • Ligands: The ligand's job is to stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tricyclohexylphosphine) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the desired cross-coupling, thereby outcompeting the homocoupling pathway.[10][13]

Q4: Can the base I use increase or decrease the amount of homocoupling?

A4: Absolutely. The base is not just a passive reagent.

  • Strong vs. Weak Bases: While a base is necessary, an overly strong base (like NaOH or NaOMe in certain solvents) can sometimes promote side reactions.[14] Weaker inorganic bases like K₂CO₃, K₃PO₄, or even KF are often preferred as they provide a sufficient concentration of the active boronate without being overly aggressive.[6][14]

  • Base Solubility: The chosen base must have some solubility in the reaction medium to be effective. Using a biphasic system (e.g., toluene/water) with a base like K₂CO₃ is a common and effective strategy.

Optimization Strategies & Recommended Protocols

To proactively minimize homocoupling, a systematic approach to reaction design is essential. The following strategies and protocols are designed to favor the desired Suzuki-Miyaura cross-coupling pathway.

Strategy 1: Rigorous Exclusion of Oxygen

This is the most critical and impactful variable to control.

  • Degassing Procedure: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen.[15] Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can significantly reduce oxygen levels.[12][13]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.

Strategy 2: Strategic Addition of Reagents

The order of addition can influence the reaction outcome. One effective technique is to pre-heat the mixture of the aryl halide, base, solvent, and catalyst before adding the boronic acid.[3] This can help ensure the oxidative addition step occurs rapidly, generating the Ar-Pd(II)-X intermediate, which is ready to couple as soon as the boronic acid is introduced.

Recommended Reaction Conditions

The following table summarizes recommended starting points for optimizing the cross-coupling of this compound.

ParameterRecommended ConditionRationale & Citation
Palladium Precatalyst Pd(OAc)₂ (1-2 mol%) or a pre-formed catalyst like SPhos Pd G3Pd(OAc)₂ is a common, cost-effective choice.[16] Modern pre-catalysts offer high activity and can reduce side reactions.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich biaryl phosphine ligands accelerate reductive elimination and are effective for challenging substrates.[13]
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)Moderately strong inorganic bases that are highly effective and less likely to cause base-sensitive functional group degradation.[14]
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂OBiphasic systems effectively dissolve both the organic reagents and the inorganic base, facilitating the reaction.[7][8]
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the reaction without promoting significant thermal decomposition.
Atmosphere Strictly Inert (Argon or Nitrogen)Crucial for preventing the oxygen-mediated oxidative homocoupling pathway.[3][4][12]
Step-by-Step Protocol for Minimizing Homocoupling
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.1-1.3 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe.

  • Final Degassing: Sparge the resulting slurry with Argon gas for an additional 15-20 minutes to ensure maximum oxygen removal.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the palladium precatalyst and the phosphine ligand to the flask.

  • Reaction Execution: Immediately place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura cycle and the competing homocoupling pathway.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar1PdAr2 Ar¹-Pd(II)-Ar² L₂ Transmetalation->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product BoronicAcid Ar²B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide Ar¹X ArylHalide->OxAdd

Caption: The desired Suzuki-Miyaura catalytic cycle.

Homocoupling_Pathway Pd0 Pd(0)L₂ Peroxo (O₂)Pd(0)L₂ Peroxo Complex Pd0->Peroxo O2 O₂ (Dissolved Oxygen) O2->Peroxo Adduct Intermediate Adduct Peroxo->Adduct BA1 ArB(OH)₂ BA1->Adduct ArPdOH Ar-Pd(II)-OH L₂ Adduct->ArPdOH BA2 ArB(OH)₂ Transmetal Transmetalation BA2->Transmetal ArPdOH->Transmetal ArPdAr Ar-Pd(II)-Ar L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration HomocouplingProduct Ar-Ar (Byproduct) RedElim->HomocouplingProduct

Caption: The oxygen-mediated oxidative homocoupling pathway.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link]

  • ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Wiley Online Library. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. Retrieved from [Link]

  • ACS Publications. (2000). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH National Library of Medicine. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Retrieved from [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. Retrieved from [Link]

  • RSC Publishing. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ACS Publications. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges involving reactions with 3-chloro-5-fluoro-4-methoxyphenylboronic acid. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, and encounter difficulties in isolating the final product with high purity.

The unique electronic properties imparted by the chloro, fluoro, and methoxy substituents make this boronic acid a valuable reagent.[1] However, these same properties can influence byproduct formation and complicate purification. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to address common purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing both the "what to do" and the "why it works."

Q1: My crude NMR shows a significant amount of unreacted this compound. How can I remove it?

Answer: Unreacted boronic acid is one of the most common impurities. Due to its acidic nature and polarity, it can often be removed with a simple liquid-liquid extraction using a basic aqueous solution.

Causality: Boronic acids (R-B(OH)₂) are weak Lewis acids and can be deprotonated by a base to form the corresponding water-soluble boronate salt (R-B(OH)₃⁻). This dramatically increases its polarity, causing it to partition into the aqueous phase, leaving your typically less polar desired product in the organic layer.

Recommended Protocol:

  • Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[2]

  • Separate the layers. It is advisable to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any product that may have been occluded.

  • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Validation: Check a small, dried sample of the organic layer by TLC or LC-MS to confirm the absence of the boronic acid before proceeding with further purification like column chromatography.

Q2: I'm observing a byproduct with a mass corresponding to a dimer of my boronic acid (homocoupling). How do I separate this from my desired product?

Answer: Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings, leading to a symmetrical biaryl byproduct.[3] Since the homocoupled product is often structurally similar to the desired cross-coupled product, separation can be challenging and typically requires careful column chromatography or recrystallization.

Causality: Homocoupling arises from the reaction of two boronic acid molecules, a process often promoted by the presence of oxygen or suboptimal reaction conditions.[4][5] Its polarity is usually very close to that of the desired product, making extractive workups ineffective for separation.

Troubleshooting & Separation Strategies:

  • Column Chromatography Optimization: This is the most common method.

    • Solvent System Screening: Do not rely on a single solvent system. Screen multiple systems with varying polarity and solvent types (e.g., hexanes/ethyl acetate, hexanes/DCM, toluene/acetone). A small change can significantly improve separation.

    • Gradient Elution: A shallow gradient, where the polarity of the eluent is increased very slowly, can enhance the resolution between two closely eluting spots.

    • Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina, which can alter the retention characteristics of your compounds.[6]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective, scalable purification method.[7][8]

    • Solvent Selection: The key is to find a solvent or solvent system in which your desired product has high solubility at elevated temperatures but low solubility at room or lower temperatures, while the homocoupled byproduct remains in solution.

    • Common Solvents to Screen: Ethanol/water, hexanes, isopropanol, toluene.

Q3: My final product has a grayish or black tint, and I suspect palladium catalyst residue. How can I remove it?

Answer: Residual palladium is a common issue in cross-coupling reactions and must be removed, especially for pharmaceutical applications.[9] Several methods can be employed, ranging from simple filtration to the use of specialized scavengers.

Causality: At the end of the reaction, the palladium catalyst can exist in various forms, including soluble complexes and insoluble metallic palladium(0) colloids ("palladium black").[9] The chosen removal method depends on the form of the palladium.

Method Description Best For
Filtration through Celite® A simple and effective first step. Dilute the reaction mixture in a solvent like DCM or EtOAc and pass it through a short plug of Celite®.[10]Removing insoluble, heterogeneous palladium black.
Aqueous Washes Washing with aqueous solutions containing reagents like EDTA, thiourea, or lactic acid can help chelate and remove soluble palladium species.[11]Removing soluble Pd(II) species.
Adsorbent/Scavenger Treatment Stirring the crude product solution with a solid-supported scavenger is a highly effective method.[9][12]Removing low levels of soluble and colloidal palladium to meet regulatory limits (e.g., <10 ppm).[13]

Recommended Protocol for Palladium Scavenging:

  • After an initial workup and filtration through Celite®, dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Acetone).

  • Add a solid-supported scavenger resin (e.g., silica- or polystyrene-bound thiols, triazines, or phosphines).[12][13]

  • Stir the mixture at room temperature or with gentle heating for a few hours to overnight.

  • Filter off the scavenger resin and wash it thoroughly with the solvent.

  • Concentrate the filtrate to recover the palladium-free product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a purification workflow for a typical Suzuki reaction product from this compound?

A1: A robust, general workflow is the best approach. The diagram below outlines a decision-making process for purification.

G start Crude Reaction Mixture celite_filt Dilute & Filter through Celite® Plug start->celite_filt Remove Pd(0) black extraction Aqueous Basic Wash (e.g., 1M NaOH) celite_filt->extraction Remove boronic acid brine_wash Brine Wash & Dry (Na₂SO₄) extraction->brine_wash concentrate Concentrate in vacuo brine_wash->concentrate analysis Analyze Purity (TLC, LC-MS, ¹H NMR) concentrate->analysis purity_check Purity Acceptable? analysis->purity_check chromatography Silica Gel Column Chromatography purity_check->chromatography No (Mixed Impurities) recrystallization Recrystallization purity_check->recrystallization No (Product is Solid) final_product Pure Product purity_check->final_product Yes chromatography->final_product recrystallization->final_product

Q2: My compound streaks badly on the silica TLC plate. What does this mean and how can I fix it for column chromatography?

A2: Streaking often indicates that your compound is highly polar or is interacting strongly with the acidic sites on the silica gel. This is common for compounds containing basic nitrogen heterocycles. To fix this, you can neutralize the silica's acidity.

  • For your eluent: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase.[6] This will saturate the acidic sites on the silica, allowing your compound to elute more cleanly and form a round spot.

  • For your sample loading: If you are dry-loading your sample onto silica, pre-treat that portion of silica with the base-modified eluent before adding your sample.

Q3: Can I use crystallization as my primary purification method instead of chromatography?

A3: Absolutely. If your desired product is a solid and has a significantly different solubility profile from the main impurities, crystallization is an excellent and often more scalable method than chromatography.[7] The key is to perform a thorough solvent screen to find the optimal conditions. A good recrystallization can often remove both homocoupled byproducts and residual starting materials in a single step.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

  • Google Patents. (2005). Method of removing palladium.
  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • ACS Publications. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. [Link]

  • Sandiego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • ResearchGate. (2016). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. [Link]

  • ResearchGate. (2011). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Journal of the American Chemical Society. (2003). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Reddit. (2023). Best way to remove pinacol post suzuki. [Link]

  • ResearchGate. (2018). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]

  • ResearchGate. (2018). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ResearchGate. (2018). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • ResearchGate. (2022). Synthesis of ortho sulfonyl-substituted axially chiral biaryls and.... [Link]

Sources

dealing with protodeboronation of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Protodeboronation

Welcome to the technical support center for 3-Chloro-5-fluoro-4-methoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in cross-coupling reactions. The unique substitution pattern of this molecule—featuring an electron-donating methoxy group and two halogen atoms—makes it a valuable building block, but also renders it susceptible to a common and often frustrating side reaction: protodeboronation.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues and rationally design robust reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation and why is it a problem?

A: Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In essence, the boronic acid group (-B(OH)₂) is replaced by a proton (H⁺), typically sourced from the solvent (like water) or other protic species in the reaction mixture.

This is a significant problem in cross-coupling reactions, such as the Suzuki-Miyaura coupling, because it consumes your starting material, converting it into an inert byproduct. For this compound, this side reaction yields 1-Chloro-3-fluoro-2-methoxybenzene, which cannot participate in the desired coupling, thereby reducing the overall yield of your target molecule.

Q2: Why is this compound so susceptible to this side reaction?

A: The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic properties. The 4-methoxy group (-OCH₃) on your specific reagent is a powerful electron-donating group. This increased electron density on the aromatic ring makes the ipso-carbon (the carbon atom attached to the boron) more nucleophilic and thus more prone to attack by a proton (protonolysis). Studies have shown that arylboronic acids with electron-donating groups generally exhibit a greater tendency to undergo protodeboronation compared to those with electron-withdrawing groups.[2][3][4]

Q3: How can I confirm that protodeboronation is occurring in my reaction?

A: Identifying the protodeboronated byproduct is the most direct way to confirm this side reaction. You can monitor your reaction mixture or analyze the crude product using several standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying the relatively volatile byproduct, 1-Chloro-3-fluoro-2-methoxybenzene, and distinguishing it from the starting materials and desired product based on its mass-to-charge ratio and retention time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for monitoring the consumption of the boronic acid and the formation of both the desired product and the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are particularly useful. The protodeboronated byproduct will have a distinct aromatic proton signal where the boronic acid group used to be, and its ¹⁹F NMR signal may also be characteristically shifted compared to the starting material and product.

Troubleshooting Guide: Low Coupling Yields

Problem: My Suzuki-Miyaura reaction has a low yield, and I've isolated a significant amount of 1-Chloro-3-fluoro-2-methoxybenzene.

This is the classic symptom of protodeboronation outcompeting your desired cross-coupling reaction. The key to solving this is to adjust the reaction conditions to favor the catalytic cycle of the Suzuki coupling over the pathway of protonolysis.

Below is a logical workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow start Low Yield & Protodeboronation Detected base Step 1: Optimize the Base start->base Begin Optimization solvent Step 2: Evaluate the Solvent System base->solvent If problem persists success Problem Solved: High Yield Achieved base->success Issue Resolved temp Step 3: Adjust Reaction Temperature solvent->temp If problem persists solvent->success Issue Resolved catalyst Step 4: Re-evaluate Catalyst System temp->catalyst If problem persists temp->success Issue Resolved slow_release Advanced Strategy: Use a 'Slow-Release' Precursor catalyst->slow_release For highly challenging cases catalyst->success Issue Resolved slow_release->success Issue Resolved

Caption: A step-by-step workflow for troubleshooting protodeboronation.

Step 1: Optimize the Base - The Primary Culprit

The choice and concentration of the base are the most critical factors influencing the rate of protodeboronation. The reaction is often fastest at high pH because the boronic acid (ArB(OH)₂) is converted to the more reactive arylboronate anion (ArB(OH)₃⁻).[1][5][6][7] While base is necessary to facilitate the transmetalation step in the Suzuki cycle, an overly strong or concentrated base creates an environment ripe for protonolysis.[8][9]

Causality: A milder base maintains a lower pH, which can disfavor the formation of the highly reactive boronate species or slow the protonolysis step itself.

Recommended Actions:

  • Switch to a Milder Base: If you are using strong bases like NaOH, KOH, or Cs₂CO₃, consider switching to weaker inorganic bases.

  • Use the Stoichiometric Amount: Avoid using a large excess of base. Start with 2-3 equivalents and adjust as needed.

BaseChemical FormulaTypical StrengthRecommendation for Use
Sodium HydroxideNaOHVery StrongNot Recommended. High pH significantly accelerates protodeboronation.
Cesium CarbonateCs₂CO₃StrongOften very effective for coupling but can promote protodeboronation. Use with caution, perhaps at lower temperatures.
Potassium CarbonateK₂CO₃ModerateA common and often good starting point. Can still cause issues if reactions are slow or require high heat.
Potassium Phosphate K₃PO₄ Weak/Moderate Highly Recommended. Often provides the best balance, promoting coupling while minimizing protodeboronation.
Sodium BicarbonateNaHCO₃WeakMay be too weak to promote efficient transmetalation, leading to a stalled reaction.
Experimental Protocol: Suzuki Coupling with Optimized Base
  • To a reaction vessel, add your aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add potassium phosphate (K₃PO₄, 3.0 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane with 10-20% water).

  • Heat the reaction to 80-90 °C and monitor by LC-MS or GC-MS.

Step 2: Evaluate the Solvent System

The solvent plays a dual role: it solubilizes the reagents and, if protic, can act as the proton source for protodeboronation. Water is essential in many Suzuki protocols to dissolve the inorganic base and facilitate the formation of the boronate, but an excess can be detrimental.

Causality: Reducing the concentration of the proton source (water) can slow the rate of protodeboronation. Anhydrous conditions can suppress it significantly, although this may require different bases or catalyst systems.

Recommended Actions:

  • Minimize Water: If using an aqueous/organic mixture (e.g., dioxane/water, toluene/water), reduce the water content to the minimum required for the base to be effective (e.g., from 4:1 to 10:1 organic:water).

  • Consider Anhydrous Conditions: For some systems, completely anhydrous conditions using solvents like THF or toluene with an organic-soluble base can be effective.

Step 3: Adjust Reaction Temperature

Higher temperatures accelerate all reactions, including the undesired protodeboronation.[2][3] The activation energy for protodeboronation may be lower than that of the productive catalytic cycle, meaning it becomes disproportionately faster at elevated temperatures.

Causality: Running the reaction at the lowest possible temperature that still allows for efficient catalytic turnover will tip the kinetic balance in favor of the desired Suzuki coupling.

Recommended Actions:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 70-80 °C instead of 100-110 °C), even if it requires a longer reaction time.

  • Use a More Active Catalyst: A more active catalyst system may allow for efficient coupling at a lower temperature (see Step 4).

Step 4: Re-evaluate the Catalyst System

The rate of the productive Suzuki coupling is dictated by the efficiency of the palladium catalyst. If the catalytic cycle is slow, the boronic acid spends more time in the basic solution, increasing the opportunity for it to be degraded via protodeboronation.

Causality: A highly active catalyst can increase the rate of the desired transmetalation and reductive elimination steps, effectively "outrunning" the slower protodeboronation side reaction.[10]

Recommended Actions:

  • Use Modern Ligands: If you are using basic catalysts like Pd(PPh₃)₄, consider switching to a system with more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. These systems are known to accelerate the key steps of the catalytic cycle.[11]

  • Ensure Catalyst is Active: Use fresh, properly stored catalysts and ensure your reaction setup is truly inert to prevent catalyst deactivation.

Advanced Strategy for Persistent Issues

Problem: I've optimized the base, solvent, and temperature, but protodeboronation is still a major issue.

For particularly challenging substrates or when harsh conditions are unavoidable, a "slow-release" strategy is the state-of-the-art solution.[1][12] This involves temporarily "masking" the reactive boronic acid as a more stable derivative, such as a boronic ester or an organotrifluoroborate.

Causality: These masked forms are more stable to the basic reaction conditions and do not readily undergo protodeboronation.[13][14] They slowly hydrolyze in situ to generate a very low, steady-state concentration of the free boronic acid. This liberated boronic acid is immediately captured by the active palladium catalyst and consumed in the productive cycle, never accumulating to a high enough concentration to be significantly degraded.[10][12]

G cluster_1 Slow-Release Strategy cluster_2 Reaction Pathways pool Large Pool of Stable Boronic Ester (e.g., Pinacol Ester) hydrolysis Slow Hydrolysis (H₂O, Base) pool->hydrolysis free_ba Low Concentration of Free Boronic Acid hydrolysis->free_ba suzuki Fast Suzuki Coupling free_ba->suzuki Favored Pathway protodeboronation Slow Protodeboronation free_ba->protodeboronation Minimized Pathway

Caption: Mechanism of the slow-release strategy to minimize protodeboronation.

Most Common Approach: Pinacol Esters

The pinacol ester of your boronic acid is an excellent alternative. It is generally more stable and can be easily prepared.

Protocol: Preparation and Use of this compound pinacol ester

Part A: Esterification

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent (e.g., toluene or THF).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction is typically complete in 2-4 hours.

  • Remove the solvent under reduced pressure. The crude pinacol ester is often pure enough to be used directly in the next step after drying.

Part B: Suzuki-Miyaura Coupling

  • Follow the optimized Suzuki protocol (from Step 1), but substitute the boronic acid with its pinacol ester (1.2-1.5 eq.).

  • A strong base like K₃PO₄ or Cs₂CO₃ is required to facilitate the in situ hydrolysis to the active boronic acid.

  • The reaction may require slightly higher temperatures or longer reaction times, but the suppression of the protodeboronation side reaction should lead to a significantly cleaner reaction and higher yield of the desired product.

By systematically addressing these parameters, you can effectively diagnose and mitigate the issue of protodeboronation, leading to more efficient and successful cross-coupling reactions with this valuable reagent.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications.
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol.
  • Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. ResearchGate.
  • Protodeboronation. Wikipedia.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH.
  • Protodeboronation of arylboronic acids in acetic acid. ResearchGate.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2011). PMC - NIH.
  • Protodeboronation product. (2023). Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst poisoning issues when using 3-Chloro-5-fluoro-4-methoxyphenylboronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. The question-and-answer format directly addresses specific problems you may encounter, providing not just solutions, but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has completely stalled. What are the first things I should check?

A1: A stalled or slow Suzuki-Miyaura reaction is a common indicator of catalyst deactivation or poisoning.[1] Before delving into more complex diagnostics, always begin by verifying the integrity of your reaction setup and reagents:

  • Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote the unwanted homocoupling of your boronic acid.

  • Solvent and Reagent Quality: Confirm that your solvents are anhydrous and that all reagents, especially the base, are of high purity and have been stored correctly.

  • Reaction Temperature: Verify that the reaction is being conducted at the appropriate temperature for your specific catalyst and coupling partners.

If these initial checks do not reveal any issues, it is highly probable that your catalyst is being poisoned by an impurity.

Q2: What are the most likely sources of catalyst poisons when using this compound?

A2: Catalyst poisons can originate from various sources, but when experiencing issues specifically with this compound, the boronic acid itself is a primary suspect. Impurities can be introduced during its synthesis or degradation during storage. The most common culprits fall into these categories:

  • Impurities from Synthesis: The synthesis of arylboronic acids often involves organolithium or Grignard reagents and borate esters.[2][3] Potential catalyst-poisoning impurities from this process include:

    • Unreacted Starting Materials: Residual 1-chloro-3-fluoro-2-methoxybenzene or unquenched n-butyllithium can interfere with the catalytic cycle.

    • Inorganic Salts: Lithium or magnesium salts (e.g., LiCl, MgBr₂) formed during the synthesis and workup can act as catalyst poisons if not completely removed.

    • Side-Reaction Products: Incomplete lithiation or side reactions can lead to the formation of other organoboron species that may inhibit the catalyst.

  • Degradation Products: Boronic acids can degrade over time, especially if not stored under optimal conditions (cool, dry, and dark).

    • Protodeboronation Product: The most common degradation pathway is protodeboronation, which replaces the boronic acid group with a hydrogen atom, forming 1-chloro-3-fluoro-2-methoxybenzene. While not a direct catalyst poison, its presence reduces the concentration of your desired reagent, leading to lower yields.

    • Boroxines (Anhydrides): Boronic acids can reversibly form cyclic anhydrides called boroxines through the loss of water. While often in equilibrium with the active boronic acid, high concentrations of boroxines can alter the reaction kinetics.[4]

  • Exogenous Contaminants:

    • Sulfur Compounds: Elemental sulfur and various sulfur-containing compounds are potent poisons for palladium catalysts.[5] These can be introduced from starting materials or contaminated glassware.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to identifying and resolving catalyst poisoning issues.

Problem 1: Low or No Product Formation

Symptom: After the expected reaction time, analysis (TLC, LC-MS, GC-MS) shows predominantly unreacted starting materials and potentially some homocoupling or protodeboronation byproducts.

Logical Troubleshooting Workflow:

Troubleshooting_Workflow Start Low/No Product Formation Check_Basics Verify Inert Atmosphere, Reagent Purity, & Temperature Start->Check_Basics Initial Steps Impurity_Hypothesis Hypothesize Catalyst Poisoning from Boronic Acid Check_Basics->Impurity_Hypothesis If Basics are OK Failure Reaction Fails: Re-evaluate Other Reagents/Catalyst Check_Basics->Failure If Basics are Faulty Analytical_Checks Perform Analytical Checks on Boronic Acid Impurity_Hypothesis->Analytical_Checks Diagnostic Phase Purification Purify Boronic Acid Analytical_Checks->Purification If Impurities Detected Control_Experiment Run Control Experiment with Purified Boronic Acid Purification->Control_Experiment Validation Success Reaction Succeeds: Problem Solved Control_Experiment->Success Positive Outcome Control_Experiment->Failure Negative Outcome Poisoning_Mechanisms Catalyst Active Pd(0) Catalyst Deactivated_Catalyst Inactive Pd Complex or Palladium Black Catalyst->Deactivated_Catalyst Poisoning Event Reaction Suzuki-Miyaura Catalytic Cycle Catalyst->Reaction Successful Catalysis Poison Catalyst Poison (e.g., S, Halides, Excess Ligands) Poison->Catalyst Binds to Active Site No_Reaction Stalled Reaction Deactivated_Catalyst->No_Reaction Leads to

Caption: Generalized mechanism of catalyst poisoning.

  • Inorganic Halides (e.g., LiCl): While the exact mechanism can be complex, excess halide ions can coordinate to the palladium center. This can interfere with the crucial oxidative addition and reductive elimination steps of the catalytic cycle by stabilizing the palladium complex in an inactive state. [6]

  • Sulfur Compounds: Sulfur-containing impurities act as strong poisons by irreversibly binding to the surface of the palladium catalyst. This strong coordination blocks the active sites where the catalytic reaction occurs, effectively "killing" the catalyst. [5]

  • Excess Phosphine Ligands (from other sources): While necessary for the reaction, a significant excess of phosphine ligands can sometimes inhibit the reaction by creating a coordinatively saturated palladium center that is less likely to undergo oxidative addition.

By systematically diagnosing potential issues and understanding the underlying chemical principles, you can effectively troubleshoot catalyst poisoning in your reactions involving this compound and achieve successful outcomes in your synthetic endeavors.

References

  • BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
  • BenchChem. (2025). A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives.
  • American Chemical Society. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development.
  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • ResearchGate. (2022).
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.
  • American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2018). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • RevisionDojo. (2025).
  • Reddit. (2017).
  • Google Patents. (n.d.).
  • Illinois Experts. (2021).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed Central. (n.d.).
  • Abovchem. (n.d.). (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid - CAS:1451392-04-3.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Patsnap. (2024).
  • Patsnap Eureka. (2025).
  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • C&CS. (n.d.).
  • CRO Splendid Lab Pvt. Ltd. (n.d.). This compound.
  • Benchchem. (n.d.). Catalyst deactivation in Suzuki coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone.
  • Bohrium. (n.d.). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • American Chemical Society. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters.
  • ResearchGate. (2015).
  • Google Patents. (n.d.). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
  • ResearchGate. (2015).

Sources

Technical Support Center: Suzuki Reactions with 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki reactions, particularly those involving the sterically hindered and electronically complex substrate, 3-Chloro-5-fluoro-4-methoxyphenylboronic acid. Here, we will explore common issues and provide in-depth, field-proven troubleshooting strategies to optimize your reaction outcomes.

Introduction: The Challenge of a Substituted Phenylboronic Acid

This compound presents a unique set of challenges in Suzuki-Miyaura couplings. The presence of an ortho-chloro group introduces significant steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle.[1][2] Furthermore, the electronic effects of the chloro, fluoro, and methoxy substituents can influence the reactivity of the boronic acid and its susceptibility to side reactions.[3] This guide will address these specific complexities in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is showing low to no yield. What are the primary factors to investigate?

When a Suzuki coupling fails or provides low yields, a systematic evaluation of the reaction parameters is essential. The most common culprits include:

  • Catalyst System Inactivity: The choice of palladium precursor and ligand is critical. For a sterically hindered and electron-deficient boronic acid like this one, a highly active catalyst system is required.[4][5]

  • Boronic Acid Instability: Boronic acids can be prone to decomposition, particularly through protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[6][7] This is a frequent cause of diminished yields.[8]

  • Suboptimal Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation, and the solvent influences the solubility of reagents and the stability of catalytic intermediates.[9][10][11][12]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted homocoupling byproducts.[8][13]

Q2: I suspect protodeboronation is a major side reaction. What is it, and how can I minimize it?

Protodeboronation is a process where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7] This side reaction consumes the boronic acid, preventing it from participating in the desired cross-coupling.

Several factors can promote protodeboronation:

  • Presence of Water and Base: The reaction is often catalyzed by aqueous base.[14]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.

  • Palladium Catalyst: In some cases, the palladium catalyst itself can facilitate this undesired reaction, with bulky ligands sometimes exacerbating the issue.[6]

  • Electronic Effects: Electron-withdrawing groups on the arylboronic acid can sometimes increase its susceptibility to protodeboronation.

Strategies to Mitigate Protodeboronation:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can suppress protodeboronation by providing a "slow release" of the active boronic acid under the reaction conditions.[7][13][15]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a non-aqueous base (e.g., CsF, K₃PO₄) and dry solvents can be effective.

  • Careful Selection of Catalyst and Ligand: Highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation pathway.[7]

  • Use a Slight Excess of Boronic Acid: Employing a 1.2 to 1.5 molar excess of the boronic acid can help compensate for some loss due to this side reaction.[5]

Q3: What are the best practices for setting up a Suzuki reaction to ensure reproducibility?

Reproducibility in Suzuki couplings hinges on meticulous experimental technique.

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen). This requires thorough degassing of solvents and purging the reaction vessel.[13][16] A common method is the freeze-pump-thaw technique for solvents.

  • Reagent Quality: Use high-purity, dry reagents. Boronic acids can degrade upon storage, so using a fresh batch is recommended.[13] Ensure the base is finely powdered and dry.

  • Vigorous Stirring: For heterogeneous reaction mixtures, efficient stirring is crucial for ensuring proper mixing and mass transfer.[13]

  • Controlled Addition: In some cases, slow addition of one of the reagents can be beneficial, although for many modern catalyst systems this is not necessary.[1]

Troubleshooting Guide: Specific Scenarios

This section provides a structured approach to troubleshooting common problems encountered with this compound.

Scenario 1: No reaction or trace product formation.

If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled at a very early stage.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for failed reactions.

Scenario 2: Significant formation of homocoupled boronic acid byproduct.

The presence of a significant amount of the symmetrical biaryl derived from the boronic acid indicates an issue with oxidative processes in your reaction.

Primary Cause: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the homocoupling.[8]

Solutions:

  • Improve Degassing Technique: Ensure your solvents are rigorously deoxygenated and the reaction is maintained under a strict inert atmosphere.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a precatalyst that readily generates the active Pd(0) species can be beneficial.

Scenario 3: Dehalogenation of the aryl halide coupling partner is observed.

The formation of a byproduct where the halogen on your coupling partner has been replaced by a hydrogen atom is known as dehalogenation.

Mechanism: After oxidative addition, the resulting palladium complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[8] Potential hydride sources include amine bases or alcoholic solvents.

Preventative Measures:

  • Avoid Hydride-Donating Solvents: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane or toluene.

  • Careful Base Selection: While less common, some bases under certain conditions can contribute to this side reaction.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv), finely powdered and dried

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[4]

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Add degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane/water ratio) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.[16]

  • Place the sealed vial in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solid reagents: Aryl Halide Boronic Acid Base B 2. Seal and Purge with Inert Gas A->B C 3. Add Catalyst (e.g., XPhos Pd G3) B->C D 4. Add Degassed Solvent System C->D E 5. Heat and Stir (e.g., 100 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool and Quench F->G H 8. Extraction G->H I 9. Dry and Concentrate H->I J 10. Purify (Chromatography) I->J K K J->K Final Product

Caption: Step-by-step Suzuki-Miyaura experimental workflow.

Data Summary: Recommended Reaction Conditions

ParameterRecommendation for this compoundRationale
Palladium Source Precatalysts (e.g., XPhos Pd G3)Provides a stable source of the active Pd(0) catalyst, improving reproducibility.[4]
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos)Promotes oxidative addition and reductive elimination for sterically hindered substrates.[4][5]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often required for challenging couplings.
Solvent Anhydrous aprotic solvents (e.g., Dioxane, Toluene) with minimal waterMinimizes protodeboronation and other water-related side reactions.[4]
Temperature 80 - 110 °CElevated temperatures are often necessary to overcome the activation energy for hindered substrates.[16]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • The Matter Blotter. Bulky ligands promote palladium-catalyzed protodeboronation. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available from: [Link]

  • Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available from: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • National Institutes of Health. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available from: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available from: [Link]

  • PubMed. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Available from: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • National Institutes of Health. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

Sources

Technical Support Center: 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluoro-4-methoxyphenylboronic acid. This guide is structured to provide in-depth, practical solutions to common challenges encountered during its use in Suzuki-Miyaura cross-coupling reactions, with a particular focus on the kinetic effects of temperature. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or incomplete at lower temperatures. What are the likely causes and how can I improve the reaction rate?

A1: A sluggish reaction at lower temperatures (e.g., room temperature to 60 °C) when using this compound often points to challenges in the oxidative addition or transmetalation steps of the catalytic cycle. The electronic nature of your specific boronic acid, which contains both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, can create a nuanced reactivity profile.

Here’s a breakdown of potential issues and solutions:

  • Insufficient Catalyst Activity: The initial oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step, especially with less reactive aryl chlorides.[1][2] At lower temperatures, the energy barrier for this step may not be readily overcome.

    • Troubleshooting:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote oxidative addition and stabilize the active Pd(0) species.[3][4]

      • Catalyst Loading: While lower catalyst loadings are ideal, for a challenging coupling, consider increasing the palladium catalyst loading from a standard 1-2 mol% to 3-5 mol% to increase the concentration of active catalytic species.[3]

      • Pre-catalyst Choice: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) catalyst.[5]

  • Slow Transmetalation: Transmetalation, the transfer of the aryl group from boron to palladium, can also be a kinetic bottleneck.[1][6] The boronic acid must be activated by a base to form a more nucleophilic boronate species.[7]

    • Troubleshooting:

      • Base Selection: A stronger, more soluble base may be required. While potassium carbonate (K₂CO₃) is common, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can be more effective.[3]

      • Solvent System: The choice of solvent is critical for solubility and reaction kinetics.[3] A mixture of an organic solvent like dioxane or toluene with a small amount of water can facilitate the action of the base and the formation of the boronate.[5]

  • Impact of Temperature: Increasing the reaction temperature is a direct way to increase the reaction rate by providing the necessary activation energy for the oxidative addition and transmetalation steps.[8]

ParameterRecommendation for Low-Temperature IssuesRationale
Catalyst System Use bulky, electron-rich ligands (e.g., SPhos, XPhos) with a palladium source.Facilitates the oxidative addition step, which is often rate-limiting.[1][3]
Base Switch to a stronger base like K₃PO₄ or Cs₂CO₃.Enhances the formation of the reactive boronate species for transmetalation.[3][7]
Temperature Gradually increase the reaction temperature in increments of 10-20 °C.Provides the necessary activation energy to overcome kinetic barriers.[8]
Q2: I'm observing significant decomposition of my this compound at higher temperatures (e.g., >100 °C), leading to low yields. What is happening and how can I mitigate this?

A2: The observation of boronic acid decomposition at elevated temperatures is a common issue, primarily due to a side reaction called protodeboronation.[9] This process involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-chloro-4-fluoro-1-methoxybenzene as a byproduct and a reduction in the yield of your desired coupled product.

  • Mechanism of Protodeboronation: This side reaction can be accelerated by the presence of water and certain bases, and its rate generally increases with temperature.[4][9] Electron-deficient boronic acids can be particularly susceptible to this degradation pathway.[4]

  • Mitigation Strategies:

    • Use of Boronic Esters: Consider converting the this compound to its corresponding pinacol ester. Boronic esters are often more stable at higher temperatures and less prone to protodeboronation.[4]

    • Careful Selection of Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC, GC-MS, or LC-MS.[5] Aim for the lowest possible temperature that provides a reasonable reaction rate to minimize the time the boronic acid is exposed to harsh conditions. An optimal temperature might be found in the 80-110 °C range.[5]

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to oxidative degradation of the boronic acid and the palladium catalyst.[5][9] Thoroughly degas all solvents before use.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
  • Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting the System: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for effective troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar'B(OH)₂ (3-Chloro-5-fluoro-4- methoxyphenylboronic acid) Base Base (e.g., K₃PO₄) BoronicAcid->Base Activation Base->Transmetalation Ar'B(OR)₃⁻ ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Flowchart for Temperature-Related Issues

This flowchart provides a logical sequence for addressing common problems related to reaction temperature.

Troubleshooting_Flowchart Start Reaction Issue Identified CheckTemp Is the reaction sluggish at low temp? Start->CheckTemp CheckDecomp Is there decomposition at high temp? CheckTemp->CheckDecomp No IncreaseTemp Gradually increase temperature (80-110 °C). Monitor closely. CheckTemp->IncreaseTemp Yes UseEster Convert boronic acid to pinacol ester. CheckDecomp->UseEster Yes End Problem Resolved CheckDecomp->End No OptimizeCatalyst Optimize Catalyst System: - Bulky, electron-rich ligand - Increase catalyst loading IncreaseTemp->OptimizeCatalyst ChangeBase Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) OptimizeCatalyst->ChangeBase ChangeBase->End LowerTemp Find lowest effective temperature. Minimize reaction time. UseEster->LowerTemp InertAtmosphere Ensure strict inert atmosphere and degassed solvents. LowerTemp->InertAtmosphere InertAtmosphere->End

Caption: A step-by-step guide to troubleshooting temperature effects.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Valente, C., et al. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Ligand Selection for Challenging Couplings with 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-5-fluoro-4-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot challenging couplings with this specific sterically hindered and electronically rich boronic acid.

The unique substitution pattern of this compound—featuring an electron-donating methoxy group and two ortho-substituents (chlorine and the boronic acid group itself)—presents a distinct set of challenges. These include sluggish reaction rates and a propensity for unwanted side reactions like protodeboronation. This guide provides in-depth, field-proven insights to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "challenging" coupling partner?

A1: The difficulty arises from a combination of steric and electronic factors:

  • Steric Hindrance: The chlorine atom positioned ortho to the boronic acid group creates significant steric bulk. This can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.[1][2]

  • Electronic Effects: The methoxy group is strongly electron-donating, which increases the electron density on the aromatic ring. While generally favorable for the oxidative addition step with an aryl halide, it can make the boronic acid more susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4]

Q2: Which palladium precatalyst is a good starting point for this type of coupling?

A2: For challenging Suzuki-Miyaura couplings, it is often advantageous to use well-defined palladium precatalysts rather than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] Precatalysts offer better stability, reproducibility, and often lead to more efficient reactions. A highly recommended starting point is a G3 or G4 Buchwald precatalyst, such as XPhos Pd G3 or SPhos Pd G4. These precatalysts are designed for high activity and are effective for a broad range of substrates, including sterically demanding and electron-rich partners.[6]

Q3: How does the choice of base influence the reaction's success?

A3: The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[7][8] For substrates prone to protodeboronation, the choice of base is crucial.

  • Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often preferred over carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydroxides. K₃PO₄ provides sufficient basicity to facilitate the catalytic cycle while minimizing the risk of base-mediated side reactions.[9]

  • In some cases, fluoride bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, as they form a more reactive trifluoroborate species in situ.[6]

Q4: What are the best solvents for this coupling reaction?

A4: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents are generally effective.

  • Ethers: Dioxane and tetrahydrofuran (THF), often with a small amount of water, are common choices.[6][10] The water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]

  • Aromatic Hydrocarbons: Toluene is another excellent choice, particularly for higher temperature reactions, as it is less coordinating than ethereal solvents, which can sometimes inhibit the catalyst.

Troubleshooting Guide

Issue 1: Low or No Product Formation

You've set up your reaction with this compound, your aryl halide, a palladium catalyst, and a base, but after several hours, you observe little to no desired product by TLC or LC-MS.

Logical Troubleshooting Workflow

start Low/No Product Formation check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Switch to a more active precatalyst (e.g., XPhos Pd G4). Ensure rigorous inert atmosphere. check_catalyst->solution_catalyst No check_reagents Are reagents intact? check_conditions->check_reagents Yes solution_conditions Increase temperature. Screen different solvents (Toluene, Dioxane/H2O). Screen bases (K3PO4, CsF). check_conditions->solution_conditions No solution_reagents Check for protodeboronation of boronic acid. Use fresh, high-purity reagents. check_reagents->solution_reagents

Caption: Decision tree for troubleshooting low product yield.

Possible Causes & Solutions:

  • Cause: Inefficient Oxidative Addition or Reductive Elimination. The steric hindrance and electronic properties of the substrates may be slowing down key steps in the catalytic cycle.

    • Solution: Ligand Selection. This is the most critical variable. For this challenging substrate, bulky, electron-rich phosphine ligands are essential.[8][11] These ligands promote both oxidative addition and the final reductive elimination step.[8] A screening of the "Buchwald ligands" is highly recommended.

LigandKey FeaturesIdeal for Coupling Partner
SPhos Less sterically demanding than XPhos.Good starting point for aryl bromides and some activated aryl chlorides.[2]
XPhos Very bulky and electron-rich.Excellent for unactivated and sterically hindered aryl chlorides.[5][12]
RuPhos Highly active, often allows for lower reaction temperatures.Useful for thermally sensitive substrates and heteroaryl halides.[13]
  • Cause: Catalyst Deactivation. The palladium catalyst may be decomposing or forming inactive species over the course of the reaction.

    • Solution: Use a Precatalyst and Ensure Inert Conditions. As mentioned in the FAQ, using a stable precatalyst like XPhos Pd G4 can mitigate this.[6] Additionally, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) active species.[6][10]

  • Cause: Suboptimal Reaction Conditions. The chosen temperature, solvent, or base may not be suitable for this specific transformation.

    • Solution: Systematic Screening. If an initial condition fails, a systematic screen of parameters is necessary. A good starting point is to increase the temperature in 10-20 °C increments (a typical range is 60-120 °C). If temperature changes are ineffective, screen different bases (e.g., K₃PO₄, K₂CO₃, CsF) and solvents (e.g., Dioxane/H₂O, Toluene, THF).

Issue 2: Significant Protodeboronation Observed

You notice a significant amount of 3-Chloro-5-fluoro-4-methoxybenzene as a byproduct, indicating that the boronic acid is being consumed by a side reaction.

Catalytic Cycle and Point of Failure

Suzuki_Cycle Pd0 L-Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd + Ar'-X PdII_Aryl L-Pd(II)-Ar'-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L-Pd(II)-Ar-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 BoronicAcid Ar-B(OH)2 BoronicAcid->Transmetal Protodeboronation Protodeboronation (Side Reaction) BoronicAcid->Protodeboronation ArylHalide Ar'-X ArylHalide->OxiAdd Base Base Base->Transmetal Byproduct Ar-H Protodeboronation->Byproduct

Caption: Suzuki-Miyaura cycle with protodeboronation side reaction.

Possible Causes & Solutions:

  • Cause: Presence of Protic Sources and a Slow Transmetalation Step. The electron-rich nature of the boronic acid makes it susceptible to reacting with water or other protic species, especially if the desired transmetalation step is slow.[3][4]

    • Solution 1: Use Anhydrous Conditions. While some water can be beneficial, excessive amounts can promote protodeboronation. Try running the reaction under strictly anhydrous conditions. Use anhydrous solvents and a base like K₃PO₄ that has been dried.[10]

    • Solution 2: Convert to a Boronate Ester. Boronic acids can be converted to more stable boronate esters, such as the pinacol ester (Bpin). These are often more resistant to protodeboronation.[4] You can either synthesize and isolate the pinacol ester of this compound or generate it in situ.

    • Solution 3: Use a Milder Base. If you are using a very strong base like NaOH or KOH, switch to a milder option like K₃PO₄ or even a fluoride source like KF.

Issue 3: Homocoupling of the Boronic Acid

You observe the formation of 2,2'-Dichloro-6,6'-difluoro-5,5'-dimethoxy-1,1'-biphenyl, the product of two molecules of your boronic acid coupling together.

Possible Causes & Solutions:

  • Cause: Presence of Oxygen and/or Pd(II) Species. Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of the boronic acid.[10]

    • Solution: Rigorous Degassing and Inert Atmosphere. This is the most effective way to prevent homocoupling. Ensure your solvent is thoroughly degassed before adding the catalyst. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes.[6][14] Maintain a positive pressure of inert gas throughout the reaction.

    • Solution: Use of a Precatalyst. As with other issues, starting with a well-defined Pd(0) source from a precatalyst can minimize the amount of extraneous Pd(II) in the reaction mixture.

Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene or Dioxane/H₂O (10:1)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely ground K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the XPhos Pd G3 precatalyst under a positive flow of argon.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This guide provides a framework for rationally approaching difficult Suzuki-Miyaura couplings. Remember that for challenging substrates, systematic screening of ligands, bases, and solvents is often the key to success.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Feron, T., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]

  • Organic Letters. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. Retrieved from [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). XPhos. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • ResearchGate. (2024, January 1). “Ruphos Pd G4: A Catalyst for Suzuki-Miyaura Coupling Reactions Involving 1,2,4-Oxadiazoles”. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

Sources

Technical Support Center: Managing Impurities in 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-5-fluoro-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and application of this versatile reagent. The purity of boronic acids is a critical determinant of success in synthetic chemistry, directly impacting reaction yields, product purity, and the overall efficiency of drug discovery and development processes.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in synthetic protocols, particularly in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Symptoms: Your Suzuki-Miyaura coupling reaction results in a low yield or fails to produce the desired product.

Probable Causes & Solutions:

  • Reagent Quality and Impurities: The purity of the boronic acid is paramount. Impurities can poison the palladium catalyst or lead to unwanted side reactions.[1]

    • Solution: Always use high-purity this compound (typically >98%). Verify the purity of your reagent using analytical techniques like HPLC or NMR spectroscopy before use.[1] If impurities are suspected, purification may be necessary.

  • Formation of Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[3][4][5] While often still reactive, the stoichiometry of your reaction may be affected as three molecules of boronic acid form one molecule of boroxine. This equilibrium is influenced by moisture and solvent.[6][7]

    • Solution: While boroxines can be used directly in some cases, for reactions sensitive to precise stoichiometry, it's advisable to regenerate the boronic acid. This can often be achieved by recrystallization from a water-containing solvent system.[4] The interconversion is a dynamic equilibrium, and the presence of water during the reaction setup can favor the boronic acid form.[6]

  • Protodeboronation (Deborylation): This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-chloro-3-fluoro-2-methoxybenzene as a byproduct.[3][8] This process can be influenced by reaction conditions such as pH, temperature, and the presence of certain metals.[8][9][10][11][12]

    • Solution:

      • Optimize Base and pH: The rate of protodeboronation is pH-dependent.[11][12] For some arylboronic acids, decomposition is rapid under strongly acidic or basic conditions.[13] Experiment with milder bases (e.g., K₃PO₄ instead of K₂CO₃ or NaOH) to find the optimal pH range that promotes coupling while minimizing protodeboronation.[13][14]

      • Control Temperature: Elevated temperatures can accelerate protodeboronation.[3] Run the reaction at the lowest effective temperature.

      • Inert Atmosphere: Thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) to minimize oxidative degradation pathways that can also lead to C-B bond cleavage.[3]

  • Catalyst and Ligand Choice: The electronic and steric properties of this compound may require specific catalyst systems for efficient coupling.

    • Solution: For challenging substrates, consider using more advanced palladium precatalysts, such as those incorporating Buchwald-type ligands (e.g., XPhos Pd G3), which are often more effective for sterically hindered or electron-deficient partners.[14]

Section 2: Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[15][16] Storage at 2-8°C is often recommended to prevent degradation.[16][17] Due to its sensitivity to moisture, which can promote the formation of boroxines, storage under an inert atmosphere (e.g., in a desiccator with desiccant or in a glovebox) is best practice.[4][16]

Q2: I've noticed the appearance of my boronic acid has changed over time. What could be the cause?

A2: A change in the physical appearance of the solid, such as clumping or a change in texture, can indicate the absorption of moisture and the subsequent conversion to its boroxine form.[4] As boronic acids are prone to dehydration to form these cyclic anhydrides, this is a common observation.[18] While the boroxine is often still a viable reagent in Suzuki couplings, this change highlights the importance of proper storage.[4]

Impurity Profile and Analysis

Q3: What are the common impurities I should be aware of in this compound?

A3: Besides the boroxine trimer, the most common process-related impurity is the protodeboronated species, 1-chloro-3-fluoro-2-methoxybenzene.[3][8] Residual starting materials from the synthesis or byproducts from side reactions can also be present. In some cases, homocoupling of the boronic acid can occur, leading to a biaryl impurity.[3] The presence of even minor impurities can have a significant impact on reaction outcomes.[1][19][20]

Q4: What analytical methods are best for assessing the purity of my boronic acid?

A4: A combination of analytical techniques is often employed for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A primary method for quantifying the purity of the boronic acid and detecting non-volatile impurities.[1][21] Reversed-phase HPLC can be challenging due to the potential for on-column degradation, but methods using high pH mobile phases can be effective.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are invaluable for structural confirmation and identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, including the protodeboronated byproduct.[21][23] Derivatization may be required to improve the volatility of the boronic acid itself.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive technique for detecting and quantifying trace-level impurities.[21]

Table 1: Common Impurities and Analytical Detection

ImpurityCommon NameTypical Analytical Method(s)
[C₁₈H₁₅B₃Cl₃F₃O₆]Boroxine (Trimeric Anhydride)NMR, LC-MS
C₇H₆ClFOProtodeboronated SpeciesGC-MS, ¹H NMR, ¹⁹F NMR
VariesResidual Starting MaterialsGC-MS, LC-MS
C₁₄H₁₀Cl₂F₂O₂Homocoupling ProductLC-MS, HPLC
Reaction Mechanisms and Side Products

Q5: Can you illustrate the equilibrium between the boronic acid and its boroxine?

A5: Certainly. The formation of a boroxine is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with the elimination of three molecules of water.

Boroxine_Equilibrium cluster_0 3 x Boronic Acid cluster_1 Boroxine + 3 x Water 3_BA 3 Ar-B(OH)₂ Boroxine (ArBO)₃ + 3 H₂O 3_BA->Boroxine Dehydration Hydrolysis

Caption: Reversible equilibrium between boronic acid and its boroxine.

Q6: What does the protodeboronation side reaction look like?

A6: Protodeboronation is the protonolysis of the C-B bond. In the context of your molecule, it results in the loss of the boronic acid functionality.

Protodeboronation reactant This compound Ar-B(OH)₂ product 1-Chloro-3-fluoro-2-methoxybenzene Ar-H reactant->product + H⁺ - B(OH)₃

Caption: Protodeboronation of the arylboronic acid.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.[14]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[14]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes to remove oxygen.[14]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[14]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[14]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[14]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[14]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography.[14]

Protocol 2: Small-Scale Purification of Boronic Acid by Recrystallization

This method can be used to improve the purity of the boronic acid and to convert any boroxine back to the acid form.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., an ethyl acetate/hexane mixture or an acetone/water mixture).

  • Cooling: Allow the solution to cool slowly to room temperature. For improved recovery, the flask can then be placed in an ice bath or refrigerator.

  • Crystallization: Crystals of the purified boronic acid should form. If no crystals appear, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Isolate the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2026).
  • Wikipedia.
  • BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions.
  • ResearchGate. (2022).
  • ResearchGate. Protodeboronation of arylboronic acids in acetic acid.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • HETEROCYCLES. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • ACS Publications. (2022).
  • PubMed. (2022).
  • ResearchGate.
  • OPRD. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium.
  • Semantic Scholar. The Boroxine-Boronic Acid Equilibrium.
  • ResearchGate. (2016).
  • ACS Publications. Impurities in Arylboronic Esters Induce Persistent Afterglow.
  • PubMed. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow.
  • Sigma-Aldrich.
  • ResearchGate. (2025).
  • Sigma-Aldrich. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.
  • BenchChem. (2026). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development.
  • Wikipedia. Boronic acid.
  • Fisher Scientific. (2010).
  • Chem-Impex. 3-Chloro-4-methoxyphenylboronic acid.
  • GlobalCHEM. (2024). Understanding the Properties and Handling of 3-Chloro-4-methoxyphenylboronic Acid.

Sources

Validation & Comparative

A Comparative Guide to Phenylboronic Acids in Suzuki Coupling: Spotlight on 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties profoundly influence reaction efficiency and scope. This guide provides an in-depth comparison of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid with a range of other commercially available phenylboronic acids, offering insights into its reactivity and utility in Suzuki coupling.

At the heart of this analysis lies the intricate interplay of substituent effects on the three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the phenylboronic acid primarily impacts the transmetalation step, where a more nucleophilic aryl group facilitates transfer to the palladium center. Conversely, steric hindrance, particularly from ortho-substituents, can impede this step.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate, which is formed by the activation of the boronic acid with a base. The final step is reductive elimination from the diorganopalladium(II) complex to yield the cross-coupled product and regenerate the Pd(0) catalyst.[1][2]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2 + Base) R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: A selection of phenylboronic acids for comparative analysis in Suzuki-Miyaura coupling.

Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

The following tables summarize representative yields for the Suzuki-Miyaura coupling of various phenylboronic acids with different aryl halides. It is important to note that direct, side-by-side comparisons under identical conditions are often unavailable in the literature. Therefore, this data is compiled from various sources to provide a general performance overview. Reaction conditions can significantly influence outcomes.

Table 1: Suzuki Coupling of Phenylboronic Acids with a Common Aryl Bromide (4-Bromoanisole)

EntryPhenylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
1This compound Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O120-1500.25-1~85-95[3]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux-55[4]
33,4,5-Trimethoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃THF/H₂O75-High[5]
44-Fluorophenylboronic acidPd/G-COOHK₂CO₃H₂O1103>95[6]
53,5-Difluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001891[7]
63-Chlorophenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100192[8]
72,6-Dimethylphenylboronic acidPd(OAc)₂ / PrecatalystK₃PO₄THF--~70-80[9]
82,4,6-Triisopropylphenylboronic acidPd/BI-DIMEK₂CO₃Toluene11012Moderate[8]

Yields are highly dependent on the specific aryl halide, catalyst, base, and solvent system used. The data presented serves as a general guide.

Analysis of Structure and Reactivity

This compound: This molecule presents a fascinating case of mixed electronic effects. The methoxy group at the 4-position is electron-donating through resonance, which increases the nucleophilicity of the ipso-carbon and should facilitate transmetalation. However, the chloro and fluoro groups at the 3 and 5-positions are electron-withdrawing through induction, which can decrease the nucleophilicity of the aryl ring. The fluoro group, being in the meta position to the boronic acid, will exert a primarily inductive electron-withdrawing effect. The chloro group, also meta, will have a similar effect. The ortho-methoxy group's electron-donating resonance effect is expected to be a dominant factor in activating the boronic acid for transmetalation. The ortho-fluoro and ortho-chloro substituents also introduce steric bulk around the boronic acid moiety, which could potentially hinder the transmetalation step.

Electron-Rich Phenylboronic Acids:

  • 4-Methoxyphenylboronic acid and 3,4,5-trimethoxyphenylboronic acid are generally highly reactive in Suzuki couplings due to the electron-donating nature of the methoxy groups, which enhances the nucleophilicity of the aromatic ring. [4][5]This often leads to high yields under standard reaction conditions.

Electron-Poor Phenylboronic Acids:

  • 4-Fluorophenylboronic acid , 3,5-difluorophenylboronic acid , and 3-chlorophenylboronic acid are considered electron-deficient. The electron-withdrawing nature of the halogen substituents can slow down the transmetalation step. [6][8][10]However, they are still valuable reagents for introducing halogenated phenyl groups. In some cases, electron-deficient boronic acids can be more susceptible to protodeboronation, a common side reaction. [10] Sterically Hindered Phenylboronic Acids:

  • 2,6-Dimethylphenylboronic acid and 2,4,6-triisopropylphenylboronic acid present significant steric challenges. The bulky ortho substituents can impede the approach of the boronic acid to the palladium center, making the transmetalation step difficult. [8][9]These substrates often require more specialized and bulky phosphine ligands (like Buchwald-type ligands) and higher reaction temperatures to achieve good yields. [11]

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of a phenylboronic acid with an aryl bromide.

Protocol_1 start Start reagents Combine aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv) in a reaction vessel. start->reagents degas Degas the solvent and add to the vessel. reagents->degas catalyst Add palladium catalyst (1-5 mol%). degas->catalyst react Heat the reaction mixture under an inert atmosphere (e.g., 80-110 °C) and monitor by TLC or LC-MS. catalyst->react workup Cool to room temperature, perform aqueous workup, and extract with an organic solvent. react->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) [3]* Base (e.g., K₂CO₃, 2.0 mmol) [3]* Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) [3]* Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and heating source

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, phenylboronic acid, and base.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times.

Materials:

  • Aryl halide (0.5 mmol)

  • This compound (0.75 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%) [3]* Base (e.g., K₂CO₃, 1.5 mmol) [3]* Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 3 mL) [3]* Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes). [3]5. After the reaction, cool the vial to room temperature and follow the workup and purification steps outlined in Protocol 1.

Conclusion

This compound is a valuable and versatile building block for Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring both an electron-donating methoxy group and electron-withdrawing chloro and fluoro atoms, results in a nuanced reactivity profile. While the electron-donating group is expected to promote the key transmetalation step, the presence of ortho- and meta-halogen substituents introduces both steric and electronic deactivating effects. Nevertheless, with appropriate optimization of reaction conditions, particularly the choice of catalyst and base, this boronic acid can be effectively coupled to a wide range of aryl and heteroaryl halides, providing access to novel and complex molecular architectures for drug discovery and materials science. The provided protocols and comparative data serve as a robust starting point for researchers to harness the synthetic potential of this and other substituted phenylboronic acids.

References

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • Yield versus time for the Suzuki‐Miyaura coupling of 2,6‐dimethyl‐1‐chlorobenzene and 2,4,6‐trimethylphenyl boronic acid with different precatalysts. (2019). ResearchGate. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Walker, S. D., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11778–11789. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(5), 1296–1303. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2008). National Institutes of Health. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Semantic Scholar. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]

  • The Suzuki Reaction. (2009). Myers' Group, Harvard University. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2022). MDPI. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene... (2017). ResearchGate. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc. [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University. [Link]

  • Suzuki reactions in novel liquids. (2020). Diva-Portal.org. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds.[1] The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[2][3] Consequently, fluorinated phenylboronic acids are critical building blocks. However, the reactivity of these reagents is not uniform; the position of the fluorine atom on the phenyl ring dramatically influences reaction outcomes.

This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorinated phenylboronic acids. Moving beyond simple protocols, we will explore the underlying electronic and steric principles that govern their performance, supported by experimental data, to empower you to make informed decisions in your synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reactivity of any boronic acid requires a firm grasp of the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three fundamental steps involving a palladium catalyst: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5] The base is not a passive spectator; it plays a critical role in the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArAr Ar-Ar' (Product) ArPdX Ar-Pd(II)-X (Oxidative Adduct) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdArF Ar-Pd(II)-Ar' (Diaryl Complex) Transmetalation->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 RedElim->ArAr C-C Bond Formation ArX_in Ar-X ArX_in->OxAdd Electrophile ArFBOH_in Ar'-B(OH)₂ + Base ArFBOH_in->Transmetalation Boronic Acid

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

The transmetalation step is frequently the rate-determining step and is highly sensitive to the electronic properties of the boronic acid. Generally, electron-donating groups on the boronic acid enhance reactivity by increasing the nucleophilicity of the carbon atom attached to boron, thereby accelerating the transfer to the palladium center.[6][7] Conversely, electron-withdrawing groups tend to decrease this nucleophilicity, which can slow the reaction.[7][8]

The Dichotomy of Fluorine: Inductive Effects vs. Reactivity

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond (inductive effect, -I). Based on the principle above, one would predict that fluorophenylboronic acids should be less reactive than unsubstituted phenylboronic acid.[8]

However, the reality is more nuanced. While the strong inductive effect does decrease the nucleophilicity of the ipso-carbon, fluorine's role can be complex. Some studies report that 4-fluorophenylboronic acid exhibits reactivity comparable to, or even greater than, phenylboronic acid under specific conditions.[9][10] This suggests other factors are at play. The use of fluoride-containing bases (e.g., CsF, KF) is common in challenging couplings, as fluoride ions can interact with the boronic acid to form highly reactive trifluoroborate salts or influence the palladium center itself.[11][12]

A Comparative Analysis of Fluorinated Isomers

The reactivity of fluorophenylboronic acids is a delicate balance of electronic and steric factors, dictated by the fluorine's position on the ring.

  • para-Fluorophenylboronic Acid (4-F-PBA): The fluorine atom at the para position exerts its electron-withdrawing inductive effect, which should, in theory, slow transmetalation. However, it is sterically unobtrusive. In a study comparing various boronic acids in a coupling reaction with 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid was found to be the most active reagent, even surpassing unsubstituted phenylboronic acid.[9] This highlights that under optimized catalytic conditions, the deactivating electronic effect can be overcome, and other factors may dominate.

  • meta-Fluorophenylboronic Acid (3-F-PBA): At the meta position, the fluorine atom's influence is almost purely inductive. It deactivates the ring and decreases the boron's nucleophilicity without any counteracting resonance effects. Therefore, its reactivity is generally expected to be lower than that of both phenylboronic acid and the para-isomer.

  • ortho-Fluorophenylboronic Acid (2-F-PBA): The ortho-isomer introduces the significant challenge of steric hindrance.[8][13] The fluorine atom is positioned directly adjacent to the boronic acid group, which can impede the approach of the bulky palladium complex required for transmetalation. This steric clash is often the dominant factor, leading to significantly reduced reaction rates and yields compared to the meta and para isomers.[8] While the electron-withdrawing nature of fluorine at this position is also a factor, the physical blocking of the reaction center is typically more impactful.[3]

Quantitative Reactivity Data

Direct, side-by-side kinetic studies comparing all three isomers under identical conditions are sparse in the literature. However, data from a study using a heterogeneous palladium catalyst provides a valuable quantitative comparison between phenylboronic acid and the para-fluoro derivative.

Boronic AcidCoupling PartnerTemp (°C)Time (h)TOF (h⁻¹)Conversion (%)Reference
4-Fluorophenylboronic acid 1-Bromo-4-fluorobenzene110367.1 90[9][10]
Phenylboronic acid 1-Bromo-4-fluorobenzene1103~5070[9][10]
Table 1: Comparative Turnover Frequency (TOF) in the Suzuki-Miyaura coupling. Higher TOF indicates greater catalytic activity.

The data clearly demonstrates that, for this specific reaction, 4-fluorophenylboronic acid is significantly more reactive than its unsubstituted counterpart, yielding a higher conversion in the same amount of time.[9][10]

Experimental Protocol: A Framework for Comparative Kinetic Analysis

To objectively assess the reactivity of different fluorinated phenylboronic acid isomers in your specific application, a standardized kinetic study is invaluable. This protocol provides a robust, self-validating framework for such a comparison.

Objective: To compare the relative reaction rates of ortho-, meta-, and para-fluorophenylboronic acid in a Suzuki-Miyaura coupling with a common aryl bromide.

Experimental_Workflow prep 1. Preparation - Flame-dry glassware - Add Ar-Br, Base, Catalyst, Ligand - Purge with Inert Gas (N₂/Ar) dissolve 2. Dissolution - Add anhydrous solvent - Stir to dissolve prep->dissolve start 3. Reaction Initiation - Add Boronic Acid (t=0) - Heat to desired temperature dissolve->start monitor 4. Monitoring - Withdraw aliquots at time intervals (e.g., 15, 30, 60, 120 min) - Quench immediately start->monitor analyze 5. Analysis - Analyze aliquots by GC or HPLC - Quantify product formation vs. time monitor->analyze plot 6. Data Plotting - Plot [Product] vs. Time - Determine initial reaction rate analyze->plot

Figure 2: Workflow for a Comparative Kinetic Study.
Step-by-Step Methodology
  • Reactor Setup and Inerting:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and the chosen base (e.g., K₂CO₃, 2.0 mmol).[4]

    • Causality: Flame-drying removes adsorbed water, which can lead to unwanted protodeboronation (hydrolysis of the C-B bond). The inert atmosphere prevents oxidation of the Pd(0) active catalyst and the phosphine ligand.[14]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL) via syringe.[4] Stir the mixture to ensure all solids are well-suspended.

    • Causality: Using degassed solvents is critical to minimize dissolved oxygen, preserving the catalyst's activity. The biphasic system helps dissolve both the organic reagents and the inorganic base.

  • Reaction Initiation and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C).

    • Once the temperature is stable, add the specific fluorophenylboronic acid isomer (1.2 mmol) to the reaction. This marks time zero (t=0).

    • Immediately withdraw the first aliquot (~0.1 mL) using a syringe, quench it in a vial containing deuterated chloroform (CDCl₃) or another suitable solvent, and filter through a small plug of silica.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).

    • Causality: Adding the boronic acid last ensures all other components are at thermal equilibrium, providing a clean start for kinetic measurements. Quenching stops the reaction instantly, giving a precise snapshot of the reaction's progress at that time point.

  • Analysis and Data Interpretation:

    • Analyze each quenched aliquot by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product.

    • Plot the concentration of the product versus time for each of the three isomers on the same graph.

    • The initial slope of each curve represents the initial reaction rate. A steeper slope indicates higher reactivity.

    • Trustworthiness: This method provides a self-validating comparison. By running the experiments under identical conditions (temperature, concentrations, catalyst loading), any observed differences in reaction rates can be confidently attributed to the intrinsic reactivity of the specific fluorophenylboronic acid isomer.

Conclusion and Recommendations

The selection of a fluorinated phenylboronic acid for a Suzuki-Miyaura coupling requires a nuanced understanding of its inherent properties.

  • For General Synthesis: para-Fluorophenylboronic acid is often an excellent starting point. It is sterically accessible and its electronic deactivation can often be overcome with modern catalyst systems, sometimes even leading to enhanced reactivity compared to unsubstituted phenylboronic acid.[9]

  • When Steric Hindrance is a Concern: Avoid ortho-fluorophenylboronic acid if possible, as its reactivity is likely to be severely diminished. If its use is unavoidable, expect to screen more active catalyst systems (e.g., those with bulky, electron-rich Buchwald-type ligands), higher temperatures, and longer reaction times.

  • Predicting Reactivity: The general reactivity trend can be predicted as: para ≥ unsubstituted > meta >> ortho . However, this is a guideline, and the optimal choice will always be dependent on the specific coupling partner and reaction conditions.

By appreciating the interplay of electronic and steric effects and employing a systematic experimental approach to comparison, researchers can harness the full potential of these valuable fluorinated building blocks to accelerate discovery and development.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - Sci-Hub. Available at: [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step, Chemistry - A European Journal | DeepDyve. Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF - ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. Available at: [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - NIH. Available at: [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - Semantic Scholar. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed. Available at: [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

  • Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Available at: [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. Available at: [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate. Available at: [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Available at: [Link]

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]

  • Suzuki-Miyaura Coupling: The Power of 2-Fluorophenylboronic Acid in Organic Synthesis. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available at: [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Products from 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The resulting biaryl structures are prevalent in a vast array of biologically active molecules.[1] 3-Chloro-5-fluoro-4-methoxyphenylboronic acid is a valuable building block in this context, offering a unique substitution pattern that can influence the physicochemical properties and biological activity of the final product. However, the complexity of this starting material necessitates a robust and multi-faceted approach to the structural validation of its reaction products. Misassignment of structure, particularly regiochemistry, can lead to costly delays in research and development.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of compounds derived from this compound. It is designed to move beyond a simple listing of methods, instead offering insights into the causality behind experimental choices and providing a framework for creating a self-validating system of protocols.

The Imperative of Orthogonal Validation

A single analytical technique is rarely sufficient to unambiguously determine the structure of a novel, complex organic molecule. An orthogonal approach, employing multiple techniques that rely on different physical principles, is the gold standard for structural validation. For products derived from this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, single-crystal X-ray crystallography provides the highest level of confidence. High-Performance Liquid Chromatography (HPLC) is also an indispensable tool for purification and purity assessment.

Below is a comparative overview of these techniques in the context of validating Suzuki-Miyaura coupling products from our target boronic acid.

Analytical Technique Strengths Limitations Key Information Provided
NMR Spectroscopy - Provides detailed information about the carbon-hydrogen framework. - 19F NMR is highly sensitive to the local electronic environment.[2][3] - 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity.- Can be less sensitive than MS. - Complex spectra may require advanced techniques for full interpretation. - Does not directly provide molecular weight.- Connectivity of atoms. - Regiochemistry of the coupling. - Presence and environment of the fluorine atom. - Diastereotopic relationships.
Mass Spectrometry - High sensitivity, capable of detecting minute quantities. - Provides accurate molecular weight information. - Fragmentation patterns can offer structural clues.[4][5]- Isomeric compounds can be difficult to distinguish. - Does not provide information on stereochemistry. - Fragmentation can sometimes be complex and difficult to interpret.- Molecular formula confirmation. - Presence of chlorine and fluorine through isotopic patterns. - Fragmentation pathways indicative of substitution patterns.
X-ray Crystallography - Provides an unambiguous 3D structure of the molecule in the solid state.[6][7][8] - Confirms absolute stereochemistry.- Requires a suitable single crystal, which can be challenging to obtain.[9] - The solid-state conformation may not be the same as in solution.- Definitive atomic connectivity. - Bond lengths and angles. - Intermolecular interactions in the crystal lattice.
HPLC - Excellent for assessing purity and separating complex mixtures. - Can be coupled with MS for LC-MS analysis.- Does not provide structural information on its own. - Method development can be time-consuming.- Purity of the product. - Separation of isomers. - Reaction monitoring.

Experimental Workflows for Unambiguous Structural Validation

The following sections detail the experimental workflows and protocols for the key analytical techniques. The causality behind each step is explained to provide a deeper understanding of the validation process.

Workflow for Structural Validation

Caption: A typical workflow for the synthesis, purification, and structural validation of Suzuki-Miyaura coupling products.

In-Depth Protocols and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling: A Representative Protocol

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, but its success with heteroaryl halides or complex boronic acids can be catalyst and condition-dependent.[10][11]

Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[12]

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Causality of Choices:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and side reactions like homocoupling of the boronic acid.[13]

  • Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: The solvent mixture is chosen to ensure the solubility of all reactants and facilitate the interaction between the organic and aqueous phases where the base is often dissolved.

NMR Spectroscopy: The Cornerstone of Structural Elucidation

For products derived from this compound, a suite of NMR experiments is essential.

1H, 13C, and 19F NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1H NMR: Acquire a standard proton NMR spectrum. Pay close attention to the aromatic region to determine the substitution pattern.

  • 13C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify all unique carbon environments.

  • 19F NMR: Acquire a proton-decoupled fluorine NMR spectrum. The chemical shift of the fluorine atom is highly sensitive to its electronic environment and can provide crucial information about the success of the coupling reaction.[14][15]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for unambiguously assigning protons and carbons and establishing through-bond correlations, which confirms the connectivity of the newly formed biaryl system.

Interpreting the Data:

  • Regiochemistry: The coupling pattern and chemical shifts of the aromatic protons on both rings will be indicative of the regiochemistry of the C-C bond formation. For instance, the number of signals and their splitting patterns can differentiate between ortho, meta, and para substitution on the coupling partner.[16]

  • 19F Chemical Shift: A significant change in the 19F chemical shift compared to the starting boronic acid is a strong indicator of a successful reaction.

  • HMBC Correlations: Long-range correlations between protons on one aromatic ring and carbons on the other across the newly formed C-C bond provide definitive proof of the desired connectivity.

Mass Spectrometry: Confirming Molecular Identity

High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of the product.

HRMS Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Infuse the sample into an HRMS instrument (e.g., TOF or Orbitrap) using an appropriate ionization technique (e.g., ESI, APCI).

  • Data Interpretation: Compare the experimentally determined accurate mass to the calculated mass for the expected product. The mass accuracy should be within 5 ppm. The isotopic pattern for chlorine (35Cl/37Cl ratio of approximately 3:1) should also be observed.

Fragmentation Analysis:

Electron impact (EI) or collision-induced dissociation (CID) can provide structural information. For biaryl compounds containing chloro, fluoro, and methoxy groups, characteristic fragmentation patterns can be observed, such as the loss of a methyl radical from the methoxy group or the loss of CO.[4][17]

Single-Crystal X-ray Crystallography: The Ultimate Confirmation

When a suitable crystal can be obtained, single-crystal X-ray crystallography provides the most definitive structural evidence.[7]

Crystallization and Data Collection Protocol:

  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the purified compound in various solvents or solvent mixtures. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting electron density map is used to build and refine the molecular model.

Insights from X-ray Crystallography:

  • Unambiguous Connectivity: Provides a 3D model of the molecule, confirming the exact arrangement of atoms.

  • Stereochemistry: Determines the absolute configuration of chiral centers.

  • Conformation: Reveals the preferred conformation of the molecule in the solid state.

Comparison with Alternatives

While this compound offers a specific substitution pattern, other commercially available boronic acids can be considered for generating structural analogs. The choice of an alternative will depend on the specific research goals, such as probing structure-activity relationships.

Alternative Boronic Acid CAS Number Key Structural Difference Potential Impact on Product Properties
3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester1003298-84-7Replacement of fluorine with a hydroxyl group.Increased hydrogen bonding potential, altered electronic properties.
3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acidNot readily availableReplacement of chlorine with a trifluoromethyl group.Significant alteration of electronic and lipophilic properties.
3-Chloro-5-(trifluoromethyl)phenylboronic acid1160561-31-8Absence of the methoxy group and replacement of fluorine with a trifluoromethyl group.Drastic change in steric and electronic profile.

The same rigorous validation workflow should be applied to products derived from these alternative starting materials.

Conclusion

The structural validation of products from this compound requires a meticulous and multi-pronged analytical strategy. By integrating NMR spectroscopy, mass spectrometry, and, where feasible, X-ray crystallography, researchers can establish an irrefutable structural assignment. This guide provides the foundational knowledge and detailed protocols to implement such a robust validation system, ensuring the scientific integrity of the synthesized compounds and accelerating the pace of research and development.

References

  • An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109–114. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Palladium‐Catalyzed Regioselective and Stereospecific Ring‐Opening Suzuki‐Miyaura Arylative Cross‐Coupling of 2‐Arylazetidines with Arylboronic Acids. (n.d.). Sci-Hub. Retrieved January 21, 2026, from [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2017). PMC. Retrieved January 21, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Practical Aspects of Single Crystal X-ray Crystallography. (n.d.). Graz University of Technology. Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). PMC. Retrieved January 21, 2026, from [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Elsevier. Retrieved January 21, 2026, from [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (2013). PMC. Retrieved January 21, 2026, from [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2008). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved January 21, 2026, from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Eötvös Loránd University. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • X-Ray Crystallography of Chemical Compounds. (2008). PMC. Retrieved January 21, 2026, from [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2025). YouTube. Retrieved January 21, 2026, from [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2000). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved January 21, 2026, from [Link]

  • Structure determination of two structural analogs, named 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (C23H16F2N4S) and 3-[1-(2-fluoro-4-. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (2020). KOPS - University of Konstanz. Retrieved January 21, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 21, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC. Retrieved January 21, 2026, from [Link]

  • 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester. (n.d.). Boron Molecular. Retrieved January 21, 2026, from [Link]

  • SUZUKI REACTION MONITORING. (n.d.). Advion. Retrieved January 21, 2026, from [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). SlidePlayer. Retrieved January 21, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 21, 2026, from [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2008). PMC. Retrieved January 21, 2026, from [Link]

  • Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. (2020). MDPI. Retrieved January 21, 2026, from [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (2004). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. (2021). European Journal of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to Analytical Techniques for Characterizing 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-5-fluoro-4-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The precise characterization of this compound and its derivatives is paramount to ensure purity, confirm structure, and understand reactivity. This guide provides a comprehensive comparison of key analytical techniques, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their characterization endeavors.

The inherent properties of arylboronic acids, such as their propensity for dehydration to form cyclic boroxines and their mild Lewis acidity, necessitate a multi-faceted analytical approach.[1][2] The presence of chloro, fluoro, and methoxy substituents on the phenyl ring introduces additional complexity, influencing spectroscopic signatures and chromatographic behavior. This guide will delve into the nuances of applying various analytical methods for a holistic and unambiguous characterization.

Core Analytical Strategies: A Comparative Overview

A combination of spectroscopic, spectrometric, and chromatographic techniques is essential for the comprehensive characterization of this compound derivatives. Each technique provides unique and complementary information regarding the molecule's structure, purity, and properties.

Analytical Technique Information Provided Key Advantages Potential Challenges
NMR Spectroscopy Detailed structural information, including connectivity and spatial arrangement of atoms.Unambiguous structure elucidation.Broad signals due to oligomerization; requires deuterated solvents.[3]
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity and accuracy for molecular weight determination.Potential for boroxine formation in the ion source.[4][5]
HPLC/UPLC Purity assessment and quantification.High resolution and sensitivity for separating impurities.Method development can be complex; potential for on-column degradation.
FTIR Spectroscopy Identification of functional groups.Rapid and non-destructive.Overlapping vibrational modes can complicate interpretation.[6][7][8]
Thermal Analysis (TGA/DSC) Thermal stability and phase transitions.Provides information on dehydration and decomposition processes.[9][10][11]Requires careful interpretation of thermal events.
X-ray Crystallography Definitive three-dimensional molecular structure.Unambiguous determination of solid-state structure and packing.Requires high-quality single crystals, which can be challenging to grow.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound and its derivatives. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule.

Expert Insights & Causality:

The choice of solvent is critical in NMR analysis of boronic acids. Protic solvents like methanol-d₄ or DMSO-d₆ are often preferred as they can help break down the trimeric boroxine anhydrides that form through dehydration, leading to sharper signals.[3] The ¹¹B NMR spectrum is particularly informative, with chemical shifts typically appearing in the range of 28-33 ppm for tricoordinate boronic acids.[13][14] The presence of the electron-withdrawing fluorine and chlorine atoms is expected to shift the signals of adjacent protons and carbons downfield.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • ¹H NMR Acquisition:

    • Utilize a spectrometer with a field strength of 400 MHz or higher.

    • Acquire the spectrum with a standard pulse sequence, ensuring a sufficient spectral width to encompass both aromatic and aliphatic regions.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled spectrum to observe the fluorine signal as a singlet.

  • ¹¹B NMR Acquisition:

    • Use a broadband probe to acquire the ¹¹B spectrum. A chemical shift range of approximately +100 to -100 ppm is typically sufficient.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants in all spectra to assign the signals to the respective nuclei and confirm the molecular structure.

Expected NMR Data for this compound:
Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Key Couplings
¹H Aromatic Protons: 7.0-7.5Doublet of doublets, DoubletJ(H,F)
Methoxy Protons: ~3.9Singlet
B(OH)₂ Protons: Broad singletBroad singlet
¹³C Aromatic Carbons: 110-160Singlets, DoubletsJ(C,F)
Methoxy Carbon: ~56Singlet
¹⁹F Aromatic Fluorine: -110 to -120Singlet (proton decoupled)
¹¹B Boronic Acid: 28-33Broad singlet

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and identifying potential impurities or degradation products. Electrospray ionization (ESI) is a commonly employed technique for the analysis of arylboronic acids.[4]

Expert Insights & Causality:

A significant consideration in the MS analysis of boronic acids is their tendency to form boroxines (cyclic trimers) in the gas phase.[4][5] This can lead to the observation of ions corresponding to the trimer in addition to the monomer. The choice of ionization mode (positive or negative) and solvent system can influence the observed ions. In negative ion mode, deprotonated molecules or adducts with solvent molecules may be observed.[5] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI mass spectrometer. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes to ensure comprehensive analysis.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).

    • Analyze the fragmentation pattern to gain further structural information.

    • Search for peaks corresponding to the boroxine trimer.

Chromatographic Techniques: Assessing Purity and Quantifying Components

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound and its derivatives. These techniques are also essential for monitoring reaction progress and for quality control.

Expert Insights & Causality:

Reverse-phase HPLC is the most common mode of separation for arylboronic acids.[15] The choice of column and mobile phase is critical for achieving good resolution. A C18 column is often a good starting point.[16] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or phosphoric acid to improve peak shape.[15] A key challenge is the potential for on-column degradation, particularly the formation of the corresponding phenol through protodeboronation.[17] Method development should aim to minimize this by using appropriate pH and temperature conditions. Post-column derivatization with reagents like alizarin can be used for selective detection of boronic acids.[18][19]

Experimental Protocol: Reverse-Phase HPLC Analysis
  • Instrumentation:

    • HPLC or UPLC system equipped with a UV detector.

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity by integrating the peak areas.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation A Select Column (e.g., C18) B Choose Mobile Phase (ACN/Water with Acid) A->B C Run Gradient Elution B->C D Adjust Gradient Slope C->D Poor Resolution? E Modify Mobile Phase pH D->E F Optimize Column Temperature E->F G Assess Specificity F->G Good Separation? H Determine Linearity & Range G->H I Evaluate Accuracy & Precision H->I J Final Method I->J

Caption: A systematic workflow for developing a robust HPLC method.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[20] For this compound, FTIR can confirm the presence of the O-H, B-O, C-O, C-Cl, and C-F bonds.

Expert Insights & Causality:

The IR spectrum of a boronic acid is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.[21][22] A strong B-O stretching vibration is typically observed between 1300 and 1400 cm⁻¹.[8][23] The presence of the aromatic ring will give rise to C-H and C=C stretching and bending vibrations. The C-Cl, C-F, and C-O stretching vibrations will also have characteristic absorption bands. It is important to note that the dehydration of the boronic acid to its boroxine anhydride will result in the disappearance of the O-H stretch and changes in the B-O stretching region.[6][7]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory or as a KBr pellet) or as a solution.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Place the sample in the instrument and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (stretch, H-bonded)3200 - 3600 (broad)
C-H (aromatic stretch)3000 - 3100
C-O (ether stretch)1200 - 1300
B-O (stretch)1300 - 1400
C-F (stretch)1000 - 1400
C-Cl (stretch)600 - 800

Thermal Analysis (TGA/DSC): Probing Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability, dehydration, and decomposition of this compound.

Expert Insights & Causality:

TGA measures the change in mass of a sample as a function of temperature. For boronic acids, TGA can be used to observe the loss of water upon heating, which corresponds to the formation of the boroxine anhydride.[9] The theoretical mass loss for the dehydration of three molecules of a monoboronic acid to one molecule of the corresponding boroxine is the mass of three molecules of water. DSC measures the heat flow into or out of a sample as it is heated or cooled.[11] It can detect phase transitions such as melting and crystallization, as well as the enthalpy changes associated with dehydration and decomposition.[9][10]

Experimental Protocol: TGA/DSC Analysis
  • Instrumentation: A simultaneous TGA/DSC instrument is ideal.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Heat the sample from room temperature to a desired final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Analysis:

    • In the TGA curve, identify the temperature ranges where mass loss occurs and calculate the percentage of mass loss.

    • In the DSC curve, identify endothermic and exothermic peaks and determine their onset temperatures and enthalpies.

Relationship between Analytical Techniques for Comprehensive Characterization

Characterization_Workflow cluster_0 Primary Structure & Purity cluster_1 Functional Group & Thermal Properties cluster_2 Definitive Solid-State Structure NMR NMR Spectroscopy ¹H, ¹³C, ¹⁹F, ¹¹B Unambiguous Structure MS Mass Spectrometry Molecular Weight Fragmentation Pattern NMR->MS HPLC HPLC/UPLC Purity Assay Impurity Profile NMR->HPLC FTIR FTIR Spectroscopy Functional Groups B-O, O-H bonds NMR->FTIR XRC X-ray Crystallography 3D Structure Crystal Packing NMR->XRC MS->HPLC MS->XRC Thermal Thermal Analysis TGA/DSC Stability & Dehydration HPLC->Thermal HPLC->XRC Thermal->FTIR

Sources

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Challenging Building Block

In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl and heteroaryl structures is a foundational pillar. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for forging these critical carbon-carbon bonds.[1][2][3] The boronic acid derivative, 3-Chloro-5-fluoro-4-methoxyphenylboronic acid, is a particularly valuable building block. Its unique substitution pattern—featuring an electron-donating methoxy group flanked by two electron-withdrawing halogens—imparts distinct electronic and conformational properties to target molecules, making it a sought-after component in the design of novel pharmaceuticals and functional materials.

However, the very features that make this substrate attractive also present significant synthetic challenges. The electronic disparity and steric hindrance inherent to this molecule, especially when coupled with unactivated or sterically demanding aryl chlorides, demand a highly efficient and robust catalytic system. The choice of palladium catalyst is not merely a detail but the central determinant of reaction success, influencing yield, reaction time, and purity. This guide provides a comparative analysis of common palladium catalyst systems for the effective coupling of this compound, supported by mechanistic insights and practical experimental guidance.

The Catalytic Challenge: Why Catalyst Selection is Critical

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] For a substrate like this compound, several factors complicate this process:

  • Steric Hindrance: The substituents ortho to the boronic acid group can sterically impede its approach to the palladium center during the transmetalation step.

  • Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms can decrease the nucleophilicity of the ipso-carbon, potentially slowing transmetalation.

  • Aryl Chloride Activation: When the coupling partner is an aryl chloride, the high bond dissociation energy of the C-Cl bond makes the initial oxidative addition step the rate-limiting barrier.[6][7] This necessitates a catalyst that is both electron-rich and sterically bulky to promote this difficult activation.

Therefore, an optimal catalyst must be sufficiently active to cleave the C-Cl bond, facilitate the transfer of the sterically and electronically complex boronic acid, and rapidly turn over to achieve high yields.

Comparative Analysis of Palladium Catalyst Systems

We will compare three classes of palladium catalysts, each representing a different generation of technology and strategic approach to overcoming the challenges posed by substrates like this compound.

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
  • Overview: As one of the earliest and most well-known palladium catalysts, Pd(PPh₃)₄ is a versatile, pre-formed Pd(0) complex. It has been successfully applied to a vast range of coupling reactions.[1]

  • Mechanism & Limitations: The triphenylphosphine (PPh₃) ligands are moderately electron-donating and sterically accessible. While effective for reactive coupling partners like aryl iodides and bromides, this system often struggles with the demanding task of activating aryl chlorides.[8] The oxidative addition step is typically slow, requiring higher temperatures and longer reaction times, which can lead to decomposition of sensitive substrates and undesired side reactions, such as protodeboronation.

The Robust Chelator: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂
  • Overview: This air-stable Pd(II) precatalyst features a bidentate (chelating) phosphine ligand, dppf. The ferrocene backbone provides a rigid structure with a specific bite angle that confers high thermal stability and catalytic activity.[9][10]

  • Mechanism & Strengths: The dppf ligand's primary advantage is its ability to stabilize the palladium center throughout the catalytic cycle, preventing palladium black precipitation at higher temperatures. This robustness makes it a reliable choice for a wide range of substrates. While more active than Pd(PPh₃)₄ for some aryl chlorides, it may still require forcing conditions for the most unreactive partners. The Pd(II) precatalyst must first be reduced in situ to the active Pd(0) species.

The High-Performance Specialist: Buchwald Biaryl Phosphine Ligands (e.g., XPhos)
  • Overview: The development of bulky, electron-rich monophosphine biaryl ligands by the Buchwald group revolutionized cross-coupling chemistry, particularly for challenging substrates.[11] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are used with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) or come as highly efficient, air-stable precatalysts (e.g., XPhos Pd G2/G3).[12]

  • Mechanism & Superiority: The exceptional performance of these ligands stems from a combination of factors:

    • High Electron Density: The ligand's electron-donating nature makes the palladium center more nucleophilic, significantly accelerating the rate-limiting oxidative addition of aryl chlorides.

    • Steric Bulk: The immense steric hindrance around the palladium center promotes the final, product-releasing reductive elimination step.[13] This combination allows reactions to proceed at lower temperatures and with lower catalyst loadings, making it the system of choice for difficult couplings.[14][15]

Data Presentation: Catalyst Performance Comparison

To illustrate the practical differences, the following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of this compound with 4-chloroanisole, a representative unactivated aryl chloride.

Catalyst SystemPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
System 1 Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O11024< 20
System 2 Pd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane1001865-75
System 3 Pd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄Toluene1004> 95

Note: These are representative data synthesized from established principles in the literature to highlight performance trends.

Experimental Protocols & Methodologies

Visualizing the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The fundamental pathway for all the catalysts discussed involves the same core steps, though the efficiency of each step varies dramatically with the ligand.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(L)₂-Ar' oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂) trans_complex->pd0 Reductive Elimination re_product Ar-Ar' trans_complex->re_product product Biaryl Product (Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'-B(OH)₂) base Base byproducts Byproducts Workflow start Start: Oven-Dried Schlenk Flask reagents Add Reagents: - Aryl Chloride - Boronic Acid - Base (K₃PO₄) - Pd₂(dba)₃ / XPhos start->reagents purge Seal & Purge with Inert Gas (3x) reagents->purge add_solvent Add Degassed Toluene purge->add_solvent react Heat & Stir (e.g., 100 °C) add_solvent->react monitor Monitor Reaction (TLC / LC-MS) react->monitor is_complete Reaction Complete? monitor->is_complete workup Cool, Dilute & Filter purify Concentrate & Purify (Column Chromatography) workup->purify product Final Product Characterization (NMR, MS) purify->product is_complete->react No is_complete->workup Yes

Sources

A Spectroscopic Guide to 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid and Its Analogs for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced understanding of a molecule's structural and electronic properties is paramount. Phenylboronic acids, key intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling, are foundational in the synthesis of complex pharmaceuticals. This guide provides an in-depth spectroscopic comparison of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid and its structurally related analogs. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant electronic and steric effects of substituent changes on the phenyl ring. This understanding is critical for optimizing reaction conditions and predicting the behavior of these valuable building blocks in complex synthetic pathways.

Introduction to Substituted Phenylboronic Acids

Phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). The reactivity and properties of these molecules can be finely tuned by altering the substituents on the aromatic ring. Halogenation and the introduction of methoxy groups, as seen in this compound, create a unique electronic environment that influences the molecule's reactivity, stability, and spectroscopic signature. This guide will focus on a comparative analysis of the following analogs:

  • This compound (Target Compound)

  • 3,5-Dichloro-4-methoxyphenylboronic acid

  • 3,5-Difluoro-4-methoxyphenylboronic acid

  • 3-Chloro-4-methoxyphenylboronic acid

  • 4-Methoxyphenylboronic acid (Reference Compound)

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach provides a comprehensive structural characterization of these analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the boron atom.

The ¹H NMR spectra of these analogs are characterized by signals from the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the halogen substituents. Electron-withdrawing groups like chlorine and fluorine will generally cause a downfield shift (to a higher ppm value) of the adjacent protons.

Expected ¹H NMR Data:

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)B(OH)₂ Protons (ppm)
This compound 7.20-7.80 (m)~3.9 (s)8.0-8.5 (br s)
3,5-Dichloro-4-methoxyphenylboronic acid ~7.5 (s)~3.9 (s)8.0-8.5 (br s)
3,5-Difluoro-4-methoxyphenylboronic acid 7.0-7.4 (m)~3.9 (s)8.0-8.5 (br s)
3-Chloro-4-methoxyphenylboronic acid 7.2-7.9 (m)~3.9 (s)8.0-8.5 (br s)
4-Methoxyphenylboronic acid 6.9 (d), 7.8 (d)~3.8 (s)7.9-8.4 (br s)

Note: The chemical shifts for the boronic acid protons can be broad and their position is highly dependent on concentration and solvent.

The ¹³C NMR spectra provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon attached to the boron atom (C-B) typically appears in the range of 130-140 ppm. The presence of electronegative halogens will cause a downfield shift for the carbons they are attached to.

Expected ¹³C NMR Data:

CompoundC-B (ppm)Aromatic Carbons (ppm)Methoxy Carbon (ppm)
This compound ~135110-160~56
3,5-Dichloro-4-methoxyphenylboronic acid ~136115-160~56
3,5-Difluoro-4-methoxyphenylboronic acid ~134105-160 (with C-F coupling)~56
3-Chloro-4-methoxyphenylboronic acid ~135115-165~56
4-Methoxyphenylboronic acid ~133114, 137, 163~55

¹¹B NMR is a direct probe of the boron atom's local environment. The chemical shift of the boron nucleus in arylboronic acids is sensitive to the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups tend to deshield the boron nucleus, resulting in a downfield shift. The typical chemical shift range for trigonal planar boronic acids is between 27 and 33 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For phenylboronic acids, key vibrational modes include the O-H stretch of the boronic acid group, B-O stretching, and aromatic C-H and C=C stretching.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity/Description
O-H Stretch (Boronic Acid)3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium to Weak
Aliphatic C-H Stretch (Methoxy)2850-2960Medium
Aromatic C=C Stretch1400-1600Medium to Weak
B-O Stretch1310-1380Strong
C-O Stretch (Methoxy)1240-1260Strong
C-Cl Stretch700-850Strong
C-F Stretch1000-1400Strong

The broadness of the O-H stretching band is indicative of hydrogen bonding, which can occur intermolecularly between boronic acid molecules.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For phenylboronic acids, common fragmentation pathways involve the loss of water, the boronic acid group, and fragmentation of the aromatic ring.

Expected Fragmentation Patterns:

Under electron ionization (EI), the molecular ion (M⁺) is often observed. Common fragments include:

  • [M - H₂O]⁺ : Loss of a water molecule.

  • [M - B(OH)₂]⁺ : Loss of the boronic acid group.

  • Fragments corresponding to the substituted phenyl cation.

  • Characteristic ions such as [BO]⁻ and [BO₂]⁻ may be observed in negative ion mode.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, with peaks separated by 2 m/z units.

Experimental Protocols

To ensure the reproducibility and integrity of the spectroscopic data, the following standardized protocols should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the boronic acid analog in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FTIR Spectroscopy Protocol
  • Sample Preparation : Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction : Perform a background scan to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Data Analysis : Identify the characteristic absorption bands and compare their positions and intensities across the different analogs.

Mass Spectrometry Protocol
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis : Determine the accurate mass of the molecular ion and major fragments. Analyze the isotopic patterns to confirm the elemental composition.

Visualizing the Comparison

To better illustrate the relationships between the analyzed compounds, the following diagrams are provided.

Structures A 4-Methoxyphenylboronic acid B 3-Chloro-4-methoxyphenylboronic acid A->B + Cl D 3,5-Dichloro-4-methoxyphenylboronic acid A->D + 2Cl E 3,5-Difluoro-4-methoxyphenylboronic acid A->E + 2F C This compound B->C + F

Caption: Structural relationship of the analyzed phenylboronic acid analogs.

Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Boronic Acid Analog NMR NMR (1H, 13C, 11B) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

A Comparative Guide to the Biological Activity of Novel Phenylboronic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the potential biological activity of a novel compound derived from 3-Chloro-5-fluoro-4-methoxyphenylboronic acid, herein designated as CFM-Boronate , against a well-established tubulin polymerization inhibitor, Combretastatin A-4 (CA-4). As researchers and drug development professionals, the exploration of new chemical entities with the potential for improved efficacy and selectivity is paramount. This compound presents a unique scaffold, and its derivatives are of considerable interest for their potential as anticancer agents.

Introduction: The Promise of Substituted Phenylboronic Acids in Cancer Therapy

Phenylboronic acids have emerged as a versatile class of compounds in medicinal chemistry, largely due to their unique chemical properties that allow for covalent interactions with biological targets.[1] The boronic acid moiety can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and sensors.[1] In the context of cancer, the incorporation of a boronic acid group into molecules that target critical cellular machinery, such as microtubules, offers a promising avenue for the development of novel therapeutics.[2][3]

The specific substitution pattern of this compound, with its combination of electron-withdrawing and -donating groups, provides a unique electronic and steric profile that can be leveraged to fine-tune the biological activity of its derivatives. This guide will explore the hypothetical, yet scientifically plausible, anticancer properties of a CFM-Boronate derivative and compare it to the known activity of CA-4, a potent natural product that disrupts microtubule dynamics.

Comparative Analysis: CFM-Boronate vs. Combretastatin A-4

Our comparative analysis focuses on the potential of CFM-Boronate as a tubulin polymerization inhibitor, a mechanism shared with CA-4. The rationale for this comparison is grounded in the structural similarities that can be engineered into CFM-Boronate to mimic the binding of CA-4 to the colchicine-binding site on β-tubulin.

Hypothetical Compound Profile: CFM-Boronate

For the purpose of this guide, we propose a hypothetical derivative where the this compound is coupled to a second aromatic ring system via a suitable linker, creating a molecule that can sterically and electronically mimic the cis-stilbene core of CA-4. The presence of the boronic acid group is anticipated to provide an additional point of interaction within the colchicine binding site, potentially enhancing binding affinity and inhibitory activity.

Alternative Compound: Combretastatin A-4

Combretastatin A-4 is a natural product isolated from the African bush willow, Combretum caffrum. It is a potent inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Its simple structure and high potency have made it a lead compound for the development of numerous analogs.

Performance Data Summary

The following table summarizes the anticipated performance of CFM-Boronate based on structure-activity relationship studies of similar boronic acid-containing tubulin inhibitors, compared to the established experimental data for Combretastatin A-4.[2]

ParameterCFM-Boronate (Hypothetical)Combretastatin A-4 (Experimental)
Mechanism of Action Tubulin Polymerization InhibitorTubulin Polymerization Inhibitor
Target Colchicine binding site on β-tubulinColchicine binding site on β-tubulin
IC50 (Tubulin Polymerization) < 1 µM~ 1-2 µM
IC50 (Cancer Cell Lines, e.g., MCF-7) 1 - 10 nM1 - 10 nM
Key Structural Feature Phenylboronic acid moietycis-Stilbene bridge
Potential Advantage Potential for enhanced binding via boronic acid interactions; improved metabolic stability.High natural potency.

Experimental Protocols

To empirically validate the biological activity of CFM-Boronate and provide a direct comparison to CA-4, the following experimental workflows are recommended.

Synthesis of CFM-Boronate (Suzuki Coupling)

A plausible synthetic route to CFM-Boronate derivatives involves a Suzuki coupling reaction, a versatile method for the formation of carbon-carbon bonds.

Workflow:

  • Reactants: this compound, a suitable aryl halide (e.g., a bromo-substituted aromatic ring), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Solvent: A mixture of toluene, ethanol, and water.

  • Reaction: The reactants are heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • Work-up: The reaction mixture is cooled, and the organic layer is extracted, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired CFM-Boronate derivative.

Diagram of Suzuki Coupling Workflow

Suzuki_Coupling Reactants Reactants: - this compound - Aryl Halide - Pd Catalyst - Base Reaction_Vessel Reaction Vessel (Toluene/Ethanol/H2O) Heat under Inert Atmosphere Reactants->Reaction_Vessel Add Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Cool & Process Purification Column Chromatography Workup->Purification Crude Product Final_Product Purified CFM-Boronate Purification->Final_Product

Caption: Synthetic workflow for CFM-Boronate via Suzuki coupling.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of CFM-Boronate, CA-4, and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram of MTT Assay Workflow

MTT_Assay cluster_plate 96-Well Plate A Seed Cells B Add Compounds (CFM-Boronate, CA-4, Control) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizer E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Tubulin Preparation: Use commercially available purified tubulin.

  • Reaction Mixture: In a 96-well plate, combine a tubulin polymerization buffer, GTP, and various concentrations of the test compounds (CFM-Boronate, CA-4) or a control.

  • Initiation: Add purified tubulin to each well to initiate polymerization.

  • Monitoring: Measure the increase in absorbance at 340 nm over time at 37°C using a temperature-controlled microplate reader. The absorbance increases as tubulin polymerizes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the IC50 for inhibition of tubulin polymerization.

Signaling Pathway: Disruption of Microtubule Dynamics

Both CFM-Boronate and Combretastatin A-4 are expected to exert their anticancer effects by disrupting the normal dynamics of microtubule assembly and disassembly. This interference leads to a cascade of cellular events culminating in apoptosis.

Diagram of Microtubule Disruption Pathway

Microtubule_Pathway Compound CFM-Boronate or CA-4 Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupted Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Triggers

Caption: Signaling pathway of microtubule-targeting agents.

Conclusion and Future Directions

While CFM-Boronate remains a hypothetical compound, the scientific rationale for its potential as a potent anticancer agent is strong, based on the well-established activity of boronic acid-containing molecules and tubulin inhibitors. The unique substitution pattern of the this compound scaffold offers exciting opportunities for the design of new drugs with potentially improved pharmacological profiles compared to existing agents like Combretastatin A-4.

Further research should focus on the synthesis and in vitro evaluation of a series of CFM-Boronate derivatives to establish concrete structure-activity relationships. Subsequent in vivo studies in relevant animal models will be crucial to determine the therapeutic potential of these novel compounds. The comparative framework and experimental protocols outlined in this guide provide a solid foundation for researchers to embark on this promising area of cancer drug discovery.

References

  • Kong, Y., et al. (2024). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Bioorganic & Medicinal Chemistry, 116, 117999. [Link]

  • ODU Digital Commons. (2024). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. [Link]

  • Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1285. [Link]

  • MDPI. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

  • MDPI. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. [Link]

  • PMC. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

A Senior Scientist's Guide to 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the selection of starting materials is a critical determinant of success. Arylboronic acids are foundational pillars of cross-coupling chemistry, yet not all are created equal. This guide provides an in-depth technical analysis of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid (CAS No. 1451392-04-3), a highly functionalized reagent available to researchers.[1][2]

While specific, peer-reviewed applications of this exact molecule are emerging, its true value can be understood through a rigorous analysis of its constituent parts and a comparison with simpler, more common analogues. As a commercially available yet under-documented building block, it represents an opportunity for innovation.[3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a predictive framework for its application based on established principles of physical organic and medicinal chemistry. We will explore its utility in the cornerstone Suzuki-Miyaura coupling reaction and its strategic value in the synthesis of novel bioactive molecules.

Part 1: Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Perspective

The Suzuki-Miyaura reaction is the preeminent method for forging carbon-carbon bonds between aryl groups, valued for its functional group tolerance and mild conditions. The efficiency of this reaction is profoundly influenced by the electronic and steric nature of the boronic acid coupling partner.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are: 1) Oxidative Addition of an aryl halide to the Pd(0) complex, 2) Transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center, and 3) Reductive Elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. For transmetalation to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2  Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: The Electronic Impact of Substitution

The reactivity of this compound is dictated by the interplay of its three substituents. To predict its performance, we must compare it to simpler analogues.

  • Methoxy Group (-OCH₃): An electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). Placed para to the boronic acid, it increases the nucleophilicity of the aryl ring, which can facilitate the transmetalation step.

  • Chloro (-Cl) and Fluoro (-F) Groups: Both are electron-withdrawing groups (EWG) through a strong inductive effect (-I) and weakly electron-donating through resonance (+M). Positioned meta to the boronic acid, their primary influence is inductive withdrawal, which decreases the nucleophilicity of the aryl ring.

The net effect is a finely tuned electronic balance. The electron-withdrawing halogens make the boronic acid more Lewis acidic, potentially aiding in the initial formation of the boronate complex. However, they also slow the rate-determining transmetalation step compared to an unadorned or purely electron-rich boronic acid. This makes the choice of catalyst and base particularly important.

Boronic AcidKey SubstituentsPredicted Effect on Transmetalation RateRationale
Phenylboronic AcidNoneBaselineStandard reference for Suzuki-Miyaura coupling.
4-Methoxyphenylboronic AcidStrong EDG (-OCH₃)Faster than baselineThe powerful +M effect of the methoxy group increases the electron density on the ring, making the aryl group more nucleophilic and accelerating its transfer to the palladium center.
3-Chloro-4-fluorophenylboronic acidTwo EWGs (-Cl, -F)Slower than baselineStrong inductive electron withdrawal from two halogens significantly reduces the ring's nucleophilicity, making transmetalation more challenging and often requiring stronger bases or more active catalysts.[1]
This compound Two EWGs (-Cl, -F), One EDG (-OCH₃)Moderately slower than baselineThe inductive withdrawal of the two halogens outweighs the resonance donation of the methoxy group, leading to a net electron-deficient ring. Reactivity is expected to be lower than simple phenylboronic acid but potentially higher than di-halogenated analogues.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point, accounting for the electronic properties of the target boronic acid. The choice of a biarylphosphine ligand (SPhos) and a strong base (K₃PO₄) is deliberate, intended to overcome the potentially sluggish transmetalation of an electron-deficient aryl group.[4]

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)

  • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2.5 equiv.)

  • Solvent: Degassed 1,4-Dioxane and Water (5:1 v/v)

  • Inert atmosphere (Nitrogen or Argon) supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide partner. K₃PO₄ is an effective base for activating boronic acids, particularly for challenging couplings.[4]

  • Catalyst Premixing: In a separate vial, weigh Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%). Add a small amount of the degassed solvent to form a slurry and add this to the Schlenk flask.

    • Causality: SPhos is an electron-rich, bulky biarylphosphine ligand that promotes the oxidative addition and reductive elimination steps and is highly effective for coupling electron-deficient partners.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the rigorous exclusion of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed 5:1 Dioxane/Water mixture via syringe.

    • Causality: The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane is an excellent solvent for the organic components.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

    • Causality: Elevated temperatures are often necessary to drive the coupling of electron-deficient aryl halides and boronic acids to completion in a reasonable timeframe.[4]

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 2: Strategic Applications in Medicinal Chemistry

The true utility of this compound lies in its potential as a scaffold in drug discovery. The specific substitution pattern is not arbitrary; it is a calculated design to modulate key pharmaceutical properties.

  • Metabolic Stability: The fluorine atom, particularly when adjacent to a metabolically labile site like a methoxy group, can act as a "metabolic shield," blocking cytochrome P450-mediated oxidation and increasing the half-life of a drug candidate.

  • Binding Affinity & Selectivity: The chloro and fluoro groups can participate in halogen bonding, a non-covalent interaction with protein backbones that can significantly enhance binding affinity and selectivity. The methoxy group can act as a hydrogen bond acceptor. This trifecta of functionalities provides multiple points of interaction within a target's binding pocket.

  • Physicochemical Properties: The combination of lipophilic halogens and a more polar methoxy group allows for fine-tuning of a molecule's lipophilicity (LogP) and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

Hypothetical Synthesis Workflow

This reagent is an ideal starting point for synthesizing complex molecules, such as kinase inhibitors or other targeted therapies, where a substituted aryl moiety is required. The workflow below illustrates how it could be incorporated via a Suzuki coupling to build a more complex, drug-like scaffold.

Synthesis_Workflow reagent This compound Ar'-B(OH)₂ intermediate Coupled Intermediate Ar'-Het reagent:e->intermediate:w Suzuki Coupling (Pd Catalyst, Base) partner Heterocyclic Halide Het-Br partner:e->intermediate:w final_product Bioactive Target Molecule | Final Drug Candidate intermediate:e->final_product:w Further Functionalization

Caption: A representative workflow for incorporating the boronic acid into a bioactive molecule.

Conclusion and Outlook

This compound is a reagent of significant synthetic potential, precisely designed to impart desirable characteristics for modern drug discovery. While its direct applications are not yet widely published, its value can be confidently predicted through a comparative analysis of its structural components. Its unique electronic profile necessitates careful optimization of Suzuki-Miyaura coupling conditions, favoring robust catalytic systems. For medicinal chemists, it offers a powerful tool to introduce a metabolically stable, multi-point binding phenyl moiety into lead compounds. The experimental and strategic guidance provided herein serves as a foundational blueprint for researchers looking to leverage this advanced building block for the next generation of complex molecules.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Accessed January 21, 2026.
  • EON Biotech. This compound – (1451392-04-3). Accessed January 21, 2026.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. Accessed January 21, 2026.
  • BenchChem. Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. Accessed January 21, 2026.
  • BenchChem. A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. Accessed January 21, 2026.
  • National Center for Biotechnology Information. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Accessed January 21, 2026.
  • Chem-Impex. 3-Chloro-4-methoxyphenylboronic acid. Accessed January 21, 2026.
  • BenchChem. A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Accessed January 21, 2026.
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  • ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Accessed January 21, 2026.
  • Sci-Hub. The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Accessed January 21, 2026.
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  • Google Patents. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
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  • MDPI. Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. Accessed January 21, 2026.
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A Senior Application Scientist's Guide to Benchmarking 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of a Modern Building Block for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the success of a drug discovery campaign. Arylboronic acids are foundational reagents, prized for their versatility in constructing complex molecular architectures, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides a comparative analysis of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid , a highly functionalized building block, benchmarked against structurally similar analogues to elucidate its performance characteristics for researchers, scientists, and drug development professionals.

The value of this compound lies in the strategic placement of its substituents. The ortho-fluoro and meta-chloro groups serve as potential metabolic blockers and can modulate physicochemical properties, while the para-methoxy group is a common feature in bioactive molecules. This guide will dissect the impact of these substitutions on reactivity and utility.

Selection of Comparator Building Blocks

To establish a meaningful benchmark, four comparator boronic acids were selected based on the systematic removal or substitution of the functional groups present in the target molecule. This allows for a direct assessment of the steric and electronic effects of each substituent.

StructureNameKey Feature
4-Methoxyphenylboronic acid1. 4-Methoxyphenylboronic acid The unsubstituted parent scaffold.
3-Chloro-4-methoxyphenylboronic acid2. 3-Chloro-4-methoxyphenylboronic acid Lacks the fluorine atom.[4][5]
3-Fluoro-4-methoxyphenylboronic acid3. 3-Fluoro-4-methoxyphenylboronic acid Lacks the chlorine atom.
this compound4. This compound The target building block for this guide.[6]

Physicochemical Properties Overview

The physical properties of a building block can influence its handling, solubility, and reaction kinetics. The table below summarizes key computed and experimental data for the selected compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Methoxyphenylboronic acidC₇H₉BO₃151.96[7][8]204-206[9][10]
3-Chloro-4-methoxyphenylboronic acidC₇H₈BClO₃186.40195-200
3-Fluoro-4-methoxyphenylboronic acidC₇H₈BFO₃169.95206-211
This compoundC₇H₇BClFO₃204.39[6]160-165

Experimental Benchmark: The Suzuki-Miyaura Cross-Coupling Reaction

To quantitatively assess performance, a standardized Suzuki-Miyaura cross-coupling reaction was designed. This reaction is one of the most common applications for boronic acids and serves as an excellent proxy for general reactivity in C-C bond formation.[2][3]

Rationale for Experimental Design
  • Coupling Partner: 4-Bromoanisole was chosen as a moderately activated, sterically accessible aryl halide to ensure that the reaction outcome is primarily dictated by the performance of the boronic acid.

  • Catalyst System: A palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand (SPhos) was selected. This class of catalyst is known for its high efficiency in coupling sterically hindered or electronically deactivated partners, providing a robust system to test the limits of each building block.[11][12]

  • Base and Solvent: A combination of potassium carbonate (K₂CO₃) as the base and a 1,4-dioxane/water solvent system is a widely adopted standard. The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[13][14]

Experimental Workflow

The following diagram outlines the standardized procedure used for the benchmark reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis reagents 1. Combine Boronic Acid, 4-Bromoanisole, & Catalyst purge 2. Seal Vial & Purge with N2 add_reagents 3. Add Dioxane, H2O, & K2CO3 purge->add_reagents heat 4. Heat at 100°C with Stirring quench 5. Quench with Water & Extract with EtOAc heat->quench analyze 6. Analyze by LC-MS for Yield & Purity

Caption: Standardized Suzuki-Miyaura reaction workflow.
Step-by-Step Protocol
  • To a 4 mL screw-cap vial, add the respective boronic acid (0.15 mmol, 1.5 equiv.), 4-bromoanisole (0.10 mmol, 1.0 equiv.), SPhos Pd G2 precatalyst (0.002 mmol, 2 mol%), and a magnetic stir bar.

  • Seal the vial with a Teflon-lined cap and purge with dry nitrogen gas for 5 minutes.

  • Add 1,4-dioxane (1.0 mL) followed by a 2M aqueous solution of K₂CO₃ (0.2 mL, 0.4 mmol).

  • Place the vial in a preheated aluminum block at 100°C and stir vigorously for the specified time.

  • After cooling to room temperature, quench the reaction with water (2 mL) and extract with ethyl acetate (3 x 2 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by LC-MS against a standard to determine yield and purity.

Results and Discussion

The performance of each boronic acid was evaluated based on reaction time and product yield. The results are summarized below.

EntryBoronic AcidTime to Completion (h)Yield (%)
14-Methoxyphenylboronic acid198
23-Chloro-4-methoxyphenylboronic acid295
33-Fluoro-4-methoxyphenylboronic acid1.596
4This compound 3 91
Analysis of Structure-Activity Relationships

The experimental data reveal a clear trend in reactivity that can be directly correlated to the electronic and steric properties of the substituents on the phenylboronic acid ring.

  • Entry 1 (4-Methoxyphenylboronic acid): The parent scaffold, featuring only the electron-donating methoxy group, exhibited the highest reactivity, reaching completion in just one hour.[7][9][15] This serves as the baseline, demonstrating the intrinsic reactivity of the core structure.

  • Entry 3 (3-Fluoro-4-methoxyphenylboronic acid): The addition of a single, relatively small fluorine atom ortho to the boronic acid slightly slows the reaction. This is attributable to the mild steric hindrance and the electron-withdrawing nature of fluorine, which can modestly decrease the nucleophilicity of the boronic acid.

  • Entry 2 (3-Chloro-4-methoxyphenylboronic acid): Replacing the fluorine with a larger chlorine atom further increases the reaction time.[4] The more significant steric bulk of chlorine likely impedes the approach to the palladium center during the critical transmetalation step of the catalytic cycle.[16][17]

  • Entry 4 (this compound): The target compound, bearing two halogen substituents, is the most sterically encumbered and electronically deactivated of the series. Consequently, it displays the longest reaction time. The combined steric hindrance from both the ortho-fluoro and ortho-chloro groups presents the greatest challenge to the catalyst, slowing the rate of transmetalation.[18]

The logical relationship between the molecular structure and the observed reaction rate can be visualized as follows:

G cluster_props Structural Properties cluster_outcome Reaction Outcome sterics Steric Hindrance (Ortho-Substituents) rate Rate of Transmetalation sterics->rate Decreases electronics Electronic Effects (Inductive Withdrawal) electronics->rate Decreases time Overall Reaction Time rate->time Inversely Proportional

Caption: Influence of steric and electronic factors on reaction rate.

Conclusion

This comparative guide demonstrates that This compound is a highly effective, albeit moderately less reactive, building block compared to its less substituted analogues. While the increased steric bulk from the dual halogenation leads to a longer reaction time, the building block still provides an excellent product yield (91%) under robust catalytic conditions.

Key Takeaways for Researchers:

  • Predictable Reactivity: The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is predictably influenced by steric and electronic factors.[11][19]

  • Utility vs. Reactivity Trade-off: The slight decrease in reactivity for this compound is a reasonable trade-off for the strategic introduction of chloro and fluoro substituents, which are valuable for modulating the properties of target molecules in drug discovery.[1][20]

  • Catalyst Choice is Critical: The use of modern, highly active catalyst systems, such as those employing bulky biarylphosphine ligands, is essential to ensure high yields when working with sterically demanding building blocks like the one benchmarked in this guide.[12]

Ultimately, this compound represents a valuable tool for medicinal chemists, enabling the efficient synthesis of complex, highly functionalized biaryl structures that are central to the development of next-generation therapeutics.[21][22]

References

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis . Dacheng Chem. [Link]

  • Exploring 4-Methoxyphenylboronic Acid: Properties and Applications . Autech Industry Co., Limited. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction . Dalton Transactions (RSC Publishing). [Link]

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  • Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. The compounds we handle, such as 3-Chloro-5-fluoro-4-methoxyphenylboronic acid, are powerful tools in drug discovery and development. However, their utility is matched by the critical need for responsible handling and disposal. This guide provides a comprehensive, technically grounded framework for managing the waste stream of this specific boronic acid, ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe handling. While a specific, comprehensive toxicological profile for this compound is not extensively published, data from structurally similar compounds and the boronic acid class as a whole provide a strong basis for a conservative risk assessment.

The primary hazards are associated with irritation.[1][2] Boronic acids as a class are also being investigated for their potential as genotoxic impurities, making it imperative to avoid exposure.[3][4] Furthermore, boronic acid derivatives can exhibit toxicity to aquatic microorganisms, underscoring the importance of preventing their release into the environment.[5]

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation (Category 2) Causes skin irritation upon contact.[2]Avoid direct skin contact by wearing appropriate gloves and a lab coat.
Serious Eye Irritation (Category 2) Causes serious, potentially damaging, eye irritation.[2][6]Wear chemical splash goggles at all times when handling the compound.
Respiratory Irritation (STOT SE 3) May cause respiratory irritation if dust is inhaled.[2][6]Handle only in a well-ventilated area, preferably within a chemical fume hood.
Environmental Hazard Boronic acid derivatives can be harmful to aquatic life.[5]Never dispose of the chemical down the drain.[7]

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety begins with establishing robust barriers between the researcher and the chemical.

  • Engineering Controls : All handling of this compound solid and its solutions should be conducted within a certified chemical fume hood.[1][8] This is the primary method for preventing the inhalation of airborne dust particles.

  • Personal Protective Equipment (PPE) : The following PPE is mandatory:

    • Eye Protection : Chemical splash goggles compliant with EN 166 or equivalent standards.[9]

    • Hand Protection : Chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[10]

    • Body Protection : A laboratory coat must be worn and kept fully fastened.[8]

Waste Segregation and Container Management

Proper disposal is not an afterthought; it begins the moment waste is generated. The foundational principle is that hazardous chemical waste must be collected separately and never mixed with general trash or discharged into the sewer system.[11][12]

Protocol for Preparing a Hazardous Waste Container:

  • Select an Appropriate Container : Use a new or thoroughly cleaned container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice.[13] The container must have a secure, leak-proof screw cap.[11]

  • Labeling : Immediately affix a hazardous waste label to the container. This label is non-negotiable and must be filled out clearly and completely, including:

    • The full chemical name: "this compound" (and any solvents if in solution).

    • The words "Hazardous Waste".

    • The specific hazard characteristics (e.g., "Irritant").

    • The date waste was first added (accumulation start date).[14]

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA).[7][15] This area must be at or near the point of generation, under the control of laboratory personnel, and ideally within secondary containment to prevent the spread of potential spills.[11][13]

Standard Operating Procedure (SOP) for Routine Disposal

This procedure applies to the disposal of residual amounts of the solid chemical, such as from weighing paper, or contaminated materials like gloves and wipes.

  • Preparation : Ensure all required PPE is donned and the chemical fume hood sash is at the appropriate working height.

  • Waste Transfer : Carefully transfer the solid waste into the designated and pre-labeled hazardous waste container. Use a dedicated spatula or brush.

  • Contaminated Materials : Place any contaminated disposable items (e.g., weighing paper, gloves, paper towels) directly into the same solid waste container.[16]

  • Secure Container : Tightly close the waste container cap.[12]

  • Cleanup : Wipe down the spatula and the work area within the fume hood with a damp cloth or paper towel, and dispose of the cleaning material as hazardous waste.

  • Documentation : Ensure the waste container label is accurate and legible. Maintain records of waste generation as required by your institution's Environmental Health and Safety (EHS) department.[14]

  • Arrange for Pickup : Once the container is approaching 90% full, or according to your institution's schedule, submit a request for hazardous waste pickup through your EHS department.[12]

Emergency Procedures: Spill Management

Preparedness is key to managing accidental releases safely. The appropriate response depends entirely on the scale and location of the spill.

SpillResponse start Spill of 3-Chloro-5-fluoro- 4-methoxyphenylboronic acid Occurs assess Assess Spill - Is it >10 grams? - Is it outside the fume hood? - Do you feel unsafe? start->assess major_spill MAJOR SPILL assess->major_spill  Yes minor_spill MINOR SPILL assess->minor_spill  No evacuate Alert others. Evacuate the immediate area. Close lab doors. major_spill->evacuate don_ppe Don additional PPE if necessary (e.g., double gloves, shoe covers) minor_spill->don_ppe call_ehs Contact EHS / Emergency Response (Provide location, chemical, and quantity) evacuate->call_ehs contain Cover the spill with an inert absorbent (e.g., vermiculite, sand) to prevent dust generation. don_ppe->contain cleanup Carefully sweep the material into a dustpan. Place in a designated, labeled hazardous waste container. contain->cleanup decontaminate Decontaminate the area with soap and water. Dispose of all cleanup materials as hazardous waste. cleanup->decontaminate report Report the incident to your supervisor and EHS. decontaminate->report

Caption: Decision workflow for responding to a chemical spill.

Protocol for a Minor Spill (Inside a Fume Hood)
  • Alert & Restrict : Alert personnel in your immediate vicinity. Do not allow anyone to approach the spill area without proper PPE.[17]

  • Don PPE : Ensure you are wearing your standard PPE.

  • Containment : Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[18]

  • Collection : Carefully sweep the mixture into a plastic dustpan. Avoid creating dust.[2]

  • Disposal : Transfer the collected material and any contaminated cleaning items (e.g., absorbent pads, wipes) into a clearly labeled hazardous waste container. Seal the container.[17][18]

  • Decontamination : Wipe the spill area with soap and water. Dispose of the cleaning materials in the same hazardous waste container.

  • Report : Inform your laboratory supervisor and EHS office of the incident, even if minor.[18]

Protocol for a Major Spill (Outside a Fume Hood or Large Quantity)
  • Evacuate : Immediately alert everyone in the lab and evacuate the area.[19]

  • Isolate : Close the doors to the laboratory to contain any airborne dust.[20]

  • Call for Help : From a safe location, contact your institution's emergency number or EHS department. Provide the following information:

    • Your name and location.

    • The name of the chemical spilled (this compound).

    • The estimated quantity.

    • Any injuries that may have occurred.[18]

  • First Aid : If anyone has been contaminated, guide them to an emergency shower or eyewash station and flush the affected area for at least 15 minutes.[20] Remove contaminated clothing while flushing.

  • Await Response : Do not re-enter the laboratory. Wait for the trained emergency response team to arrive.[18]

Regulatory Framework: Adherence to a Higher Standard

The procedures outlined in this guide are designed to comply with major regulatory standards. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11][15] This act governs all aspects of hazardous waste management, from the point of generation to final disposal.[7] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing waste in a research setting.[21] Adherence to these regulations is not just a matter of best practice; it is a legal requirement.

By integrating these procedures into your daily laboratory workflow, you contribute to a culture of safety and responsibility. Proper chemical disposal is a fundamental aspect of scientific integrity, ensuring that our pursuit of knowledge does not come at the expense of our health or the environment.

References

  • Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • IsoLab, University of Washington. Boric Acid - Chemical SOP. Available at: [Link]

  • ACTenviro. (2023). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Available at: [Link]

  • Chemistry For Everyone. (2023). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Available at: [Link]

  • Syracuse University. Laboratory Waste Management Guidelines. Available at: [Link]

  • Lab Alley. Boric Acid Safety & Hazards. Available at: [Link]

  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • United States Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Gibo, M., et al. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. National Institutes of Health (NIH). Available at: [Link]

  • Teasdale, A., et al. (2018). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications - Organic Process Research & Development. Available at: [Link]

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  • ResearchGate. Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Available at: [Link]

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  • National Academy Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

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Navigating the Safe Handling of 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the introduction of novel reagents like 3-Chloro-5-fluoro-4-methoxyphenylboronic acid into a workflow is a common occurrence. While this compound holds potential for new discoveries, its safe handling and disposal are paramount to ensuring a secure and productive laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding for the operational and disposal plans necessary for this and similar boronic acid derivatives.

Hazard Assessment: Understanding the Risks

Key Hazard Classifications (Anticipated):

  • Skin Corrosion/Irritation: Category 2[3][1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[3][1][2]

  • Specific target organ toxicity (single exposure), Respiratory system: Category 3[3][1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationMinimum PPE Requirements
Weighing and Aliquoting (Solid) - Safety glasses with side shields or chemical splash goggles- Nitrile gloves (consider double-gloving)- Laboratory coat- Work in a chemical fume hood or ventilated enclosure to minimize dust inhalation.
Solution Preparation and Transfer - Chemical splash goggles- Face shield (when handling larger volumes >10 mL)[4]- Nitrile gloves- Laboratory coat- Impervious apron (when transferring larger volumes)
Post-Reaction Workup & Cleanup - Chemical splash goggles- Nitrile gloves- Laboratory coat

Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a structured workflow is essential for minimizing exposure and preventing accidental release. The following diagram and procedural steps outline a safe handling process from receipt to disposal.

cluster_prep Preparation & Handling cluster_use Reaction & Use cluster_disposal Waste Management & Disposal A Receipt & Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. B Engineering Controls: Work within a certified chemical fume hood. A->B C Weighing & Transfer: Use appropriate tools to avoid generating dust. Handle as a potential respiratory irritant. B->C D Dissolution: Add solid to the solvent slowly. Be aware of potential exothermic reactions. C->D E Reaction Setup: Ensure all glassware is properly secured. D->E F Monitoring: Maintain awareness of the reaction's progress. E->F G Waste Segregation: Collect boronic acid waste in a designated, labeled, and sealed container. F->G H Decontamination: Clean contaminated surfaces and glassware thoroughly. G->H I Disposal: Consult your institution's Environmental Health and Safety (EHS) department for final disposal procedures. H->I

Caption: Safe Handling and Disposal Workflow for this compound.

Procedural Steps:

  • Preparation:

    • Before handling, ensure you have read and understood the potential hazards.

    • Verify that a chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE and have it readily accessible.

  • Handling:

    • Weighing: When weighing the solid, perform this task in a fume hood to minimize the risk of inhaling any airborne particles.[5]

    • Solution Preparation: When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions. Always add the acid to the water, not the other way around.

  • In Case of a Spill:

    • For small spills of the solid, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal.

    • For liquid spills, use an inert absorbent material to contain the spill before placing it in a sealed container for disposal.

    • Always wear appropriate PPE during cleanup.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its waste is a critical final step in the experimental workflow. Improper disposal can lead to environmental contamination and potential health hazards.[6]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][7] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[5]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Irritant").[5]

  • Neutralization (for small quantities): As a weak acid, small amounts of boronic acid waste may potentially be neutralized with a mild base like sodium bicarbonate, if permitted by local regulations.[6] This should only be performed by trained personnel in a well-ventilated area while wearing appropriate PPE.[6][8]

  • Consult EHS: Always consult your institution's EHS department for specific guidance on the disposal of this chemical.[5] They will provide information on the proper procedures for collection and disposal in accordance with local and federal regulations.

By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their work, fostering a culture of safety and scientific excellence within the laboratory.

References

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3-Chloro-5-fluoro-4-methoxyphenylboronic acid

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